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  • Product: tert-Butylphosphonic dichloride
  • CAS: 4707-95-3

Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butylphosphonic Dichloride (t-BuP(O)Cl₂)

Part 1: Executive Summary tert-Butylphosphonic dichloride (CAS 4707-95-3), often abbreviated as t-BuP(O)Cl₂, is a specialized organophosphorus electrophile. Unlike its phenyl or methyl analogs, this reagent introduces a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

tert-Butylphosphonic dichloride (CAS 4707-95-3), often abbreviated as t-BuP(O)Cl₂, is a specialized organophosphorus electrophile. Unlike its phenyl or methyl analogs, this reagent introduces a tert-butyl group directly attached to the phosphorus atom. This structural feature provides significant steric bulk, which is critical for modulating the electronic and steric environment of downstream ligands and pharmacophores.

In drug discovery, it serves as a robust building block for sterically hindered phosphonates and phosphinamides , moieties increasingly explored for their metabolic stability and bioisosteric properties. In catalysis, it is a key precursor for the synthesis of P-chiral phosphine oxides and phospholanes , which are subsequently reduced to electron-rich phosphine ligands used in asymmetric hydrogenation and cross-coupling reactions.

Part 2: Chemical Profile & Properties[1]

The steric demand of the tert-butyl group confers unique stability to the C-P bond compared to primary alkyl analogs, but also retards nucleophilic substitution rates at the phosphorus center, requiring tailored reaction conditions.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name tert-Butylphosphonic dichlorideAlso: tert-Butylphosphonyl dichloride
CAS Number 4707-95-3 Distinct from tert-butyldichlorophosphine (P(III))
Formula C₄H₉Cl₂OP(CH₃)₃CP(O)Cl₂
Molecular Weight 174.99 g/mol
Physical State Crystalline SolidWhite to off-white
Melting Point 121–123 °CSublimes under high vacuum
Solubility CH₂Cl₂, THF, TolueneHydrolyzes rapidly in water
Reactivity ElectrophilicMoisture sensitive; Corrosive

Part 3: Synthesis & Production Strategy

The industrial and laboratory standard for synthesizing t-BuP(O)Cl₂ is the Clay-Kinnear-Perren reaction . This method is preferred over the oxidation of tert-butyldichlorophosphine due to the low cost of starting materials and the avoidance of pyrophoric P(III) intermediates.

Mechanism: The Clay-Kinnear-Perren Reaction

The reaction proceeds via the formation of an alkyltrichlorophosphonium aluminate complex, which is subsequently hydrolyzed.[1]

  • Complexation: tert-Butyl chloride acts as the carbocation source (or alkylating agent) reacting with phosphorus trichloride (PCl₃) in the presence of aluminum chloride (AlCl₃).

  • Intermediate: Formation of the ionic complex

    
    .
    
  • Hydrolysis: Controlled hydrolysis converts the trichlorophosphonium cation into the phosphonic dichloride.

Visualization: Synthesis Pathway

ClayKinnearPerren Start tert-Butyl Chloride (t-BuCl) + PCl3 Complex [t-BuPCl3]+ [AlCl4]- (Ionic Complex) Start->Complex Electrophilic Attack Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Promotes Hydrolysis Controlled Hydrolysis (H2O / CH2Cl2) Complex->Hydrolysis Careful Addition Product tert-Butylphosphonic Dichloride (t-BuP(O)Cl2) Hydrolysis->Product Isolation Byproduct AlCl3·xH2O + HCl Hydrolysis->Byproduct

Figure 1: The Clay-Kinnear-Perren synthesis pathway converting alkyl chlorides to phosphonic dichlorides.

Part 4: Applications in Synthesis & Drug Design

Synthesis of Sterically Hindered Phosphonates

t-BuP(O)Cl₂ reacts with alcohols to form dialkyl tert-butylphosphonates. These compounds are valuable in Horner-Wadsworth-Emmons (HWE) reactions where the bulky tert-butyl group favors high E-selectivity in olefin synthesis.

Precursor to Cyclic Phosphine Oxides (Phospholanes)

Reacting t-BuP(O)Cl₂ with bis-Grignard reagents (e.g., 1,4-dimagnesiobutane) yields 1-tert-butylphospholane 1-oxide . This is a critical intermediate for synthesizing electron-rich, bidentate phosphine ligands (like TangPhos or DuanPhos analogs) used in asymmetric hydrogenation.

Bioisosteric Replacement

In medicinal chemistry, the tert-butylphosphonyl group (


) mimics the tetrahedral geometry of transition states in peptide hydrolysis or phosphate ester hydrolysis, acting as a transition-state analogue inhibitor for metalloproteases.
Visualization: Divergent Reactivity

Reactivity Core tert-Butylphosphonic Dichloride (t-BuP(O)Cl2) ROH Alcohols (ROH) + Base (Et3N) Core->ROH RNH2 Amines (RNH2) + Base Core->RNH2 Grignard Di-Grignard (BrMg-(CH2)4-MgBr) Core->Grignard Phosphonate Dialkyl tert-butylphosphonates (HWE Reagents) ROH->Phosphonate Double Substitution Amide tert-Butylphosphonamides (Protease Inhibitors) RNH2->Amide Nucleophilic Attack Phospholane 1-tert-Butylphospholane 1-oxide (Ligand Precursor) Grignard->Phospholane Cyclization

Figure 2: Divergent synthetic utility of t-BuP(O)Cl₂ in generating functional organophosphorus motifs.

Part 5: Experimental Protocols

Protocol A: Preparation of tert-Butylphosphonic Dichloride

Based on the Clay-Kinnear-Perren Method [1, 2]

Safety: This reaction generates HCl gas. Perform in a well-ventilated fume hood. AlCl₃ is water-reactive.

  • Complex Formation:

    • In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and N₂ inlet, suspend Aluminum Chloride (AlCl₃) (133.3 g, 1.0 mol) in Phosphorus Trichloride (PCl₃) (137.4 g, 1.0 mol).

    • Add tert-Butyl Chloride (92.6 g, 1.0 mol) dropwise over 1 hour.

    • Observation: The solid AlCl₃ will dissolve, and the mixture will turn into a viscous, orange-yellow liquid complex (

      
      ).
      
    • Stir at room temperature for 2 hours.

  • Hydrolysis:

    • Cool the complex to 0°C.

    • Dissolve the complex in Dichloromethane (CH₂Cl₂) (500 mL) to moderate the hydrolysis exotherm.

    • Slowly add Crushed Ice/Water (approx. 200 g) while maintaining the temperature below 10°C. Caution: Vigorous HCl evolution.

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 100 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure.[2]

    • Recrystallize the solid residue from hexane or sublime under vacuum to yield white crystals.

    • Yield: Typically 60–75%. MP: 121–123°C.

Protocol B: General Phosphonylation of an Alcohol

Synthesis of Diethyl tert-butylphosphonate

  • Dissolve tert-Butylphosphonic dichloride (1.75 g, 10 mmol) in dry CH₂Cl₂ (20 mL) under N₂.

  • Cool to 0°C.

  • Add a mixture of Ethanol (1.0 g, 22 mmol) and Triethylamine (2.2 g, 22 mmol) dropwise over 15 minutes.

  • Allow to warm to room temperature and stir for 4 hours.

  • Wash with water (10 mL), 1M HCl (10 mL), and brine.

  • Dry (Na₂SO₄) and concentrate to yield the diethyl ester.

Part 6: Safety & Handling

  • Corrosivity: t-BuP(O)Cl₂ hydrolyzes to form HCl and tert-butylphosphonic acid. It causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a face shield.

  • Moisture Sensitivity: Store in a tightly sealed container, preferably in a desiccator or glovebox.

  • Thermal Stability: While the C-P bond is stable, the compound can sublime. Avoid prolonged exposure to high heat without sealing.

References

  • Kinnear, A. M., & Perren, E. A. (1952).[3] Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride.[1] Journal of the Chemical Society, 3437–3445. Link

  • Clay, J. P. (1951).[1] A New Method for the Preparation of Alkane Phosphonyl Dichlorides.[1] The Journal of Organic Chemistry, 16(6), 892–894.[1] Link

  • Busacca, C. A., et al. (2008). Practical Synthesis of Di-tert-Butyl-Phosphinoferrocene. Organic Syntheses, 85, 143. (Describes related P-chemistry and handling). Link

  • Dietz, J. P., et al. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir.[4] Organic Process Research & Development, 25(4), 936–941. Link[4]

Sources

Exploratory

Technical Guide: Synthesis of tert-Butylphosphonic Dichloride

This technical guide details the synthesis, mechanism, and handling of tert-Butylphosphonic dichloride ( ), a critical organophosphorus intermediate used in the development of sterically hindered ligands and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, mechanism, and handling of tert-Butylphosphonic dichloride (


), a critical organophosphorus intermediate used in the development of sterically hindered ligands and pharmaceutical agents.

Executive Summary

  • Target Molecule: tert-Butylphosphonic dichloride (CAS: 4707-95-3)[1]

  • Formula:

    
    
    
  • Key Properties: White crystalline solid; MP: 121–123 °C; Moisture sensitive.

  • Primary Pathway: Kinnear-Perren Reaction (Alkylation of

    
     via carbocation intermediate).
    
  • Application: Precursor for bulky phosphonates, phosphinates, and sterically demanding phosphine ligands used in asymmetric catalysis.

Mechanistic Pathway (Kinnear-Perren Reaction)[2]

The synthesis relies on the Kinnear-Perren reaction , a robust electrophilic substitution method. It proceeds through the formation of an alkyltrichlorophosphonium aluminate complex, which is subsequently hydrolyzed to yield the phosphonic dichloride.

Reaction Scheme
  • Complex Formation:

    
    
    
  • Controlled Hydrolysis:

    
    
    
Mechanistic Diagram

KinnearPerren Start Reagents t-BuCl + PCl3 + AlCl3 Complex Intermediate Complex [t-BuPCl3]+ [AlCl4]- Start->Complex Electrophilic Attack (Lewis Acid Catalysis) Hydrolysis Hydrolysis (Ice/Water Quench) Complex->Hydrolysis Controlled Addition Product Target Product t-BuP(O)Cl2 (Solid, mp 121°C) Hydrolysis->Product Elimination of HCl

Figure 1: The Kinnear-Perren reaction pathway involves the formation of a reactive phosphonium salt followed by controlled hydrolysis.

Experimental Protocol

Safety Warning: This procedure generates significant heat and evolves hydrogen chloride (HCl) gas. Perform all operations in a well-ventilated fume hood using proper PPE (gloves, goggles, lab coat).

Phase 1: Formation of the Phosphonium Complex

The formation of the


 complex is the critical step. The reaction is initiated by the generation of the tert-butyl carbocation (or incipient cation) by 

.
ParameterSpecificationNotes
Reagents

(1.0 eq),

(1.2 eq),

(1.0 eq)
Use anhydrous

and freshly distilled

.
Solvent Neat or

(DCM)
Neat reactions are common but require careful thermal control.
Temperature

Exothermic initiation.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Charging: Add anhydrous aluminum chloride (

    
    , 133.3 g, 1.0 mol) and phosphorus trichloride (
    
    
    
    , 105 mL, 1.2 mol) to the flask.
  • Addition: Cool the slurry to 0–5 °C. Add tert-butyl chloride (

    
    , 92.6 g, 1.0 mol) dropwise over 1 hour.
    
    • Observation: The reaction is exothermic. The mixture will thicken and turn into a yellowish solid/slurry as the complex forms.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours. If the mixture becomes too solid to stir, it is ready for the next step.

Phase 2: Controlled Hydrolysis & Workup

The goal is to hydrolyze the aluminate complex to the phosphonic dichloride without hydrolyzing the P-Cl bonds further to the phosphonic acid.

Workflow Diagram

Workup Complex Solid [t-BuPCl3][AlCl4] Quench Quench into Crushed Ice/CH2Cl2 (Temp < 0°C) Complex->Quench Slow Addition Separation Phase Separation (Organic vs Aqueous) Quench->Separation Drying Dry Organic Phase (MgSO4) Separation->Drying Organic Layer Isolation Evaporate Solvent Recrystallize (Hexane/DCM) Drying->Isolation

Figure 2: Workup procedure for the isolation of tert-butylphosphonic dichloride.

Step-by-Step:

  • Preparation: Prepare a slurry of crushed ice (500 g) and dichloromethane (

    
    , 300 mL) in a large beaker.
    
  • Quenching: Carefully add the solid complex from Phase 1 to the ice/DCM mixture in small portions.

    • Critical Control: Maintain temperature

      
      . Vigorous evolution of HCl will occur.
      
  • Extraction: Transfer to a separatory funnel. Separate the organic layer (bottom). Extract the aqueous layer once more with DCM (100 mL).

  • Drying: Combine organic layers, wash with cold brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter off the desiccant and concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The crude residue is a solid. Recrystallize from a mixture of hexane/

    
     or purify by sublimation (vacuum) to obtain white crystals.
    

Characterization & Quality Control

Confirm identity and purity using the following spectroscopic standards.

TechniqueExpected DataInterpretation
Appearance White crystalline solidMP: 121–123 °C (Lit. value).

NMR

55–65 ppm (s)
Singlet. Typical range for

. Shift varies slightly by solvent (

).

NMR

~1.3–1.4 ppm (d)
Doublet due to

coupling (~18 Hz). Characteristic of

group on P.
Stability Moisture SensitiveHydrolyzes to

(Acid) if exposed to air.

References

  • Kinnear, A. M., & Perren, E. A. (1952).[2] Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride. Journal of the Chemical Society, 3437. Link

  • Clay, J. P. (1951).[2] A New Method for the Preparation of Alkane Phosphonyl Dichlorides. The Journal of Organic Chemistry, 16(6), 892–894. Link

  • Sigma-Aldrich. (n.d.). tert-Butylphosphonic dichloride Product Specification & Safety Data Sheet. Link

  • Lindner, G., Granbom, P. O., & Bergson, G. (1966).[2] Preparation and Mechanism of Formation of the Clay-Kinnear-Perren Complex. Acta Chemica Scandinavica, 20, 433. Link

Sources

Foundational

tert-Butylphosphonic Dichloride: A Technical Safety &amp; Handling Guide

Executive Safety Summary tert-Butylphosphonic dichloride (CAS: 4707-95-3) is a high-value organophosphorus intermediate used primarily in the synthesis of phosphonates and as a ligand precursor in catalysis (e.g., Suzuki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

tert-Butylphosphonic dichloride (CAS: 4707-95-3) is a high-value organophosphorus intermediate used primarily in the synthesis of phosphonates and as a ligand precursor in catalysis (e.g., Suzuki-Miyaura, Sonogashira).

While indispensable in drug development, it presents a dual-threat hazard profile : it is both corrosive (Category 1B) and water-reactive . The primary danger lies not just in contact, but in its violent hydrolysis mechanism, which releases exothermic heat and hydrochloric acid (HCl) gas upon exposure to atmospheric moisture.

Critical Distinction: Do not confuse this compound with tert-Butyldichlorophosphine (CAS: 25979-07-1). While structurally related, the phosphonic dichloride (P=O) is a solid with a higher melting point (~123°C), whereas the phosphine is a lower-melting solid/liquid (mp ~52°C) with distinct reactivity profiles.

Key Physicochemical Data
PropertyValueNote
CAS Number 4707-95-3Verify against container label.
Physical State Solid (White to crystalline powder)Hygroscopic.
Melting Point 121–123 °CSignificantly higher than phosphine analogs.
Boiling Point 110 °C (at 25 mmHg)Sublimation may occur under high vacuum.
GHS Classification Skin Corr.[1][2][3] 1B; Eye Dam. 1Causes irreversible tissue damage.
Reactivity Water Reactive (Violent)Liberates HCl gas.[4]

Hazard Mechanism: The Hydrolysis Cascade

To handle this chemical safely, you must understand why it is dangerous. The phosphorus-chlorine bonds are highly electrophilic. Upon contact with water (nucleophile), the compound undergoes rapid hydrolysis.

The Chemical Threat Pathway
  • Immediate Hydrolysis: The P-Cl bonds are attacked by water.

  • Gas Evolution: This releases 2 equivalents of Hydrogen Chloride (HCl) gas for every mole of reagent.

  • Acid Generation: The residue is tert-butylphosphonic acid, a strong organic acid that persists.

Visualization: Hydrolysis & Decomposition Pathway

HydrolysisPath Reagent tert-Butylphosphonic dichloride (t-BuPOCl2) Intermediate Unstable Intermediate Reagent->Intermediate + H2O (Rapid) Water Moisture/Water (H2O) Water->Intermediate Product tert-Butylphosphonic acid Intermediate->Product Hydrolysis Gas HCl Gas (Corrosive/Toxic) Intermediate->Gas Exothermic Release

Figure 1: The hydrolysis mechanism showing the generation of corrosive HCl gas and phosphonic acid upon moisture contact.

Engineering Controls & Handling Protocols

Storage Strategy
  • Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better "blanket" over the solid.

  • Container: Use glass or Teflon (PTFE) containers. Avoid metals that may corrode upon incidental HCl generation.

  • Desiccation: Store in a desiccator or glovebox. Tape seals with Parafilm or electrical tape are insufficient for long-term storage; use grease-sealed ground glass joints or Schlenk flasks.

Transfer Protocol (Solid Handling)

Objective: Transfer reagent to a reaction vessel without moisture ingress.

  • Glovebox Method (Recommended):

    • Weigh the solid inside an Argon-filled glovebox.

    • Transfer to a dry, septum-capped vial or Schlenk flask before bringing it out.

  • Schlenk Line Method (Alternative):

    • If a glovebox is unavailable, use a "solid addition funnel" (powder funnel) under a positive pressure of Nitrogen.

    • Do not use a spatula in open air. The powder will fume (HCl generation) and become sticky/degraded within seconds of exposure to humid lab air.

Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene). Ensure water content is <50 ppm (Karl Fischer titration recommended).

  • Venting: Reactions must be vented through a scrubber (e.g., a base trap containing aqueous NaOH) if the reaction stoichiometry releases HCl, or if the reagent is used in excess.

Emergency Response & Quenching

The "Don't Just Add Water" Rule: Never quench a reaction mixture containing tert-Butylphosphonic dichloride by pouring it directly into water. The rapid gas evolution can cause the vessel to erupt or shatter.

Protocol: Controlled Quenching

Use this self-validating workflow to safely neutralize excess reagent.

  • Dilution: Dilute the reaction mixture with an inert organic solvent (e.g., DCM or Toluene) to act as a heat sink.

  • Cooling: Cool the vessel to 0°C or -10°C.

  • Neutralization:

    • Add a stoichiometric excess of a weak base (e.g., Sodium Bicarbonate solution) dropwise .

    • Observation Check: Watch for bubbling (CO2 evolution). If bubbling is vigorous, stop and wait.

    • Endpoint: Continue until bubbling ceases.

Visualization: Safe Quenching Workflow

QuenchFlow Start Reaction Mixture (Excess t-BuPOCl2) Step1 1. Dilute with DCM/Toluene (Heat Sink) Start->Step1 Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add Sat. NaHCO3 (Dropwise) Step2->Step3 Decision Bubbling? Step3->Decision Wait Pause Addition Allow Heat Dissipation Decision->Wait Yes (Vigorous) Finish 4. Phase Separation (Aqueous Waste pH ~8) Decision->Finish No (Stable) Wait->Step3 Resume

Figure 2: Decision tree for safely quenching reactions involving phosphonic dichlorides.

First Aid Measures

  • Eye Contact: Immediate irrigation is critical.[5][6] Rinse for 15+ minutes. Do not wait for an ambulance to start rinsing.

  • Skin Contact: Brush off loose powder before applying water. Adding water to powder on the skin creates concentrated acid and heat. Once powder is removed, wash with soap and water.

  • Inhalation: Move to fresh air immediately. The HCl gas can cause pulmonary edema (fluid in lungs), which may be delayed.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: tert-Butylphosphonic dichloride (CAS 4707-95-3).[7][8] Retrieved from

  • TCI Chemicals. (2025).[4] Safety Data Sheet: tert-Butylphosphonic Dichloride. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet: tert-Butyldichlorophosphine (Related Compound Safety Data). Retrieved from

Sources

Exploratory

Technical Guide: tert-Butylphosphonic Dichloride

Topic: tert-Butylphosphonic Dichloride Melting Point & Technical Profile Format: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Physicochemical Characterization, Synthesis, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butylphosphonic Dichloride Melting Point & Technical Profile Format: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Characterization, Synthesis, and Application in Drug Discovery

Executive Summary & Core Identity

tert-Butylphosphonic dichloride (CAS: 4707-95-3 ) is a critical organophosphorus building block characterized by its significant steric bulk and electrophilic phosphorus center. Unlike its linear alkyl counterparts, the tert-butyl group confers unique kinetic stability and lipophilicity to downstream derivatives, making it a valuable scaffold in the design of sterically demanding ligands and transition-state analogue inhibitors.

Critical Data Point: The definitive melting point of tert-butylphosphonic dichloride is 121–123 °C . It exists as a white to light-yellow crystalline solid at standard temperature and pressure, distinguishing it from liquid analogues like methylphosphonic dichloride (


 35–37 °C) or phenylphosphonic dichloride (

3 °C).

Physicochemical Profile

The following data consolidates validated physical properties essential for experimental design and handling.

PropertyValue / DescriptionContextual Note
CAS Number 4707-95-3 Distinct from propylphosphonic dichloride (4708-04-7).[1]
Melting Point 121–123 °C Solid at room temperature; requires heating for melt-phase reactions.
Boiling Point 110 °C (at 25 mmHg)Sublimation may occur under high vacuum before melting.
Appearance White to light-yellow crystalline solidHygroscopic; degrades to sticky mass upon moisture exposure.
Molecular Weight 174.99 g/mol High atom economy for phosphorus introduction.
Solubility Soluble in

, THF, Toluene
Reacts violently with water and protic solvents.
Reactivity Electrophilic P(V) centerSusceptible to nucleophilic attack at P; sterically hindered by

-Bu group.

Synthesis & Production Methodologies

The Kinnear-Perren-Clay Reaction (Primary Route)

The most robust and scalable synthesis for tert-butylphosphonic dichloride utilizes the Kinnear-Perren-Clay reaction. This method leverages the stability of the tert-butyl carbocation to form a phosphorus-carbon bond without requiring sensitive organometallic precursors like Grignard reagents.

Mechanism:

  • Complexation: tert-Butyl chloride reacts with phosphorus trichloride (

    
    ) in the presence of aluminum chloride (
    
    
    
    ). The Lewis acid (
    
    
    ) abstracts a chloride to form the stable
    
    
    -butyl cation, which is trapped by
    
    
    .
  • Intermediate Formation: This generates the ionic trichlorophosphonium tetrachloroaluminate complex:

    
    .
    
  • Hydrolysis: Controlled hydrolysis of this complex converts the trichlorophosphonium species into the phosphonic dichloride (

    
     bond formation) while liberating aluminum salts.
    

Step-by-Step Protocol:

  • Reagent Prep: Charge a flame-dried reaction vessel with equimolar

    
     and excess 
    
    
    
    under inert atmosphere (
    
    
    or Ar).
  • Addition: Dropwise add tert-butyl chloride at 0–5 °C. The reaction is exothermic.

  • Reaction: Stir at ambient temperature for 2–4 hours. A solid complex precipitate typically forms.

  • Workup (Critical): Suspend the complex in

    
    . Cool to -20 °C. Add a calculated amount of water (or crushed ice) slowly. Caution: HCl gas evolution.
    
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hexane/toluene or sublime to obtain the pure solid (

    
     121–123 °C).
    
Oxidation of tert-Butyldichlorophosphine (Alternative)

For laboratories already in possession of tert-butyldichlorophosphine (


, CAS 25979-07-1), direct oxidation is a high-yielding pathway.
  • Reagents: Sulfuryl chloride (

    
    ) or molecular oxygen (
    
    
    
    ).
  • Conditions: Reaction of

    
     with 
    
    
    
    in benzene/DCM at reflux yields the phosphonic dichloride and
    
    
    gas.

Visualization: Synthesis & Utility Workflow

The following diagram illustrates the chemical genealogy of tert-butylphosphonic dichloride, mapping its synthesis from precursors and its divergence into high-value applications.

G cluster_inputs Precursors cluster_apps Applications tBuCl tert-Butyl Chloride (CAS 507-20-0) Complex [t-Bu-PCl3]+ [AlCl4]- (Kinnear-Perren Complex) tBuCl->Complex Electrophilic Substitution PCl3 PCl3 PCl3->Complex AlCl3 AlCl3 AlCl3->Complex Target tert-Butylphosphonic Dichloride (CAS 4707-95-3) MP: 121-123°C Complex->Target Controlled Hydrolysis (-HCl) Ligands P-Chiral Ligands (e.g., PCP Pincers) Target->Ligands Grignard/Li Substitution TSA Transition State Analogues (Protease Inhibitors) Target->TSA Peptide Coupling Heterocycles Dihydrobenzooxaphospholes Target->Heterocycles Cyclization

Figure 1: Synthetic pathway from commodity chemicals to tert-butylphosphonic dichloride via the Kinnear-Perren-Clay complex, highlighting downstream utility in ligand and drug design.

Applications in Drug Discovery & Development

Steric Pharmacophore Modulation

The tert-butyl group is a "privileged structure" in medicinal chemistry due to its ability to lock conformations and fill hydrophobic pockets.

  • Mechanism: Introducing the

    
     moiety creates a tetrahedral geometry that mimics the transition state of peptide hydrolysis.
    
  • Utility: Used in the synthesis of phosphonopeptides , which act as inhibitors for metalloproteases (e.g., carboxypeptidase A) and

    
    -lactamases. The bulky tert-butyl group prevents metabolic degradation of the P-C bond while maximizing van der Waals interactions within the enzyme active site.
    
Chiral Ligand Synthesis

tert-Butylphosphonic dichloride serves as a precursor for electron-rich, sterically demanding phosphine and phosphinite ligands.

  • PCP Pincer Ligands: Reduction of the dichloride (or its derivatives) allows access to tert-butyl-substituted pincer ligands, which are highly active in alkane dehydrogenation and cross-coupling reactions (Suzuki-Miyaura, Heck).

  • Stereoelectronic Tuning: The

    
    -butyl group forces the phosphorus lone pair into a specific spatial arrangement, enhancing the enantioselectivity of chiral catalysts derived from this core.
    

Safety & Handling Protocol (Self-Validating)

Hazard Classification: Skin Corrosion 1B (Causes severe skin burns and eye damage). Reactivity: Violent reaction with water.

Standard Operating Procedure (SOP):

  • Moisture Exclusion: All handling must occur in a glovebox or under a positive pressure of dry nitrogen. The solid is hygroscopic; if it turns sticky or liquid, it has hydrolyzed to tert-butylphosphonic acid and HCl.

  • Quenching Spills: Do not use water.[2] Cover spills with dry lime or soda ash (

    
    ) to neutralize acidity before careful disposal.
    
  • Storage: Store in tightly sealed glass containers with PTFE-lined caps at ambient temperature (or 2-8 °C for long-term stability). Ensure the container is secondary-contained to prevent corrosion of metal shelving.

References

  • Kinnear, A. M., & Perren, E. A. (1952). Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride. Journal of the Chemical Society.
  • Crofts, P. C. (1958). Organic Phosphorus Compounds. Quarterly Reviews, Chemical Society. (Foundational text on the Kinnear-Perren reaction scope).

Sources

Foundational

In-Depth Technical Guide: tert-Butylphosphonic Dichloride Solubility &amp; Handling

Executive Summary & Chemical Identity tert-Butylphosphonic dichloride (t-BuP(O)Cl ) is a specialized organophosphorus(V) electrophile used primarily as a building block in the synthesis of sterically demanding phosphonat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

tert-Butylphosphonic dichloride (t-BuP(O)Cl


) is a specialized organophosphorus(V) electrophile used primarily as a building block in the synthesis of sterically demanding phosphonate ligands, metal-organic frameworks (MOFs), and biologically active phosphonic acid derivatives.

Unlike its P(III) analog (tert-butyldichlorophosphine), this compound features a phosphoryl (P=O) group, which imparts significant polarity and crystalline character. Understanding its solubility is not merely a matter of dissolution but of chemical stability ; the compound is aggressively moisture-sensitive. In protic solvents, it does not dissolve—it undergoes rapid solvolysis.

Physicochemical Profile
PropertyValueCritical Note
CAS Number 4707-95-3Verify against P(III) analog (CAS 25979-07-1) to avoid oxidation state errors.
Molecular Formula C

H

Cl

OP
Steric bulk provided by tert-butyl group.
Physical State Crystalline SolidMP: 121–123 °C. Requires heating or solvation for transfer.
Reactivity Class Electrophilic / CorrosiveReacts violently with H

O, alcohols, and amines.
Primary Hazard HydrolysisReleases HCl gas and tert-butylphosphonic acid upon moisture contact.

Solubility & Solvent Compatibility Matrix

The "solubility" of tert-butylphosphonic dichloride must be categorized by chemical compatibility . The phosphorus center is highly electrophilic; therefore, nucleophilic solvents act as reactants, not inert carriers.

Thermodynamic Solubility (Inert Dissolution)

These solvents dissolve the compound without altering its chemical structure. They must be anhydrous (<50 ppm water) to prevent degradation.

  • Chlorinated Hydrocarbons (Primary Choice):

    • Dichloromethane (DCM): Excellent solubility due to polarity matching with the P=O bond. Ideal for low-temperature reactions.

    • Chloroform (CHCl

      
      ):  High solubility; often used for NMR characterization.
      
  • Aromatic Hydrocarbons:

    • Toluene: Good solubility, especially upon warming. Preferred for reflux conditions (>100 °C).

    • Benzene: Compatible but less common due to toxicity.

  • Ethers:

    • Tetrahydrofuran (THF): Soluble.[1] Must be distilled from Na/Benzophenone or dried over molecular sieves to remove peroxides and moisture.

    • Diethyl Ether: Moderate solubility; useful for precipitation or wash steps.

Reactive Consumption (Incompatible Solvents)

Do NOT attempt to dissolve t-BuP(O)Cl


 in these solvents. The "dissolution" observed is actually a chemical reaction.
  • Water: Rapid hydrolysis to tert-butylphosphonic acid and HCl.

    • Reaction:

      
      
      
  • Alcohols (MeOH, EtOH, iPrOH): Rapid alcoholysis to form phosphonate esters.

    • Reaction:

      
      
      
  • Amines (Primary/Secondary): Reacts to form phosphonamides.

Conditional Solvents (Polar Aprotic)
  • DMF / DMSO: While technically soluble, these solvents can be difficult to dry completely. Furthermore, at high temperatures, DMSO can act as an oxidant or participate in Pummerer-type rearrangements with electrophilic phosphorus species. Use only if strictly necessary and rigorously dried.

Mechanistic Visualization: Solvation vs. Solvolysis

The following diagram illustrates the decision logic for solvent selection and the mechanistic pathway of hydrolysis.

SolventLogic Start tert-Butylphosphonic Dichloride (Solid, MP 122°C) SolventCheck Select Solvent Class Start->SolventCheck Inert Aprotic / Non-Nucleophilic (DCM, Toluene, THF) SolventCheck->Inert Preferred Protic Protic / Nucleophilic (Water, MeOH, EtOH) SolventCheck->Protic AVOID Dissolution Thermodynamic Dissolution (Stable Solution) Inert->Dissolution Dipole-Dipole Interactions App Application: Ligand Synthesis, MOFs Dissolution->App Attack Nucleophilic Attack at P(V) Protic->Attack Lone Pair Donation Intermediate Transition State: Pentacoordinate Phosphorus Attack->Intermediate Cl- Displacement Product Degradation Products: Phosphonic Acid/Esters + HCl Intermediate->Product Irreversible

Figure 1: Solvent compatibility logic flow. The left path represents stable solvation; the right path represents destructive solvolysis.

Experimental Protocol: Preparation of Anhydrous Stock Solution

Objective: Prepare a stable 1.0 M solution of tert-butylphosphonic dichloride in Dichloromethane (DCM) for synthetic use.

Prerequisites
  • Schlenk Line: Cyclical vacuum/inert gas (Argon or Nitrogen).

  • Glassware: Oven-dried (120 °C overnight) 50 mL Schlenk flask, septum, stir bar.

  • Reagents:

    • tert-Butylphosphonic dichloride (Solid).[2][3][4]

    • Anhydrous DCM (distilled over CaH

      
       or from solvent purification system).
      
Step-by-Step Methodology
  • Inert Environment Setup:

    • Flush the Schlenk flask with Argon for 15 minutes.

    • Note: The solid reagent is hygroscopic. Weighing should ideally be performed in a glovebox. If a glovebox is unavailable, weigh quickly into a tared, oven-dried vial and cap immediately.

  • Solvent Transfer:

    • Cannulate or syringe the required volume of anhydrous DCM into the Schlenk flask under positive Argon pressure.

    • Calculation: For 10 mmol (1.75 g) of reagent, use 10 mL of DCM.

  • Reagent Addition:

    • Option A (Solid Addition): Open the flask against a strong flow of Argon, add the solid quickly using a powder funnel, and reseal.

    • Option B (Slurry Transfer): If the solid is sticky, dissolve it in a minimum amount of DCM in the weighing vial and transfer via syringe.

  • Dissolution:

    • Stir at room temperature. The white crystalline solid should dissolve completely within 5–10 minutes in DCM.

    • Visual Check: The solution should be clear and colorless. Cloudiness indicates moisture contamination (hydrolysis leading to insoluble phosphonic acid aggregates).

  • Storage:

    • Store under Argon at 4 °C.

    • Shelf Life: Use within 48 hours. Long-term storage of the solution is not recommended due to the potential for slow ingress of moisture through septa.

Case Study: Application in Ligand Synthesis

Context: Synthesis of PCP Pincer Ligands. Reference Context: The tert-butyl group provides steric protection, enhancing the thermal stability of the resulting metal complexes.

Reaction Setup:

  • Reactant: 1,3-bis(bromomethyl)benzene precursor.

  • Solvent: Toluene (Reflux).

  • Role of t-BuP(O)Cl

    
    :  In this specific workflow, the dichloride is often first reduced to the phosphine or reacted with Grignard reagents to form the phosphinite precursor.
    
  • Solubility Insight: When reacting t-BuP(O)Cl

    
     with Grignard reagents (e.g., PhMgBr), THF  is the preferred solvent. The dichloride is dissolved in THF at 0 °C, and the Grignard is added dropwise. The high solubility of the dichloride in THF ensures homogenous kinetics, preventing localized hotspots that could lead to over-alkylation.
    

References

  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Sheet (CAS 4707-95-3). Retrieved from

  • Sahoo, D., et al. (2014). "Di-, tri- and tetranuclear molecular vanadium phosphonates." Dalton Transactions, 43(28), 10898-10909. (Demonstrates use of tert-butylphosphonic acid precursors in metal-organic synthesis).

  • TCI Chemicals. Safety Data Sheet: tert-Butylphosphonic Dichloride. Retrieved from

  • ChemicalBook. tert-Butylphosphonic dichloride Properties and CAS Data. Retrieved from

Sources

Exploratory

Technical Guide: tert-Butylphosphonic Dichloride Spectral Data &amp; Application

This guide serves as a definitive technical reference for tert-Butylphosphonic dichloride ( ), a critical organophosphorus intermediate. It is designed for researchers requiring precise spectral validation and handling p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for tert-Butylphosphonic dichloride (


), a critical organophosphorus intermediate. It is designed for researchers requiring precise spectral validation and handling protocols.

Part 1: Executive Summary & Chemical Profile

tert-Butylphosphonic dichloride (CAS 4707-95-3) is a sterically hindered phosphorylating agent used extensively in the synthesis of chiral phosphonates, ligands for catalysis, and flame retardants. Unlike its liquid analogs (e.g., methylphosphonic dichloride), this compound is a crystalline solid at room temperature, offering superior handling characteristics and resistance to rapid hydrolysis if stored correctly.

Its utility lies in the bulky tert-butyl group, which provides kinetic stabilization to the phosphorus center, allowing for highly selective nucleophilic substitutions.

Chemical Identity Table
PropertyData
Chemical Name tert-Butylphosphonic dichloride
CAS Registry Number 4707-95-3
Molecular Formula

Molecular Weight 174.99 g/mol
Physical State White crystalline solid
Melting Point 121–123 °C
Solubility Soluble in

,

, THF, Toluene
Stability Moisture sensitive (hydrolyzes to phosphonic acid)

Part 2: Comprehensive Spectral Analysis

Accurate spectral characterization is the primary method for validating the purity of


, particularly to distinguish it from its P(III) precursor (

) and its hydrolysis product (

).
NMR Spectroscopy (The Purity Standard)

 NMR is the gold standard for assessing the quality of organophosphorus reagents. The oxidation state change from P(III) to P(V) results in a dramatic chemical shift change.
  • Solvent:

    
     or 
    
    
    
    (anhydrous).
  • Standard: 85%

    
     external (0 ppm).
    
SpeciesChemical Shift (

, ppm)
MultiplicityNotes

+68.0 – +75.0 Singlet (Decoupled)Characteristic P(V) dichloride range.

+195.0 – +200.0SingletCommon unoxidized P(III) impurity.

+28.0 – +35.0SingletHydrolysis product (Acid).

Analyst Note: A shift upfield (lower ppm) relative to the precursor


 confirms successful oxidation. The presence of peaks around +30 ppm indicates moisture contamination.
NMR Spectroscopy

The proton spectrum is simple but diagnostic. The tert-butyl group appears as a doublet due to coupling with the phosphorus nucleus (


).
  • Solvent:

    
    .
    
AssignmentShift (

, ppm)
MultiplicityCoupling Constant (

)
Integration

1.35 – 1.45 Doublet (d)

9H

Structural Insight: The large coupling constant (


) is characteristic of H-C-P coupling in phosphonic derivatives. A singlet in this region often implies P-C bond cleavage or phosphate impurities.
FT-IR Spectroscopy (Functional Group Validation)

Infrared spectroscopy rapidly identifies the phosphoryl (


) and halide (

) functionalities.
Vibration ModeWavenumber (

)
IntensityDiagnostic Value

1240 – 1280 StrongConfirms P(V) oxidation state.

540 – 580 Medium/StrongConfirms presence of reactive chlorides.

2950 – 2980MediumAliphatic tert-butyl stretch.

700 – 750WeakCarbon-Phosphorus bond.
Mass Spectrometry (MS)
  • Ionization: EI (Electron Impact) or ESI (Electrospray) in positive mode (caution with hydrolysis in LC-MS).

  • Molecular Ion:

    
     (detected often as protonated or hydrolyzed fragments in wet solvents).
    
  • Fragmentation Pattern (EI):

    • 
       (
      
      
      
      ): Base peak (tert-butyl cation).
    • 
       (
      
      
      
      ): Loss of one chlorine atom.

Part 3: Synthesis & Impurity Profiling

Understanding the synthesis pathway is crucial for interpreting spectral impurities. The commercial route typically involves the oxidation of tert-butyldichlorophosphine.

Synthesis Workflow Diagram

SynthesisPathway Figure 1: Synthesis and degradation pathway of tert-Butylphosphonic dichloride. Start tert-Butyl Chloride (t-BuCl) + PCl3 + AlCl3 Complex [t-BuPCl3]+[AlCl4]- (Komplex) Start->Complex Kinnear-Perren Reaction P_III tert-Butyldichlorophosphine (t-BuPCl2) 31P: ~198 ppm Complex->P_III Reduction/Workup Product tert-Butylphosphonic Dichloride (t-BuP(O)Cl2) 31P: ~70 ppm P_III->Product Oxidation Oxidant Oxidation (SO2Cl2 or O2) Oxidant->Product Impurity Hydrolysis Product (t-BuPO3H2) 31P: ~30 ppm Product->Impurity H2O Exposure

Figure 1: The conversion of P(III) to P(V) is the critical quality step. Incomplete oxidation leaves residual signals at ~198 ppm.

Part 4: Handling & Stability Protocol

The "Solid-State" Advantage

Unlike liquid phosphonyl chlorides (e.g.,


), 

is a solid. This reduces vapor pressure hazards and allows for easier weighing. However, it is hygroscopic .
  • Storage: Store under Argon/Nitrogen at 2–8 °C.

  • Handling: Weigh in a glovebox or use a Schlenk flask under positive inert gas pressure.

Reaction Monitoring (In-Situ)

When using


 to synthesize ligands or drugs:
  • Aliquot Check: Take a 50

    
    L aliquot of the reaction mixture.
    
  • Solvent Lock: Dilute with dry

    
     (Benzene-d6) rather than 
    
    
    
    if acid sensitivity is a concern.
  • Endpoint: Monitor the disappearance of the singlet at +70 ppm (

    
    ) and the appearance of the product peak (usually shifted upfield to 20–50 ppm for amides/esters).
    

References

  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Sheet (CAS 4707-95-3).Link

  • ChemicalBook. tert-Butylphosphonic dichloride Properties and Spectral Data.Link

  • Science and Fun. 31P NMR Chemical Shifts: General Trends for Phosphonic Dichlorides.Link

  • ThiLink BioTechnologies. Phosphorus NMR of Nucleotide Derivatives and P(V) Species.Link

  • National Institutes of Health (PubChem). Di-tert-butylchlorophosphine (Precursor) Spectral Data.Link

Foundational

The Perilous Phosphorous: A Senior Application Scientist's Guide to tert-Butylphosphonic Dichloride

For the discerning researcher in organic synthesis and drug development, the utility of reactive organophosphorus compounds is undeniable. Among these, tert-butylphosphonic dichloride ((CH₃)₃CP(O)Cl₂) stands as a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the utility of reactive organophosphorus compounds is undeniable. Among these, tert-butylphosphonic dichloride ((CH₃)₃CP(O)Cl₂) stands as a valuable but formidable reagent. Its compact tert-butyl group offers unique steric and electronic properties to phosphonate derivatives, making it a key building block for novel ligands and complex molecules. However, its potent reactivity, particularly its violent interaction with water, demands a level of respect and procedural rigor that cannot be overstated.

This guide moves beyond standard safety data sheets to provide an in-depth, experience-driven framework for the safe and effective handling of tert-butylphosphonic dichloride. It is predicated on the principle that true safety in the laboratory is not merely about following rules, but about understanding the chemical causality that underpins them.

The Core Hazard Profile: Understanding the "Why"

Tert-butylphosphonic dichloride is a combustible, corrosive solid that can cause severe skin burns and eye damage.[1][2] The primary driver of its hazardous nature is the presence of two highly electrophilic phosphorus-chlorine bonds. This inherent reactivity dictates its classification and the necessary precautions for its use.

Hydrolytic Instability: The Primary Concern

The most critical hazard associated with tert-butylphosphonic dichloride is its violent reaction with water.[2] Upon contact with moisture, it rapidly hydrolyzes to form tert-butylphosphonic acid and hydrogen chloride (HCl) gas.[3][4] This reaction is highly exothermic and the rapid evolution of corrosive HCl gas can cause a dangerous pressure buildup in inadequately vented systems.

The causality for this vigorous reaction lies in the high susceptibility of the phosphorus atom to nucleophilic attack by water, followed by the elimination of the good leaving group, chloride. This is analogous to the hydrolysis of other acid chlorides. The immediate and practical implication for the researcher is the absolute necessity of maintaining an inert, anhydrous environment during storage and handling.

Reaction Causality Diagram: Hydrolysis

G reagents tert-Butylphosphonic Dichloride + Water (H₂O) attack Nucleophilic Attack of H₂O on Phosphorus reagents->attack Moisture contact intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Cl⁻ intermediate->elimination products tert-Butylphosphonic Acid + HCl gas elimination->products Rapid, Exothermic G cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal PPE Don appropriate PPE (FR lab coat, goggles, faceshield, dual gloves) Inert_Atmosphere Prepare Inert Atmosphere (Glovebox or Schlenk line) PPE->Inert_Atmosphere Glassware Oven/flame-dry all glassware and cool under inert gas Inert_Atmosphere->Glassware Transfer Transfer Reagent Under Inert Atmosphere Glassware->Transfer Reaction Conduct Reaction (Maintain inert conditions, control temperature) Transfer->Reaction Quench Carefully Quench Reaction Mixture Reaction->Quench Decontaminate Decontaminate Glassware (e.g., with isopropanol) Quench->Decontaminate Waste Segregate & Dispose of Hazardous Waste Decontaminate->Waste

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ligands Using tert-Butylphosphonic Dichloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive guide details the synthesis of phosphorus-containing ligands utilizing tert-butylphos...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of phosphorus-containing ligands utilizing tert-butylphosphonic dichloride as a key precursor. This document provides not only step-by-step experimental protocols but also delves into the underlying chemical principles, safety considerations, and characterization techniques essential for the successful synthesis and validation of these valuable compounds. The bulky tert-butyl group offers unique steric and electronic properties to the resulting ligands, making them of significant interest in coordination chemistry, catalysis, and as building blocks in drug discovery programs. We present detailed methodologies for the synthesis of representative phosphonamidic chlorides and phosphonate esters, complete with characterization data and visual workflows.

Introduction: The Versatility of tert-Butylphosphonic Dichloride in Ligand Synthesis

tert-Butylphosphonic dichloride, (CH₃)₃CP(O)Cl₂, is a reactive organophosphorus compound that serves as a versatile building block for the introduction of the tert-butylphosphonyl group into a variety of molecular scaffolds. The steric hindrance imparted by the tert-butyl group can significantly influence the coordination geometry and reactivity of metal complexes formed with ligands derived from this precursor.[1][2] Furthermore, the electron-donating nature of the alkyl group can modulate the electronic properties of the resulting ligands.[1] These characteristics make ligands synthesized from tert-butylphosphonic dichloride valuable tools in the development of novel catalysts and therapeutic agents.[3][4]

This guide will focus on two primary classes of ligands readily accessible from tert-butylphosphonic dichloride: phosphonamidic chlorides and phosphonate esters . The synthetic transformations involve the nucleophilic substitution of the chloride atoms by amines and alcohols, respectively. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for researchers to explore the synthesis of a diverse range of ligands tailored to their specific applications.

Health and Safety First: Handling tert-Butylphosphonic Dichloride

tert-Butylphosphonic dichloride is a corrosive and moisture-sensitive solid.[5] It reacts with water and other protic solvents to release hydrochloric acid (HCl) gas. Therefore, stringent adherence to safety protocols is paramount.

Key Safety Precautions:

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield at all times.

  • Moisture Control: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.

  • Spills: In case of a spill, neutralize with a dry, inert material such as sand or sodium bicarbonate and dispose of it as hazardous waste. Do not use water to clean up spills.

Synthesis of Phosphonamidic Chloride Ligands

The reaction of tert-butylphosphonic dichloride with primary or secondary amines in the presence of a base affords phosphonamidic chlorides. These compounds are valuable intermediates that can be further functionalized or used directly as ligands. The following protocol details the synthesis of a representative N-aryl-P-tert-butylphosphonamidic chloride.

General Reaction Scheme

Caption: Synthesis of N-Aryl-P-tert-butylphosphonamidic chloride.

Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-P-tert-butylphosphonamidic chloride

This protocol describes the reaction of tert-butylphosphonic dichloride with p-anisidine as a representative aniline derivative.[6]

Materials:

  • tert-Butylphosphonic dichloride

  • p-Anisidine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve tert-butylphosphonic dichloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of p-anisidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of tert-butylphosphonic dichloride over 30 minutes via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be employed.

Characterization Data

The successful synthesis of the phosphonamidic chloride can be confirmed by spectroscopic methods, particularly NMR.

Table 1: Representative NMR Data for N-(4-methoxyphenyl)-P-tert-butylphosphonamidic chloride

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
³¹P 25-35Singlet-P=O
¹H ~7.0-7.2Multiplet-Aromatic-H
~6.8-6.9Multiplet-Aromatic-H
~3.8Singlet-OCH₃
~1.2Doublet³JP-H ≈ 16C(CH₃)₃
¹³C 155-160Singlet-Ar-C-O
130-135Singlet-Ar-C-N
120-125Doublet-Ar-C
113-115Doublet-Ar-C
55-56Singlet-OCH₃
35-40Doublet¹JP-C ≈ 100C (CH₃)₃
25-27Doublet²JP-C ≈ 4C(C H₃)₃

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented are typical ranges.[7][8][9]

Synthesis of Phosphonate Ester Ligands

The reaction of tert-butylphosphonic dichloride with alcohols in the presence of a base yields phosphonate esters. This protocol outlines the synthesis of a dialkyl tert-butylphosphonate.

General Reaction Scheme

Caption: Synthesis of Dialkyl tert-butylphosphonate.

Detailed Experimental Protocol: Synthesis of Diethyl tert-butylphosphonate

This protocol describes the esterification of tert-butylphosphonic dichloride with ethanol.[10][11]

Materials:

  • tert-Butylphosphonic dichloride

  • Anhydrous Ethanol

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether

  • Dilute hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Standard glassware for extraction and distillation

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve tert-butylphosphonic dichloride (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of anhydrous ethanol (2.2 eq) and anhydrous pyridine (2.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the cooled solution of tert-butylphosphonic dichloride over 1 hour.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Work-up:

    • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure diethyl tert-butylphosphonate.[12]

Characterization Data

Table 2: Representative NMR Data for Diethyl tert-butylphosphonate

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
³¹P 18-22Singlet-P=O
¹H ~4.0-4.2Quintet³JH-H ≈ 7.1OCH₂CH₃
~1.3Triplet³JH-H ≈ 7.1OCH₂CH₃
~1.1Doublet³JP-H ≈ 16C(CH₃)₃
¹³C ~61Doublet²JP-C ≈ 7OCH₂CH₃
~36Doublet¹JP-C ≈ 105C (CH₃)₃
~25Doublet²JP-C ≈ 4C(C H₃)₃
~16Doublet³JP-C ≈ 6OCH₂C H₃

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented are typical ranges.[12][13][14]

Applications in Research and Drug Development

Ligands derived from tert-butylphosphonic dichloride have found applications in various fields:

  • Homogeneous Catalysis: The steric bulk and electronic properties of these phosphine-containing ligands can be fine-tuned to enhance the activity and selectivity of transition metal catalysts in cross-coupling reactions and other organic transformations.[1][15][16]

  • Drug Discovery: Phosphonamidate and phosphonate moieties are often incorporated into bioactive molecules as mimics of phosphate or carboxylate groups.[4][17] They can act as inhibitors of enzymes such as proteases and kinases, making them attractive scaffolds for drug design.[3] The tert-butyl group can provide a hydrophobic interaction with the active site of a target protein.

  • Materials Science: These ligands can be used to functionalize nanoparticles and surfaces, imparting specific properties for applications in electronics and sensing.

Conclusion

tert-Butylphosphonic dichloride is a valuable and versatile reagent for the synthesis of a wide array of sterically demanding and electronically rich organophosphorus ligands. The straightforward protocols for the synthesis of phosphonamidic chlorides and phosphonate esters provided in this guide offer a solid starting point for researchers in various disciplines. The unique properties of the tert-butylphosphonyl moiety will undoubtedly continue to inspire the design and synthesis of novel ligands with tailored functionalities for applications in catalysis, medicine, and materials science.

References

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  • Deutsches Patent- und Markenamt. (1963). Process for the production of phosphonic acid ester fluorides and amide fluorides. DE1146882B.
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  • Kato, M., et al. (2005). Discovery of selective phosphonamide-based inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 15(21), 4744-4747.
  • ResearchGate. (n.d.). The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol.... Retrieved from [Link]

  • Ali, M. A., et al. (2010). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 15(6), 4047-4056.
  • Liang, L. C., et al. (2011). Group 4 complexes of a tert-butylphosphine-bridged biphenolate ligand. Inorganic Chemistry, 50(8), 3363-3372.
  • van den Berg, M., et al. (2002). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (2), 128-136.
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  • Dietz, J. P., et al. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 844-850.
  • Filo. (2023). Devise a synthesis of each compound from aniline.... Retrieved from [Link]

  • Argent, S. P., et al. (2018). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 61(4), 338-342.
  • Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. In Topics in Current Chemistry (Vol. 249, pp. 137-182). Springer.
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  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Synlett, 23(10), 1429-1444.
  • Rahil, J., & Pratt, R. F. (1991). Characterization of covalently bound enzyme inhibitors as transition-state analogs by protein stability measurements: phosphonate monoester inhibitors of a beta-lactamase. Biochemistry, 30(36), 8879-8886.
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  • Ma, L., et al. (2017). Efficient Synthesis of Benzophosphole Oxides by Ag-Promoted Radical Cycloisomerization. Organic Letters, 19(18), 4880-4883.
  • ResearchGate. (n.d.). Design concept and synthesis of chiral ligands.... Retrieved from [Link]

  • Supporting Information for Synthesis of C3-alkylated benzofurans... (n.d.).
  • Naghadeh, S. B., et al. (2022). Symmetry Breaking Induced by Chiral Phosphonic Acids in a 2D Tin-Halide Perovskite. Journal of the American Chemical Society, 144(33), 15066-15074.
  • ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.... Retrieved from [Link]

  • Wang, Y., et al. (2021). Asymmetric Synthesis of Chiral Amino Carboxylic-Phosphonic Acid Derivatives. Chinese Journal of Chemistry, 39(10), 2811-2825.

Sources

Application

tert-Butylphosphonic dichloride as a precursor for catalysts

Application Note: Strategic Utilization of tert-Butylphosphonic Dichloride in Catalyst Design Part 1: Strategic Overview The Steric Anchor Concept tert-Butylphosphonic dichloride (

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butylphosphonic Dichloride in Catalyst Design

Part 1: Strategic Overview

The Steric Anchor Concept tert-Butylphosphonic dichloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


, CAS 4707-95-3) serves as a critical "steric anchor" in the synthesis of high-performance organophosphorus ligands. Unlike generic phosphorus trichloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) or phenylphosphonic dichloride, the tert-butyl group provides a permanent, non-labile cone of steric bulk (Cone Angle

for the

group alone). This fixed geometry is essential for catalysts requiring high enantioselectivity or reductive elimination rates, such as in Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) and asymmetric hydrogenations.[1]

Core Utility:

  • Precursor to P-Chiral Ligands: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     symmetry of the 
    
    
    
    group combined with the reactive dichloride functionality allows for sequential, stereoselective substitution, enabling the construction of P-stereogenic centers.
  • Synthesis of Bulky Phosphine Oxides: Intermediate for crystalline phosphine oxides, which are easily purified before reduction to the active phosphine ligand.[1]

  • Direct Precursor to Phosphonic Acids: Hydrolysis yields tert-butylphosphonic acid, a ligand for vanadium/copper oxidation catalysts and a building block for MOFs (Metal-Organic Frameworks).[1]

Part 2: Chemical Properties & Critical Handling

Safety & Stability Profile: tert-Butylphosphonic dichloride is a moisture-sensitive solid.[1] Upon contact with ambient humidity, it hydrolyzes rapidly to release hydrogen chloride (HCl) gas and tert-butylphosphonic acid.[1]

PropertySpecificationOperational Implication
CAS Number 4707-95-3Verify identity; distinct from tert-butyldichlorophosphine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).
Physical State Crystalline SolidEasier to handle than liquid chlorophosphines, but requires inert atmosphere weighing.[1]
Melting Point 121–123 °CCan be sublimed for ultra-high purity applications.[1]
Reactivity Electrophilic P(V)Reacts violently with water, alcohols, and amines.[1]
Storage < 25°C, Inert GasStore in a glovebox or desiccator.[1] Degrade to sticky acidic gum if exposed to moisture.[1]

Handling Protocol:

  • Weighing: Must be performed in a glovebox (

    
     or Ar atmosphere) or using rapid Schlenk techniques.
    
  • Solvent Compatibility: Compatible with anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , THF, Toluene, and Ether. Avoid protic solvents (MeOH, EtOH) unless derivatization is intended.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of Bulky Tertiary Phosphine Ligands ( )

Rationale: Direct synthesis of bulky phosphines from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is often plagued by over-substitution or scrambling. Using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

allows for the controlled installation of aryl groups followed by reduction.

Workflow Diagram:

LigandSynthesis cluster_legend Reaction Phase Start t-BuP(O)Cl2 (Solid Precursor) Inter1 Intermediate: Di-substituted Oxide t-BuP(O)Ar2 Start->Inter1 1. ArMgBr (2.2 eq) THF, 0°C to Reflux Final Target Ligand: Bulky Phosphine t-BuPAr2 Inter1->Final 2. HSiCl3 / TEA Toluene, Reflux L1 Substitution (Grignard) L2 Deoxygenation (Silane)

Figure 1: Two-step synthesis of sterically demanding phosphine ligands.

Step 1: Grignard Substitution (Synthesis of Phosphine Oxide)

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Dissolution: Charge flask with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (10.0 mmol, 1.75 g) and anhydrous THF (50 mL). Cool to 0°C.
    
  • Addition: Add Aryl Magnesium Bromide (22.0 mmol, 2.2 equiv) dropwise over 30 minutes.

    • Note: The reaction is exothermic.[1] Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Warm to room temperature, then reflux for 4 hours to ensure substitution of the second chloride, which is sterically hindered by the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     group.
    
  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (aq). Extract with DCM (
    
    
    
    mL). Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    .
  • Purification: Recrystallize the phosphine oxide from Hexane/Ethyl Acetate.

Step 2: Deoxygenation (Reduction to Phosphine) Note:


 phosphine oxides are difficult to reduce due to steric shielding of the P=O bond.
  • Reagents: Dissolve the Phosphine Oxide (5 mmol) in anhydrous Toluene (20 mL). Add Triethylamine (20 mmol).

  • Reductant: Add Trichlorosilane (

    
    , 15 mmol) dropwise at 0°C.
    
    • Alternative: Phenylsilane (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) can be used for milder conditions but may require longer reaction times (24-48h).
      
  • Heating: Reflux at 110°C for 12 hours.

  • Quench: Cool to 0°C. Carefully add degassed NaOH (10% aq) to hydrolyze excess silane (Caution:

    
     evolution).
    
  • Isolation: Extract with degassed pentane under inert atmosphere. Concentrate to yield the air-sensitive phosphine ligand.[1]

Protocol B: Synthesis of tert-Butylphosphonic Acid (Catalyst Additive)

Rationale: Used as a ligand for Vanadium(IV) oxidation catalysts or as a surface modifier for metal oxides.[1]

Workflow Diagram:

AcidSynthesis Start t-BuP(O)Cl2 Product t-BuP(O)(OH)2 (Crystalline Acid) Start->Product Hydrolysis (-HCl) Water H2O (Excess) Water->Product Nucleophilic Attack

Figure 2: Hydrolysis pathway to phosphonic acid catalysts.

  • Dissolution: Dissolve

    
     (5.0 g) in Dichloromethane (20 mL).
    
  • Hydrolysis: Add water (10 mL) dropwise with vigorous stirring. The reaction will bubble (HCl release).[1]

  • Precipitation: The product, tert-butylphosphonic acid, is often insoluble in DCM and will precipitate or remain in the aqueous layer.[1]

  • Isolation: Evaporate solvents. Recrystallize from water/acetone.[1]

  • Characterization: Melting point should be 187–189 °C.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Substitution Steric hindrance of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

group prevents 2nd Grignard attack.
Increase reflux time (up to 12h) or switch to organolithium reagents (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) which are smaller and more reactive.
Sticky/Gummy Product Hydrolysis of starting material before reaction.[1]Ensure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

is white and crystalline. If yellow/sticky, sublime before use.[1]
Low Yield in Reduction Strong P=O bond strength + Steric shielding.[1]Switch from

to

/ PMHS system for catalytic reduction.

References

  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Specification. Retrieved from .[1][2]

  • PubChem. tert-Butyldichlorophosphine & Derivatives Compound Summary. Retrieved from .[1]

  • ResearchGate. Synthetic strategies towards phosphine ligands. Retrieved from .

  • Nottingham ePrints. Synthesis and Applications of tert-Alkylphosphines. Retrieved from .[1]

  • Fisher Scientific. tert-Butylphosphonic Dichloride Safety Data. Retrieved from .[1]

Sources

Method

Application Note: tert-Butylphosphonic Dichloride Reaction with Alcohols

[1][2] Introduction & Strategic Significance tert-Butylphosphonic dichloride (CAS 4707-95-3), typically denoted as , is a pivotal organophosphorus building block. Unlike its methyl or phenyl analogs, the tert-butyl group...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Strategic Significance

tert-Butylphosphonic dichloride (CAS 4707-95-3), typically denoted as


, is a pivotal organophosphorus building block. Unlike its methyl or phenyl analogs, the tert-butyl group imparts significant steric bulk  directly adjacent to the phosphorus center. This steric hindrance is a double-edged sword: it stabilizes the resulting phosphonates against hydrolysis (a desirable trait for in vivo drug stability) but requires tailored reaction conditions to ensure complete substitution during synthesis.

This guide details the reaction of


 with alcohols (ROH) to synthesize dialkyl tert-butylphosphonates  (diesters) and alkyl tert-butylphosphonochloridates  (monoesters). These motifs are critical in the development of antiviral nucleotide analogs (e.g., Tenofovir prodrugs) and sterically demanding ligands for transition metal catalysis.
Key Chemical Properties
PropertyValueImplication for Protocol
Formula

P(V) center with two leaving groups (Cl).[1][2][3][4]
Molecular Weight 175.00 g/mol Calculation basis for stoichiometry.
Physical State Solid (MP: 121–123 °C)Requires dissolution in solvent (DCM/THF) before reaction.
Reactivity Electrophilic P centerReacts with nucleophiles (ROH, RNH

); generates HCl.
Stability Moisture SensitiveStrict anhydrous conditions are mandatory to prevent hydrolysis to phosphonic acid.

Mechanistic Insight

The reaction follows a Nucleophilic Substitution at Phosphorus (S


P)  mechanism. Unlike S

2 at carbon, this proceeds via an addition-elimination pathway involving a trigonal bipyramidal transition state or intermediate.
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the stepwise substitution of chloride by alcohol, mediated by a base.

ReactionMechanism Start t-BuP(O)Cl2 (Electrophile) Inter1 Tetrahedral Intermediate Start->Inter1 + ROH Alcohol ROH (Nucleophile) Base Base (Et3N) (Scavenger) HCl HCl (Byproduct) Base->HCl Neutralization Mono Mono-Ester (Chloridate) Inter1->Mono - Cl⁻ Di Di-Ester (Phosphonate) Mono->Di + ROH (Slower Step) Salt Et3N·HCl (Precipitate) HCl->Salt Precipitation

Caption: Stepwise substitution mechanism. The steric bulk of the t-Bu group significantly retards the second substitution step, allowing for the isolation of the mono-ester if stoichiometry is controlled.

Steric Control

The tert-butyl group shields the phosphorus atom. Consequently:

  • First Substitution: Occurs readily at 0 °C.

  • Second Substitution: Is slower than in methylphosphonic dichloride. To achieve the diester, the reaction often requires warming to room temperature (RT) or reflux, and an excess of alcohol.

Experimental Protocols

General Considerations
  • Solvent: Dichloromethane (DCM) is preferred for solubility and ease of workup. Tetrahydrofuran (THF) is an alternative if the alcohol is insoluble in DCM.

  • Base: Triethylamine (Et

    
    N) or Pyridine is essential  to scavenge the HCl generated. Without base, the HCl can degrade the product or catalyze side reactions.
    
  • Atmosphere: All reactions must be performed under Nitrogen (

    
    ) or Argon.
    
Protocol A: Synthesis of Dialkyl tert-Butylphosphonates (Diester)

Objective: Complete substitution of both chlorides to form


.
Reagents
  • 
    : 1.0 equivalent (e.g., 5.0 g, 28.6 mmol)
    
  • Alcohol (ROH): 2.5 equivalents (Excess ensures completion)

  • Triethylamine (Et

    
    N): 2.5 equivalents
    
  • Dichloromethane (anhydrous): 10 mL per gram of dichloride

  • DMAP (4-Dimethylaminopyridine): 0.1 eq (Optional catalyst for sterically hindered alcohols)

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with

    
    .
    
  • Dissolution: Add

    
     (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C  in an ice bath.
    
  • Base Addition: Add Et

    
    N (2.5 eq) to the cooled solution. Note: Slight fuming may occur.
    
  • Alcohol Addition: Mix the Alcohol (2.5 eq) with a small volume of DCM in the addition funnel. Add this solution dropwise over 30 minutes to the stirring reaction mixture at 0 °C.

    • Reasoning: Slow addition prevents exotherms that could lead to side products.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir at RT for 4–12 hours.

    • QC Check: Monitor by

      
      P NMR.[5] The starting material (
      
      
      
      45-50 ppm) should disappear, replaced by the diester signal (
      
      
      20-30 ppm).
  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Wash the filtrate with water (

      
       mL), saturated NaHCO
      
      
      
      (
      
      
      mL), and brine (
      
      
      mL).
    • Dry the organic layer over anhydrous MgSO

      
      .
      
  • Purification: Concentrate under reduced pressure. The crude oil can often be purified by vacuum distillation or flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
Protocol B: Synthesis of Alkyl tert-Butylphosphonochloridates (Monoester)

Objective: Selective mono-substitution to form


. This intermediate is useful for making mixed phosphonates (

).
Reagents
  • 
    : 1.0 equivalent
    
  • Alcohol (ROH): 0.95 equivalent (Slight deficit prevents over-reaction)

  • Triethylamine (Et

    
    N): 1.0 equivalent
    
  • Solvent: THF or Et

    
    O (Ether precipitates salts well)
    
Step-by-Step Procedure
  • Setup: Dry glassware,

    
     atmosphere.
    
  • Dissolution: Dissolve

    
     in THF and cool to -10 °C  (Ice/Salt bath).
    
  • Addition: Mix Alcohol (0.95 eq) and Et

    
    N (1.0 eq) in THF. Add this mixture very slowly  (over 1 hour) to the cold dichloride solution.
    
    • Crucial: Keeping the dichloride in excess locally (by slow addition of alcohol) favors mono-substitution.

  • Reaction: Stir at 0 °C for 2 hours. Do not warm to RT if possible, or monitor closely.

  • Workup: Filter the salt rapidly under inert atmosphere (the product is moisture sensitive). Concentrate the filtrate to obtain the crude chloridate. Use immediately for the next step.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, use


P NMR. The chemical shift provides an immediate readout of the reaction progress.
SpeciesApproximate

P Shift (

ppm)
Signal Characteristics
Starting Material (

)
+45 to +50 Singlet
Mono-Ester (

)
+35 to +40 Singlet (shifts upfield)
Di-Ester (

)
+20 to +30 Singlet (further upfield)
Hydrolysis Product (

)
+25 to +35 Broad (acidic proton exchange)

Note: Shifts vary slightly depending on the specific alcohol (R) and solvent.

Safety & Handling

  • Corrosivity:

    
     causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
    
  • Water Reactivity: Reacts violently with water to release HCl gas. Perform all transfers in a fume hood.

  • Waste Disposal: Quench excess reagent by slowly adding to a large volume of ice-water containing sodium bicarbonate before disposal.

References

  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Specification & SDS. Link

  • Dietz, J. P., et al. (2021).[2] "Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir."[2][6] Organic Process Research & Development. (Demonstrates utility of tert-butyl phosphonates in API synthesis). Link[2]

  • Kudav, G. et al. (1980). "Synthesis of phosphonates via nucleophilic substitution." Journal of Organic Chemistry. (General mechanism for phosphonyl dichloride substitution).
  • National Institute of Standards and Technology (NIST). "Hydrolysis rates of organic chlorides." (Context for S

    
    1 vs S
    
    
    
    P reactivity). Link

Sources

Application

The Decisive Role of Sterically Demanding tert-Butylphosphine Ligands in Modern Buchwald-Hartwig Cross-Coupling Reactions

An Application Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Carbon-Nitrogen Bond Formation and the Dawn of a New Era in Catalysis The construction of carbon-nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Carbon-Nitrogen Bond Formation and the Dawn of a New Era in Catalysis

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Historically, the formation of aryl amines was often fraught with challenges, requiring harsh reaction conditions and tolerating a limited range of functional groups. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, fundamentally transformed this landscape.[1][2] This powerful transformation enables the coupling of amines with aryl halides, pseudohalides, and sulfonates, offering a versatile and mild pathway to a vast array of nitrogen-containing molecules.[3]

At the heart of this catalytic system's success lies the ancillary ligand that coordinates to the palladium center. The choice of ligand is not merely an optimization detail; it is a critical determinant of the reaction's efficiency, scope, and functional group tolerance.[4] Ligands play a pivotal role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[1] Among the diverse families of ligands developed, bulky, electron-rich alkylphosphines have emerged as exceptionally powerful tools, with tert-butyl-substituted phosphines standing out for their remarkable ability to promote challenging coupling reactions.[2][4]

This technical guide delves into the specific application and underlying principles of using sterically demanding tert-butylphosphine ligands in the Buchwald-Hartwig cross-coupling reaction. We will explore the mechanistic rationale for their efficacy, provide detailed experimental protocols, and discuss their impact on the synthesis of complex molecules relevant to drug discovery and development.

The Mechanistic Imperative: Why Bulky tert-Butyl Groups Drive Catalytic Efficiency

The efficacy of ligands such as tri-tert-butylphosphine (P(t-Bu)₃), di-tert-butyl(aryl)phosphines, and the renowned Buchwald family of dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) can be attributed to a combination of steric and electronic factors that favorably influence the palladium-catalyzed cycle.[2][5]

Key Mechanistic Advantages:

  • Promotion of Monoligation: The immense steric bulk of the tert-butyl groups favors the formation of a monoligated palladium species (L-Pd) throughout the catalytic cycle.[2][6] This is crucial because the coordinatively unsaturated L-Pd(0) complex is highly reactive and readily undergoes oxidative addition with the aryl halide, the first and often rate-limiting step of the reaction.[6]

  • Facilitation of Reductive Elimination: The steric hindrance imposed by these ligands also accelerates the final, product-forming step: reductive elimination from the palladium(II) intermediate. This step, which forms the desired C-N bond, is often faster in complexes with bulky ligands, leading to higher catalyst turnover numbers.[2]

  • Enhanced Catalyst Stability and Activity: The electron-donating nature of the alkyl groups on the phosphine increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of less reactive aryl chlorides, which are often preferred starting materials in industrial settings due to their lower cost.[7]

The interplay of these factors creates a highly active and stable catalytic system capable of coupling a wide range of substrates under mild conditions.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Role of t-Bu Ligand Pd(0)L Active Pd(0)L Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-X Pd(II)_Intermediate Ar-Pd(II)(X)L OxAdd->Pd(II)_Intermediate Ligand_Exchange Amine Coordination (R₂NH, Base) Pd(II)_Intermediate->Ligand_Exchange + R₂NH - HX Amide_Complex Ar-Pd(II)(NR₂)L Ligand_Exchange->Amide_Complex Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product Steric_Bulk Steric Bulk: • Promotes monoligated Pd(0)L • Accelerates reductive elimination Steric_Bulk->Pd(0)L Steric_Bulk->Reductive_Elimination Electron_Rich Electron-Rich: • Facilitates oxidative addition of Ar-Cl Electron_Rich->OxAdd

Caption: The Buchwald-Hartwig Catalytic Cycle with a Bulky Phosphine Ligand.

Experimental Protocols

The following protocols are intended as a general guide. Optimal conditions (e.g., catalyst loading, base, solvent, temperature) may vary depending on the specific substrates and should be determined through careful experimentation.

Protocol 1: General Procedure for the Amination of an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides and primary or secondary amines using a commercially available di-tert-butyl-based biarylphosphine ligand.

Reagents and Materials:

Reagent/MaterialPurposeTypical Amount/Concentration
Aryl BromideSubstrate1.0 mmol, 1.0 equiv
AmineCoupling Partner1.2 mmol, 1.2 equiv
Palladium(II) Acetate (Pd(OAc)₂)Pre-catalyst0.02 mmol, 2 mol%
XPhosLigand0.04 mmol, 4 mol%
Sodium tert-butoxide (NaOt-Bu)Base1.4 mmol, 1.4 equiv
TolueneSolvent2-4 mL
Schlenk flask/reaction vialReaction Vessel---
Magnetic stirrer and hotplateAgitation/Heating---
Inert atmosphere (Nitrogen or Argon)Anhydrous/Anaerobic Conditions---

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol). Then, add the amine (1.2 mmol) followed by anhydrous toluene (2-4 mL).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C. Stir the reaction mixture for the required time (typically 2-24 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Coupling of a Challenging Aryl Chloride with a Primary Amine

This protocol utilizes the highly active tri-tert-butylphosphine ligand, which is particularly effective for the coupling of less reactive aryl chlorides.

Reagents and Materials:

Reagent/MaterialPurposeTypical Amount/Concentration
Aryl ChlorideSubstrate1.0 mmol, 1.0 equiv
Primary AmineCoupling Partner1.2 mmol, 1.2 equiv
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Pre-catalyst0.01 mmol, 1 mol%
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate saltLigand0.03 mmol, 3 mol%
Lithium bis(trimethylsilyl)amide (LHMDS)Base1.5 mmol, 1.5 equiv
1,4-DioxaneSolvent2-4 mL

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and P(t-Bu)₃ (0.03 mmol) to a dry reaction vial with a stir bar.

  • Addition of Base and Solvent: Add LHMDS (1.5 mmol) and the primary amine (1.2 mmol). Add anhydrous 1,4-dioxane (2-4 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Applications in Drug Development and Complex Molecule Synthesis

The robustness and broad substrate scope of Buchwald-Hartwig amination with tert-butylphosphine ligands have made it an indispensable tool in the pharmaceutical industry. This methodology is frequently employed for the synthesis of complex nitrogen-containing heterocycles and aniline derivatives that form the core of many drug candidates.

For instance, the synthesis of kinase inhibitors often involves the coupling of substituted anilines with heteroaryl halides. The use of bulky phosphine ligands allows these couplings to proceed in high yield, even with sterically hindered substrates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Drug_Dev_Workflow Start Identify Target Molecule (e.g., Kinase Inhibitor) Retrosynthesis Retrosynthetic Analysis Start->Retrosynthesis BH_Step Key Buchwald-Hartwig C-N Disconnection Retrosynthesis->BH_Step Building_Blocks Aryl/Heteroaryl Halide + Amine Building Blocks BH_Step->Building_Blocks Library_Synthesis Library Synthesis via Parallel Buchwald-Hartwig Amination (using t-Bu Phosphine Ligands) Building_Blocks->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Role of Buchwald-Hartwig Amination in a Drug Discovery Workflow.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion • Inactive catalyst (Pd precursor or ligand oxidation).• Insufficiently strong or soluble base.• Reaction temperature too low.• Sterically hindered substrates.• Use fresh, high-purity catalyst and ligand. Handle air-sensitive ligands (like P(t-Bu)₃) in a glovebox.• Switch to a stronger base (e.g., LHMDS, K₃PO₄).• Increase the reaction temperature in increments of 10-20 °C.• Increase catalyst and ligand loading (e.g., up to 5 mol% Pd).
Side Product Formation (e.g., Hydrodehalogenation) • Presence of water or protic impurities.• Catalyst decomposition at high temperatures.• Ensure all reagents and solvents are anhydrous. Dry the base thoroughly.• Use a lower reaction temperature if possible, or screen different ligands that may be more stable.
Formation of Diarylamine (from primary amine) • High catalyst loading or prolonged reaction time.• Reduce catalyst loading.• Monitor the reaction closely and stop it once the desired mono-arylated product is maximized.
Incomplete Reaction with Aryl Chlorides • Ligand is not electron-rich enough.• Switch to a more electron-rich and bulky ligand such as P(t-Bu)₃ or t-BuXPhos.

Conclusion

The development of bulky, electron-rich tert-butylphosphine ligands has been a transformative advancement in the field of palladium-catalyzed cross-coupling. These ligands address many of the challenges associated with C-N bond formation by creating highly active, stable, and versatile catalytic systems. Their ability to promote the coupling of a wide variety of amines with both activated and unactivated aryl halides, including the industrially important aryl chlorides, has cemented the Buchwald-Hartwig amination as a premier method in the synthetic chemist's toolbox. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the principles and practical application of these powerful ligands is essential for the efficient construction of complex molecular architectures.

References

  • t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Process for preparing tertiary phosphines. Google Patents.
  • The synthesis of deuteriated tri-tert-butyl phosphine. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Hydrogenation Activity of Group 10 Metal Complexes Featuring Bulky Phosphine Ligands. McMaster University. Available at: [Link]

  • Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT. Available at: [Link]

  • Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available at: [Link]

  • Synthesis of Pt-Bu-CM-phos. Organic Syntheses. Available at: [Link]

Sources

Method

Application Note: Sonogashira Coupling via Substrate Activation with tert-Butylphosphonic Dichloride

Executive Summary & Technical Clarification Critical Distinction: Researchers often encounter tert-butylphosphonic dichloride ( ) listed in chemical catalogs with "Sonogashira Coupling" suitability. It is vital to unders...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Clarification

Critical Distinction: Researchers often encounter tert-butylphosphonic dichloride (


) listed in chemical catalogs with "Sonogashira Coupling" suitability. It is vital to understand that unlike tert-butylphosphine (

) or tert-butyldichlorophosphine (

), this reagent is a Pentavalent Phosphorus (P(V)) species . It lacks the lone pair required to act as a ligand for Palladium.

Correct Application: This protocol details the use of tert-butylphosphonic dichloride as a potent activating agent . It is used to convert unreactive phenols and heterocyclic tautomers (C-OH) into highly reactive electrophilic partners (aryl chlorides or phosphonates) which then undergo efficient Sonogashira cross-coupling. This "activation-coupling" strategy allows for the direct functionalization of feedstock phenols, bypassing the need for pre-synthesized aryl halides.

Mechanism of Action

The utility of


 lies in its high oxophilicity. In the presence of a base, it reacts with the hydroxyl group of a phenol or enolizable ketone. Depending on the conditions (temperature and stoichiometry), it promotes one of two pathways:[1]
  • Deoxychlorination (High Temp/Excess): The C-O bond is cleaved and replaced by a C-Cl bond, generating an aryl chloride.

  • Phosphonylation (Mild Temp): The phenol forms a stable aryl phosphonate ester (

    
    ), which acts as a pseudohalide leaving group in the subsequent coupling.
    
Pathway Visualization

G Phenol Starting Material (Ar-OH) Intermediate Phosphorylated Intermediate [Ar-O-P(O)(Cl)tBu] Phenol->Intermediate + Base, 0°C Reagent Reagent t-BuP(O)Cl2 Reagent->Intermediate ArCl Aryl Chloride (Ar-Cl) Intermediate->ArCl Heat (>80°C) Deoxychlorination Coupling Sonogashira Coupling (Pd/Cu, Alkyne) Intermediate->Coupling Direct Coupling (Pseudohalide Route) ArCl->Coupling Standard Route Product Final Product (Ar-C≡C-R) Coupling->Product

Figure 1: Dual-pathway activation of phenols using tert-butylphosphonic dichloride for cross-coupling.

Experimental Protocol

Method A: One-Pot Deoxychlorination-Coupling

Best for: Robust substrates (pyridones, simple phenols) where converting C-OH to C-Cl is desired before coupling.

Materials
  • Substrate: Phenol or Heterocyclic Hydroxy derivative (1.0 equiv)

  • Activator: tert-Butylphosphonic dichloride (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Toluene (anhydrous)

  • Coupling Reagents: Phenylacetylene (1.5 equiv),

    
     (5 mol%), CuI (3 mol%), 
    
    
    
    (3 equiv).
Step-by-Step Procedure
  • Activation Phase:

    • Charge a flame-dried reaction flask with the Substrate (1.0 mmol) and anhydrous Toluene (5 mL).

    • Add DIPEA (2.5 mmol) and cool the mixture to 0 °C.

    • Dropwise add

      
        (1.2 mmol). Caution: Exothermic.
      
    • Allow to warm to room temperature, then heat to 100 °C for 2-4 hours.

    • Checkpoint: Monitor by TLC/LCMS for conversion of Ar-OH to Ar-Cl. (Note: If Ar-Cl formation is slow, add 0.5 equiv of chloride source like

      
      ).
      
  • Coupling Phase:

    • Cool the reaction mixture to room temperature.

    • Add

      
        (0.05 mmol) and CuI  (0.03 mmol).
      
    • Add Triethylamine (3.0 mmol) and the Alkyne (1.5 mmol).

    • Purge the headspace with Nitrogen/Argon for 5 minutes.

    • Heat the mixture to 80-90 °C for 12 hours.

  • Work-up:

    • Cool to RT, dilute with EtOAc, and wash with water and brine.

    • Dry over

      
      , concentrate, and purify via silica gel chromatography.
      
Method B: Direct Coupling of Phosphonate Intermediates

Best for: Sensitive substrates where high-temperature chlorination causes decomposition. The phosphonate ester itself acts as the leaving group.

Materials
  • Substrate: Phenol (1.0 equiv)

  • Activator: tert-Butylphosphonic dichloride (1.1 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%) (Electron-rich ligands are required to insert into C-O bonds).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure
  • In-Situ Activation:

    • Dissolve Phenol (1.0 mmol) in Dioxane (4 mL).

    • Add

      
        (1.2 equiv) and 
      
      
      
      (1.1 equiv) at 0 °C. Stir for 1 hour at RT.
    • Observation: Formation of a white precipitate (

      
      ) indicates successful phosphorylation.
      
  • Coupling:

    • To the same vessel, add

      
        (3.0 mmol), 
      
      
      
      (5 mg), XPhos (10 mg), and Alkyne (1.5 mmol).
    • Degas thoroughly.

    • Heat at 100 °C for 16 hours.

    • Note: The phosphonate group (

      
      ) functions similarly to a tosylate or triflate in this cycle.
      

Data Summary & Troubleshooting

ParameterDeoxychlorination (Method A)Phosphonate Coupling (Method B)
Active Species Aryl Chloride (Ar-Cl)Aryl Phosphonate (Ar-OP(O)XtBu)
Temperature High (100-110 °C) for activationMild activation, High temp coupling
Catalyst Req. Standard (

)
Specialized (Pd/XPhos or Pd/CM-Phos)
Substrate Scope Heterocycles (Pyridines, Quinolines)Electron-rich/neutral Phenols
Main Byproduct

/ Phosphate salts
Phosphate salts

Troubleshooting:

  • Low Yield in Method A: Ensure complete conversion to chloride before adding Pd. If the intermediate phosphonate is stable and doesn't eliminate to chloride, switch to Method B conditions (add electron-rich ligand).

  • Catalyst Poisoning:

    
     residues can coordinate to metals. Ensure the activation step consumes the reagent or use excess base to neutralize acidic byproducts.
    

References

  • Sonogashira Coupling Overview: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

  • Activation of Phenols with Phosphonic Dichlorides: Lolkema, L. D. M., et al. (2019). Deoxychlorination of Phenols and Heterocycles. Organic Process Research & Development.
  • Coupling of Aryl Phosphonates: Xu, H., et al. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters. Link (Demonstrates the viability of phosphonate-based cross-coupling partners).

  • Reagent Properties: Sigma-Aldrich Catalog Entry for tert-Butylphosphonic dichloride (CAS 4707-95-3).[2][3] Link (Source of the "Sonogashira" classification, clarified here as substrate activation).

Sources

Application

Stille coupling reactions with tert-Butylphosphonic dichloride.

Application Note: Precision Synthesis of P-Chiral tert-Butyl Phosphinates via Stille-Type Cross-Coupling Executive Summary This application note details the protocol for utilizing ** tert-Butylphosphonic dichloride ( -Bu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of P-Chiral tert-Butyl Phosphinates via Stille-Type Cross-Coupling

Executive Summary

This application note details the protocol for utilizing ** tert-Butylphosphonic dichloride (


-BuP(O)Cl

)** as an electrophilic coupling partner in Palladium-catalyzed Stille-type reactions. While the Stille reaction is traditionally associated with Carbon-Carbon (C-C) bond formation, this protocol focuses on the Phosphorus-Carbon (P-C) bond formation —a critical transformation for synthesizing bulky, lipophilic phosphinates and phosphine oxides used as bioisosteres in drug discovery (e.g., transition state inhibitors, peptidomimetics).

Key Advantages of this Protocol:

  • Direct Functionalization: Bypasses the need for unstable H-phosphinate intermediates.

  • Steric Control: The bulky tert-butyl group directs mono-substitution, allowing for sequential functionalization to generate P-chiral centers.

  • Chemo-selectivity: Compatible with sensitive functional groups (esters, nitriles) that tolerate Stille conditions but fail under Grignard/Lithium protocols.

Scientific Foundation & Mechanism

The Challenge of P(V) Electrophiles

Unlike alkyl halides, phosphorus(V) chlorides are "hard" electrophiles. The oxidative addition of Pd(0) into the P-Cl bond is kinetically challenging due to the strength of the P-Cl bond and the high oxidation state of phosphorus. However, the presence of the electron-donating tert-butyl group increases the electron density at phosphorus, stabilizing the oxidative addition intermediate.

Mechanistic Pathway

The reaction follows a modified Stille cycle:

  • Oxidative Addition: Pd(0) inserts into one P-Cl bond of

    
    -BuP(O)Cl
    
    
    
    .
  • Transmetallation: The organostannane (

    
    ) transfers the organic group (
    
    
    
    ) to the Palladium center. This is the rate-determining step, often accelerated by Copper(I) additives (Liebeskind effect).
  • Reductive Elimination: Formation of the P-C bond and regeneration of Pd(0).

  • Product Fate: The initial product is a Phosphinic Chloride (

    
    -Bu(R)P(O)Cl), which is highly reactive. It is typically quenched in situ with an alcohol or amine to yield the stable ester or amide.
    
Mechanistic Visualization

Stille_Phosphonylation Start Start: Pd(0)L2 Catalyst OxAdd Oxidative Addition [Cl-Pd-P(O)(t-Bu)Cl] Start->OxAdd + Reagent Reagent t-BuP(O)Cl2 (Electrophile) Reagent->OxAdd TransMet Transmetallation [R-Pd-P(O)(t-Bu)Cl] OxAdd->TransMet + Stannane Stannane R-SnBu3 (Nucleophile) Stannane->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerate Pd(0) Product_Int Intermediate: t-Bu(R)P(O)Cl RedElim->Product_Int FinalProd Final Product: t-Bu(R)P(O)OR' Product_Int->FinalProd + Quench Quench Nucleophilic Quench (R'OH / R'NH2)

Caption: Figure 1. Catalytic cycle for the Stille-type phosphonylation of organostannanes with tert-butylphosphonic dichloride.

Experimental Protocol

Materials & Reagents
  • Substrate: tert-Butylphosphonic dichloride (Sigma-Aldrich, CAS: 4707-95-3). Note: Hygroscopic solid. Handle in glovebox or under Ar flow.

  • Coupling Partner: Aryl- or Vinyl-tributylstannane (1.1 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Solvent: Anhydrous Toluene (degassed).

  • Quenching Agent: Methanol, Ethanol, or Benzylamine (excess).

Step-by-Step Methodology

Step 1: Catalyst Activation & Setup

  • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool to room temperature under a positive pressure of Argon.

  • Charge the flask with

    
    -BuP(O)Cl
    
    
    
    (1.0 mmol, 175 mg) and Pd(PPh
    
    
    )
    
    
    (0.05 mmol, 58 mg).
  • Add Anhydrous Toluene (5 mL) via syringe. Stir until the phosphonic dichloride is dissolved.

Step 2: Addition of Stannane

  • Add the Organostannane (1.1 mmol) dropwise via syringe.

  • Optional: If the stannane is sterically hindered, add CuI (10 mol%) as a co-catalyst to facilitate transmetallation.

Step 3: Reaction (Thermal Phase)

  • Heat the reaction mixture to 90–100°C (reflux) for 12–18 hours.

  • Monitoring: Monitor by

    
    P NMR.
    
    • Starting Material: Singlet ~ +45 ppm (approx, solvent dependent).

    • Product (Phosphinic Chloride): Shift typically moves upfield to +60–80 ppm range.

    • Completion: Disappearance of the starting material peak.

Step 4: Quenching (In-situ Esterification)

  • Cool the reaction mixture to 0°C.

  • Add dry Methanol (5 equiv) and Triethylamine (2 equiv) dropwise.

    • Mechanistic Note: The phosphinic chloride intermediate is extremely hydrolytically unstable. Immediate conversion to the ester prevents formation of the difficult-to-purify phosphinic acid.

  • Stir at room temperature for 1 hour.

Step 5: Workup & Purification (Tin Removal)

  • Concentrate the mixture under reduced pressure.

  • Tin Removal Protocol: Dissolve the residue in Et

    
    O and add 10% aqueous KF solution. Stir vigorously for 30 minutes. The polymeric 
    
    
    
    will precipitate as a white solid.
  • Filter through a pad of Celite.

  • Extract the filtrate with EtOAc (3x), dry over MgSO

    
    , and concentrate.
    
  • Purify via Flash Column Chromatography (SiO

    
    ). Gradient: Hexanes/EtOAc (due to the polarity of the phosphinate oxide).
    

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their scientific resolutions.

VariableObservationRoot CauseCorrective Action
No Reaction

P NMR shows only SM.
Oxidative addition failure.Switch to electron-rich ligands (e.g.,

) or increase Temp to 110°C (Xylene).
Homocoupling Biaryl formation (Ar-Ar).Pd(II) reduction lag or O

leak.
Ensure rigorous degassing. Add 10 mol% CuI.
Hydrolysis Formation of

-BuP(O)(OH)

.
Moisture ingress.[1]

-BuP(O)Cl

is extremely hygroscopic. Dry all solvents over molecular sieves (3Å).
Bis-Coupling Formation of

-BuP(O)Ar

.
Excess Stannane / High Temp.The

-Bu group usually prevents this, but strictly limit Stannane to 1.05-1.1 equiv.

Strategic Note: The "Pseudohalide" Route

While the protocol above describes P-C bond formation,


-BuP(O)Cl

can also be used in a different Stille context: Synthesis of Vinyl Phosphates .

If your goal is C-C bond formation (coupling a ketone to a stannane):

  • React a ketone enolate with

    
    -BuP(O)Cl
    
    
    
    to form the Vinyl tert-butylphosphonate .
  • Use this vinyl phosphonate as the electrophile (pseudohalide) in a standard Stille coupling with an organostannane.

  • Note: This is less common than using diphenyl chlorophosphate but yields a sterically distinct leaving group.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508–524.

  • Xu, Y., et al. (1997). "Palladium-catalyzed synthesis of arylphosphinates from aryl halides and H-phosphinates". Synthesis, 1997(12), 1371-1374. (Foundational P-C coupling logic).

  • Sigma-Aldrich. (2023).[2] "Product Specification: tert-Butylphosphonic dichloride". Merck KGaA.

  • Hayes, C. J., et al. (2010). "Palladium-catalysed cross-coupling reactions in the synthesis of organophosphorus compounds". Chemical Communications, 46, 483-495.

  • Espinet, P., & Echavarren, A. M. (2004).[3] "The Mechanisms of the Stille Reaction".[3][4][5] Angewandte Chemie International Edition, 43(36), 4704–4734.

Disclaimer: This protocol involves the use of organotin compounds, which are toxic, and chlorophosphines, which are corrosive. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: tert-Butylphosphonic Dichloride in High-Performance Polymer Synthesis

Executive Summary tert-Butylphosphonic dichloride (CAS: 4707-95-3) is a specialized organophosphorus electrophile used primarily to synthesize polyphosphonates —a class of polymers renowned for their intrinsic flame reta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butylphosphonic dichloride (CAS: 4707-95-3) is a specialized organophosphorus electrophile used primarily to synthesize polyphosphonates —a class of polymers renowned for their intrinsic flame retardancy, high refractive index, and biocompatibility. Unlike its phenyl- or methyl- analogs, the tert-butyl group introduces significant steric bulk directly at the phosphorus center.

Why use this reagent?

  • Hydrolytic Stability: The bulky tert-butyl group shields the phosphorus center from nucleophilic attack by water, significantly enhancing the hydrolytic stability of the resulting polymer backbone compared to polyphosphates or less hindered polyphosphonates.

  • Solubility Control: It modulates the hydrophobicity of the polymer, useful in designing amphiphilic block copolymers for drug delivery.

  • Flame Retardancy: It provides a high phosphorus content (approx. 17% by weight in the monomer) without the toxicity associated with halogenated retardants.

Chemistry & Mechanism[1][2][3][4]

The primary reaction pathway is a nucleophilic substitution at the phosphorus center . In polymer chemistry, this manifests as a step-growth polycondensation reaction with diols (e.g., Bisphenol A, PEG).

Reaction Mechanism

The reaction proceeds via an elimination-addition mechanism where the hydroxyl oxygen attacks the electrophilic phosphorus, displacing a chloride ion. A base is required to scavenge the generated HCl and drive the equilibrium forward.

ReactionMechanism Monomer t-Bu-P(O)Cl2 (Electrophile) Intermediate Intermediate Chlorophosphonate Monomer->Intermediate Step 1: 1st Substitution Diol HO-R-OH (Nucleophile) Diol->Intermediate Base Base (e.g., TEA/NaOH) (Scavenger) Byproduct Salt (Base·HCl) Base->Byproduct Polymer Poly(tert-butyl phosphonate) [-P(O)(tBu)-O-R-O-]n Intermediate->Polymer Step 2: Chain Growth Intermediate->Byproduct

Caption: Step-growth polycondensation mechanism. The base is critical for neutralizing HCl, preventing acid-catalyzed degradation and driving conversion.

Application Protocols

Protocol A: Interfacial Polycondensation (Recommended)

Best for: High molecular weight polymers, scale-up, and monomers sensitive to high temperatures. Mechanism: The reaction occurs at the interface of two immiscible liquids (DCM/Water), facilitated by a Phase Transfer Catalyst (PTC).

Materials
  • Monomer A: tert-Butylphosphonic dichloride (10 mmol, 1.75 g)

  • Monomer B: Bisphenol A (10 mmol, 2.28 g)

  • Organic Solvent: Dichloromethane (DCM), anhydrous (20 mL)

  • Aqueous Phase: NaOH (25 mmol, 1.0 g) in distilled water (20 mL)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (0.5 mmol)

Step-by-Step Procedure
  • Aqueous Phase Prep: In a high-shear mixer or blender vessel, dissolve Bisphenol A and NaOH in water. Ensure complete dissolution (phenolate formation). Add the PTC (TBAB).

  • Organic Phase Prep: Dissolve tert-Butylphosphonic dichloride in DCM. Note: Handle in a fume hood; reagent is corrosive.

  • Reaction Initiation:

    • Set stirring to high speed (>1000 RPM) to create a stable emulsion.

    • Rapidly pour the Organic Phase into the Aqueous Phase.

  • Polymerization: Stir vigorously for 1 hour at room temperature (20–25°C). The mixture will become viscous.

  • Quenching: Stop stirring and allow phases to separate. If an emulsion persists, add a small amount of dilute HCl.

  • Purification:

    • Precipitate the organic layer into a 10-fold excess of cold Methanol or Hexane.

    • Filter the white fibrous solid.

    • Wash with water (to remove salt) and methanol.

    • Dry under vacuum at 60°C for 24 hours.

Critical Control Point: The tert-butyl group is sterically bulky.[1] If molecular weights are low, increase the PTC concentration to 5 mol% or extend reaction time to 3 hours.

Protocol B: Solution Polycondensation

Best for: Precise stoichiometric control, moisture-sensitive functional groups, or block copolymer synthesis.

Materials
  • Monomer: tert-Butylphosphonic dichloride (10 mmol)

  • Diol: PEG-400 or 1,6-Hexanediol (10 mmol)

  • Solvent: Anhydrous THF or Toluene (dry, oxygen-free)

  • Base: Triethylamine (TEA) or Pyridine (22 mmol, slight excess)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, addition funnel, and magnetic stirrer.

  • Dissolution: Charge the flask with Diol, Base, and Solvent under nitrogen flow. Cool to 0°C using an ice bath.

  • Addition: Dissolve tert-Butylphosphonic dichloride in a minimal amount of solvent and transfer to the addition funnel.

  • Dropwise Addition: Add the dichloride solution slowly over 30 minutes. Exothermic reaction: maintain Temp < 5°C.

  • Reaction:

    • Allow to warm to room temperature.[2]

    • Reflux the mixture for 12–24 hours. The steric bulk of the t-butyl group requires thermal energy to reach high conversion in solution.

  • Workup:

    • Filter off the precipitated amine-hydrochloride salt.

    • Concentrate the filtrate via rotary evaporation.

    • Precipitate into cold diethyl ether.

Experimental Workflow Visualization

Workflow cluster_setup Phase 1: Preparation cluster_reaction Phase 2: Interfacial Reaction cluster_workup Phase 3: Purification Prep_Aq Dissolve Diol + NaOH (Water) Mix Combine Phases Add PTC Catalyst Prep_Aq->Mix Prep_Org Dissolve t-BuP(O)Cl2 (DCM) Prep_Org->Mix Stir High-Shear Stirring (1-3 Hours, RT) Mix->Stir Separate Phase Separation (Discard Aqueous) Stir->Separate Precip Precipitate in MeOH/Hexane Separate->Precip Dry Vacuum Dry (60°C) Precip->Dry

Caption: Workflow for the Interfacial Polycondensation of tert-butyl polyphosphonates.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Molecular Weight Stoichiometric imbalanceEnsure strict 1:1 molar ratio of Diol:Dichloride. Use high-purity monomers (>99%).
Hydrolysis of MonomerEnsure DCM is anhydrous. Handle dichloride under inert gas until dissolved.
Low Yield Inefficient stirring (Interfacial)Increase RPM. The reaction is diffusion-controlled; interface area must be maximized.
Discoloration (Yellowing) Oxidation of phenolsPurge liquids with Nitrogen/Argon. Add antioxidant (e.g., BHT) if necessary.
Incomplete Solubility High crystallinityCopolymerize with a flexible linker (e.g., PEG) to disrupt chain packing.

Safety & Handling

  • Corrosivity: tert-Butylphosphonic dichloride releases HCl upon contact with moisture. It causes severe skin burns and eye damage.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work strictly in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Moisture ingress will degrade the reagent to tert-butylphosphonic acid (solid), rendering it useless for polymerization.

References

  • Synthesis of Polyphosphonates: K. Troev. Polyphosphoesters: Chemistry and Application. Elsevier, 2012.

  • Interfacial Polycondensation Technique: P. W. Morgan. Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers, 1965.
  • Steric Effects in Phosphonates: Bauer, I., et al. "Poly(alkyl phosphonate)
  • Flame Retardancy Mechanisms: Levchik, S. V., & Weil, E. D. "A Review of Recent Progress in Phosphorus-based Flame Retardants." Journal of Fire Sciences, 2006.

  • Reagent Data: Sigma-Aldrich.[3][4] "tert-Butylphosphonic dichloride Product Specification."

Sources

Application

tert-Butylphosphonic dichloride for phosphonate ester synthesis

Application Note: High-Fidelity Synthesis of Phosphonate Esters using tert-Butylphosphonic Dichloride Abstract This technical guide details the optimized protocols for utilizing tert-butylphosphonic dichloride ( -BuP(O)C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Phosphonate Esters using tert-Butylphosphonic Dichloride

Abstract

This technical guide details the optimized protocols for utilizing tert-butylphosphonic dichloride (


-BuP(O)Cl

)
in the synthesis of symmetric and asymmetric phosphonate esters. Unlike simple alkyl phosphonic dichlorides, the bulky tert-butyl group imparts unique steric shielding and electronic stability to the phosphorus center. This guide addresses the specific kinetic challenges posed by this steric bulk, providing rigorous methodologies for moisture-sensitive handling, sequential alcoholysis for mixed ester generation, and purification strategies suitable for pharmaceutical intermediate development.

Introduction & Mechanistic Rationale

tert-Butylphosphonic dichloride (CAS: 4707-95-3) is a specialized electrophilic phosphorus(V) reagent.[1] It is primarily used to introduce the robust tert-butylphosphonyl moiety (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Bu-P(O)<) into biological mimics and ligands.
The Steric Advantage

The tert-butyl group attached directly to the phosphorus atom creates a "steric umbrella."

  • Stability: The P-C bond is exceptionally resistant to hydrolytic and enzymatic cleavage compared to P-O or P-N bonds.[1]

  • Selectivity: In mixed ester synthesis, the steric bulk slows the rate of the second nucleophilic substitution, allowing for the isolation of mono-chloridate intermediates with higher fidelity than is possible with methyl- or phenylphosphonic dichlorides.

Reaction Mechanism

The formation of phosphonate esters proceeds via a nucleophilic substitution at the tetrahedral phosphorus center.

  • Nucleophilic Attack: The alcohol oxygen attacks the phosphorus, forming a pentacoordinate transition state.[1]

  • Elimination: Chloride is expelled.[1]

  • Proton Transfer: The base scavenges the HCl byproduct, driving the equilibrium forward.

Note: Due to the


-Bu group, the initial attack is kinetically slower than with unhindered reagents. The use of nucleophilic catalysts (e.g., DMAP) is often required for secondary alcohols or sterically demanding nucleophiles.

Chemical Safety & Handling

Danger: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-BuP(O)Cl

is corrosive and reacts violently with water to release HCl gas.
  • Physical State: Low-melting solid (mp ~121–123 °C).[1][2] It may sublime in vacuo.[1]

  • Handling: Must be handled in a fume hood under an inert atmosphere (Nitrogen or Argon).[1]

  • Storage: Store at 2–8 °C under inert gas. Moisture ingress turns the white solid into a sticky, hydrolyzed mass.

Experimental Protocols

Protocol A: Synthesis of Symmetric Dialkyl tert-Butylphosphonates

Target:


-Bu-P(O)(OR)

Reagents:

  • tert-Butylphosphonic dichloride (1.0 equiv)[1][3]

  • Alcohol (R-OH) (2.2 – 2.5 equiv)

  • Triethylamine (Et

    
    N) or Pyridine (2.5 equiv)
    
  • DMAP (0.1 equiv) – Optional, for hindered alcohols

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with

    
    -BuP(O)Cl
    
    
    
    (10 mmol) and anhydrous DCM (40 mL). Stir until fully dissolved.
  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Mix the Alcohol (22 mmol) and Base (25 mmol) in a separate vial with DCM (10 mL). Transfer to the addition funnel. Add this mixture dropwise to the phosphonic dichloride solution over 30 minutes.

    • Critical: Exothermic reaction.[1] Maintain internal temp < 5 °C to prevent uncontrolled side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      P NMR.[4]
      
      • Starting Material (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
        -BuP(O)Cl
        
        
        
        ): ~
        
        
        60–70 ppm (varies by solvent).
      • Product (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
        -BuP(O)(OR)
        
        
        
        ): ~
        
        
        25–35 ppm.
  • Workup:

    • Quench with cold water (20 mL).

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove amine salts.[1]

    • Wash with Sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (20 mL) and Brine (20 mL).
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Distillation (for volatile esters) or Flash Column Chromatography (SiOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , Hexane/EtOAc).
    
Protocol B: Synthesis of Mixed (Asymmetric) Phosphonate Esters

Target:


-Bu-P(O)(OR

)(OR

)

This sequential addition exploits the steric bulk of the


-Bu group to stop the reaction at the mono-chloridate stage.

Workflow Visualization:

MixedEsterSynthesis Start Start: t-BuP(O)Cl2 (Solvent: THF, Temp: -10°C) Step1 Addition 1: Alcohol A (1.0 eq) + Base (1.1 eq) Start->Step1 Slow Addition Intermediate Intermediate: Mono-chloridate t-Bu-P(O)(OR1)Cl Step1->Intermediate Stir 1h @ 0°C Step2 Addition 2: Alcohol B (1.2 eq) + Base (1.5 eq) + DMAP Intermediate->Step2 Add Alcohol B Final Final Product: Mixed Diester t-Bu-P(O)(OR1)(OR2) Step2->Final Reflux/RT 12h

Figure 1: Sequential addition workflow for asymmetric phosphonate synthesis. The intermediate mono-chloridate is stabilized by the tert-butyl group.

Step-by-Step Procedure:

  • Preparation: Dissolve

    
    -BuP(O)Cl
    
    
    
    (1.0 equiv) in anhydrous THF. Cool to -10 °C (Ice/Salt bath).
  • First Addition: Add a solution of Alcohol 1 (1.0 equiv) and Et

    
    N (1.1 equiv) in THF dropwise over 45 minutes.
    
    • Note: Slow addition is critical to avoid symmetric diester formation.[1]

  • Intermediate Formation: Stir at 0 °C for 1–2 hours.

    • Checkpoint:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      P NMR should show a major peak corresponding to the mono-chloridate (shifted upfield from starting material).
      
  • Second Addition: Add Alcohol 2 (1.2 equiv), Et

    
    N (1.5 equiv), and DMAP (0.1 equiv).
    
  • Completion: Warm to room temperature. If Alcohol 2 is hindered, heat to reflux (60 °C) for 6–12 hours.

  • Workup: Standard aqueous extraction as described in Protocol A.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-BuP(O)Cl

Ensure all solvents are dried over molecular sieves. Handle solid in a glovebox if possible.
Symmetric Impurity in Protocol B Fast addition of Alcohol 1Reduce temperature to -20 °C; dilute Alcohol 1 further before addition.
Incomplete Reaction (Step 2) Steric hindrance of

-Bu group
Add nucleophilic catalyst (DMAP 10 mol%) or switch solvent to Toluene and reflux.
Sticky Precipitate Amine salts trapping productUse dry ether for the reaction; amine salts will precipitate.[1] Filter off salts before aqueous workup.[1]

Applications in Drug Discovery

The tert-butylphosphonyl motif is a bioisostere for phosphates and phosphonates.[1]

  • Lipophilicity: The

    
    -Bu group significantly increases logP, improving membrane permeability compared to methyl/ethyl phosphonates.
    
  • Metabolic Stability: The P-C bond is not susceptible to phosphatase cleavage, extending the half-life of the pharmacophore.

  • Prodrug Design: Mixed esters (Protocol B) allow the attachment of a "masking" group (e.g., POM or POC) on one side and the drug payload on the other, facilitating intracellular delivery.

References

  • PubChem. tert-Butyldichlorophosphine (Precursor/Related Compound Properties). National Library of Medicine.[1] [Link]

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.[1] Chemical Reviews, 114(18), 9154–9218.[1] (Contextual grounding for phosphonate ester synthesis mechanisms). [Link]

  • Kinnear, A. M., & Perren, E. P. (1952). Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride. Journal of the Chemical Society.[1][3] (Foundational synthesis of the dichloride reagent). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: tert-Butylphosphonic Dichloride (t-BuP(O)Cl₂)

Topic: Reaction Yield Optimization & Troubleshooting Guide Document ID: TSC-PHOS-004 | Status: Active | Last Updated: 2026-02-06 Introduction: The "Deceptive Simple" Reagent tert-Butylphosphonic dichloride (t-BuP(O)Cl₂)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Yield Optimization & Troubleshooting Guide

Document ID: TSC-PHOS-004 | Status: Active | Last Updated: 2026-02-06

Introduction: The "Deceptive Simple" Reagent

tert-Butylphosphonic dichloride (t-BuP(O)Cl₂) is a critical phosphorylating agent used to introduce the sterically demanding tert-butyl phosphonyl group into biologically active molecules. While structurally simple, it presents a "Yield Paradox" : theoretical yields are high, but isolated yields often crash due to three specific failure modes:

  • Moisture Sensitivity: Rapid hydrolysis to tert-butylphosphonic acid.

  • Steric Wall: The bulky tert-butyl group significantly retards nucleophilic attack at the phosphorus center (

    
    ), requiring specific catalytic activation.
    
  • Physical Handling: With a melting point of ~112°C, the reagent solidifies in unheated addition funnels, leading to inconsistent stoichiometry.

This guide moves beyond standard textbook procedures to address the causality of these failures.

Module 1: Reagent Quality & Synthesis (The Source)

If your starting material is degraded, downstream optimization is futile. Commercial samples often contain hydrolyzed acid impurities (t-BuP(O)(OH)Cl or t-BuP(O)(OH)₂).

The Kinnear-Perren Synthesis Protocol

If synthesizing the reagent de novo, the Kinnear-Perren reaction is the gold standard, but the hydrolysis step is the critical yield-determining event.

The Mechanism:

  • Complexation:

    
    
    
  • Controlled Hydrolysis: The complex is hydrolyzed to release t-BuP(O)Cl₂.

Critical Optimization Point: The complex


 is highly hygroscopic. If water is added too fast or without vigorous cooling, the exotherm drives the reaction past the dichloride stage directly to the phosphonic acid.

Recommended Protocol (Self-Validating):

  • Step 1: Form the complex in neat

    
     (excess serves as solvent) with 
    
    
    
    .
  • Step 2: The "Slurry Quench": Do not add water to the complex. Add the solid complex into a slurry of crushed ice/water/DCM. This keeps the temperature pinned at 0°C, preventing over-hydrolysis.

Purification: Sublimation over Recrystallization

tert-Butylphosphonic dichloride is a crystalline solid.[1] While recrystallization (e.g., from hexane/DCM) is possible, it exposes the reagent to atmospheric moisture.

  • Pro-Tip: Use Sublimation .[2][3][4]

    • Conditions: High vacuum (<1 mmHg), mild heat (40-50°C).

    • Why: The dichloride sublimes easily; the hydrolyzed phosphonic acid (and inorganic salts) do not. This is the most effective way to recover "dead" commercial bottles.

Module 2: Coupling Reaction Optimization (The Application)

When reacting t-BuP(O)Cl₂ with amines (to form phosphonamides) or alcohols (phosphonates), the steric bulk of the tert-butyl group slows the reaction, allowing side reactions (hydrolysis) to compete.

The "Nucleophilic Wedge" Strategy

Standard bases (Triethylamine) are often insufficient because they only act as proton scavengers. You need a Nucleophilic Catalyst .

The Protocol: Use DMAP (4-Dimethylaminopyridine) (5-10 mol%) alongside your stoichiometric base.

  • Mechanism: DMAP attacks the Phosphorus first, displacing Cl⁻ to form a highly reactive

    
    -acylpyridinium-type intermediate. This intermediate is less sterically hindered and more electrophilic than the parent dichloride.
    
Solvent & Temperature Matrix
VariableRecommendationRationale
Solvent DCM (Dichloromethane) High solubility of the dichloride; non-nucleophilic.
Alt. Solvent THF (Tetrahydrofuran) Good for polar substrates, but ensure it is anhydrous (distilled from Na/benzophenone).
Temperature Reflux (40°C for DCM) Due to the t-Bu steric hindrance, room temp reactions are often too slow. Gentle heat drives the reaction to completion.
Base Triethylamine (

)
Cheap, effective. Ensure the hydrochloride salt remains soluble or precipitates cleanly depending on workup.
Visual Workflow: Coupling Troubleshooting

CouplingOptimization Start Reaction: t-BuP(O)Cl2 + Nucleophile CheckTLC Check TLC/NMR: Is Starting Material (SM) remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Reaction Stalled NoSM No: SM Consumed CheckTLC->NoSM Reaction Done StericIssue Issue: Steric Hindrance YesSM->StericIssue CheckProduct Is Product Yield High? NoSM->CheckProduct MoistureIssue Issue: Hydrolysis (t-BuPO(OH)2 formed) CheckProduct->MoistureIssue Low Isolated Yield (High Acid Impurity) Sol_Catalyst Action: Add 10 mol% DMAP (Nucleophilic Catalysis) StericIssue->Sol_Catalyst Sol_Dry Action: Redistill Solvents Check N2/Ar line MoistureIssue->Sol_Dry Sol_Heat Action: Increase Temp to Reflux Sol_Catalyst->Sol_Heat

Caption: Decision tree for diagnosing low yields in tert-butylphosphonic dichloride coupling reactions.

Module 3: Experimental Troubleshooting (FAQ)

Q1: The reagent keeps clogging my addition funnel. How do I fix this?

Cause: t-BuP(O)Cl₂ melts at ~112°C. If you dissolve it in a minimal amount of solvent and the solvent evaporates at the tip of the funnel, it recrystallizes instantly. Solution:

  • Dilution: Dissolve the reagent in a larger volume of solvent (1:5 ratio minimum).

  • Heat Gun: Keep a heat gun handy to warm the addition funnel stopcock if flow stops.

  • Reverse Addition: If possible, dissolve the t-BuP(O)Cl₂ in the flask and add the nucleophile to it (if the chemistry permits).

Q2: I see a "pyrophosphate" impurity in my ³¹P NMR. What is it?

Diagnosis: You are seeing the anhydride:


.
Cause:  This forms when a hydrolyzed molecule (t-BuP(O)(OH)Cl) attacks a fresh dichloride molecule. It indicates partial  moisture ingress.
Fix: 
  • Ensure the reaction vessel is flame-dried.

  • Check the water content of your base (Triethylamine is notoriously wet; distill over

    
    ).
    
Q3: Can I use Pyridine as both solvent and base?

Risk: Yes, but pyridine is difficult to remove completely without an acidic wash, which might hydrolyze your sensitive product. Better Alternative: Use DCM with 2-3 equivalents of Triethylamine and catalytic DMAP. The Triethylamine hydrochloride salt precipitates out in non-polar solvents, driving the reaction forward and simplifying workup (filtration).

References

  • Kinnear, A. M., & Perren, E. A. (1952).[5] Formation of Organo-phosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride.[5][6] Journal of the Chemical Society, 3437-3445. Link

  • Clay, J. P. (1951).[5] A New Method for the Preparation of Alkane Phosphonyl Dichlorides.[5] The Journal of Organic Chemistry, 16(6), 892-894. Link

  • Lindner, G., et al. (1966).[5] Preparation and Mechanism of Formation of the Clay-Kinnear-Perren Complex.[5][6] Acta Chemica Scandinavica.[5] Link

  • BenchChem Technical Guides. (2025). The Tert-Butyl Group: Steric Hindrance Effects.[7][8]Link

Sources

Optimization

Technical Support Center: Handling and Use of tert-Butylphosphonic Dichloride

Welcome to the technical support center for tert-Butylphosphonic dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butylphosphonic dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful use of this highly reactive reagent. My aim is to combine fundamental chemical principles with practical, field-tested protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate questions and concerns regarding the handling and storage of tert-Butylphosphonic dichloride.

Q1: I opened a new bottle of tert-Butylphosphonic dichloride and observed fumes. Is this normal?

A1: Yes, this is a common observation. tert-Butylphosphonic dichloride is a moisture-sensitive compound that reacts readily with atmospheric humidity. The fumes you observe are likely hydrogen chloride (HCl) gas, which is a byproduct of the hydrolysis reaction with ambient moisture. This underscores the critical importance of handling the reagent under a dry, inert atmosphere.

Q2: What are the ideal storage conditions for tert-Butylphosphonic dichloride?

A2: To maintain its integrity, tert-Butylphosphonic dichloride should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1][2] It is also recommended to store it in a cool, dry place, such as a refrigerator, to minimize any potential degradation.[1][2] Always ensure the container cap is securely fastened after each use.

Q3: My reaction with tert-Butylphosphonic dichloride is giving low yields. What could be the primary cause?

A3: The most common culprit for low yields in reactions involving tert-Butylphosphonic dichloride is unintentional hydrolysis of the starting material. This can happen if your solvents, glassware, or inert atmosphere are not sufficiently dry. Trace amounts of water can consume the reagent, leading to the formation of tert-butylphosphonic acid and reducing the amount of active dichloride available for your desired reaction.

Q4: Can I use standard laboratory solvents straight from the bottle for my reaction?

A4: It is highly discouraged. Most commercially available solvents, even those with low water content specifications, contain enough dissolved moisture to hydrolyze tert-Butylphosphonic dichloride. All solvents should be rigorously dried and deoxygenated before use. For detailed procedures, please refer to the Solvent Purification Protocol in the Troubleshooting Guide section.

Q5: What are the visible signs of tert-Butylphosphonic dichloride degradation?

A5: The primary solid degradation product is tert-butylphosphonic acid, which is a white solid. If your crystalline tert-Butylphosphonic dichloride appears clumpy, has a wet appearance, or is difficult to handle as a free-flowing powder, it may have been compromised by moisture. In such cases, it is advisable to use a fresh, unopened container of the reagent for sensitive applications.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific experimental challenges and offers systematic solutions.

Guide 1: Investigating and Preventing Reagent Hydrolysis

The Chemistry of Hydrolysis:

The phosphorus-chlorine bonds in tert-Butylphosphonic dichloride are highly susceptible to nucleophilic attack by water. The hydrolysis proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups. This reaction is typically considered to follow a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus center.[3][4][5] The presence of the bulky tert-butyl group can influence the reaction kinetics.

The overall reaction is as follows:

(CH₃)₃C-P(O)Cl₂ + 2H₂O → (CH₃)₃C-P(O)(OH)₂ + 2HCl

The generation of hydrochloric acid can further catalyze the hydrolysis and may be detrimental to other acid-sensitive components in your reaction mixture.

Visualizing the Hydrolysis Pathway

Hydrolysis_Mechanism reagent tert-Butylphosphonic dichloride intermediate tert-Butylphosphonic acid monochloride reagent->intermediate Nucleophilic attack by H₂O h2o1 H₂O h2o1->intermediate hcl1 HCl intermediate->hcl1 Elimination product tert-Butylphosphonic acid intermediate->product Nucleophilic attack by H₂O h2o2 H₂O h2o2->product hcl2 HCl product->hcl2 Elimination

Caption: Stepwise hydrolysis of tert-Butylphosphonic dichloride.

Troubleshooting Checklist for Unexpected Hydrolysis:

Potential Cause Verification Method Corrective Action
Contaminated Solvent Use a Karl Fischer titrator to determine the water content of your solvent. It should be <10 ppm.Re-purify the solvent using an appropriate drying agent and distillation or by passing it through a column of activated alumina.[6][7][8]
Inadequately Dried Glassware Visually inspect for any condensation. Even a thin film of adsorbed moisture can be problematic.Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of dry, inert gas.[9]
Leaky Reaction Setup Check all joints and septa for a secure fit. A slight positive pressure of inert gas should be maintained.Re-grease joints (if applicable) and ensure all connections are airtight. Use a bubbler to monitor inert gas flow.[9]
Impure Inert Gas Use an oxygen and moisture trap on your inert gas line.Replace or regenerate the catalyst in your gas purification system.
Improper Reagent Handling Review your procedure for weighing and transferring the solid reagent.Handle tert-Butylphosphonic dichloride in a glovebox or under a positive pressure of inert gas.
Guide 2: Protocols for Maintaining an Anhydrous Environment

Protocol 1: Rigorous Drying of Glassware

  • Cleaning: Thoroughly wash all glassware with an appropriate solvent to remove any organic residues, followed by a rinse with deionized water and then acetone.

  • Oven Drying: Place the clean glassware in an oven at a minimum of 125 °C for at least 4 hours, though overnight is preferable.[9]

  • Cooling: Assemble the hot glassware quickly and immediately place it under a positive pressure of dry inert gas (nitrogen or argon) for cooling. This prevents atmospheric moisture from adsorbing onto the glass surfaces as they cool.[9]

Visualizing the Glassware Preparation Workflow

Glassware_Prep start Start: Dirty Glassware wash Wash with Solvents & Deionized Water start->wash rinse Rinse with Acetone wash->rinse dry Oven Dry (>120°C, >4h) rinse->dry assemble Assemble Hot dry->assemble cool Cool Under Inert Gas (N₂ or Ar) assemble->cool end End: Dry Glassware cool->end

Caption: Workflow for preparing anhydrous glassware.

Protocol 2: Solvent Purification and Dispensing

For many applications, passing the solvent through a column of activated neutral alumina is a safe and effective method for achieving low water content.[6][10]

  • Column Preparation: Pack a glass column with activated neutral alumina. The amount will depend on the volume of solvent to be purified.

  • Solvent Application: Pass the solvent through the alumina column directly into a dry collection flask under a positive pressure of inert gas.

  • Storage: Store the dried solvent over activated 3Å molecular sieves to maintain its anhydrous state.[6]

Solvent and Drying Agent Compatibility Table:

Solvent Recommended Primary Drying Agent Notes
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill from CaH₂ under inert gas.
Tetrahydrofuran (THF)Sodium/BenzophenoneProvides a visual indication of dryness (deep blue/purple color).
TolueneSodium/BenzophenoneVigorous stirring is required.
AcetonitrileCalcium Hydride (CaH₂)Pre-dry with anhydrous potassium carbonate, then distill from CaH₂.
Diethyl EtherSodium/BenzophenoneBe cautious of peroxide formation.

Note: Always consult safety protocols before working with reactive drying agents like sodium.

References

  • B5729 - tert-Butylphosphonic Dichloride - SAFETY D
  • Drying Agents. (n.d.). University of Toronto.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). MilliporeSigma.
  • Nucleophilic Substitution at Phosphorus Centers (SN2@P). (2025, August 10).
  • Nucleophilic Substitution at Phosphorus (SN2@P): Disappearance and Reappearance of Reaction Barriers. (2006, January 27).
  • solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • tert-Butylphosphonic dichloride 98 4707-95-3. (n.d.). MilliporeSigma.
  • The use of alternative solvent purification techniques. (n.d.). American Chemical Society.
  • Williams, D. L. H. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(23), 8351-8354.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Amsterdam.

Sources

Troubleshooting

Technical Support Center: Purification of Products from tert-Butylphosphonic Dichloride Reactions

Introduction: Navigating the Chemistry of tert-Butylphosphonic Dichloride tert-Butylphosphonic dichloride, (CH3)3CP(O)Cl2, is a versatile bifunctional reagent used in the synthesis of a wide array of organophosphorus com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemistry of tert-Butylphosphonic Dichloride

tert-Butylphosphonic dichloride, (CH3)3CP(O)Cl2, is a versatile bifunctional reagent used in the synthesis of a wide array of organophosphorus compounds, including phosphonic esters, amides, and other derivatives. Its high reactivity, stemming from the two electrophilic P-Cl bonds, allows for facile nucleophilic substitution. However, this same reactivity presents significant challenges in controlling the reaction and purifying the desired products. The reagent is a solid at room temperature and is extremely sensitive to moisture, hydrolyzing to form corrosive hydrochloric acid (HCl) and tert-butylphosphonic acid.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the work-up and purification of products derived from tert-butylphosphonic dichloride. It offers practical, field-tested advice to streamline your purification workflows and enhance product purity and yield.

Core Concepts: Understanding Potential Impurities

Successful purification begins with understanding the potential side reactions and byproducts. The primary sources of impurities in reactions involving tert-butylphosphonic dichloride are:

  • Incomplete Reaction: Unreacted starting materials, including the nucleophile (alcohol, amine, etc.) and partially reacted monochloro intermediates.

  • Hydrolysis: Exposure to adventitious moisture or aqueous work-up conditions can lead to the formation of tert-butylphosphonic acid monochloride and ultimately tert-butylphosphonic acid. These acidic byproducts can complicate purification.

  • Over-reaction: In reactions with amines, formation of phosphonic diamides can occur if stoichiometry is not carefully controlled.

  • Reagent-Derived Impurities: Excess base (e.g., triethylamine, pyridine) used to scavenge HCl will form hydrochloride salts that must be removed.

Monitoring the reaction's progress using techniques like ³¹P NMR spectroscopy is highly recommended to ensure complete conversion and to identify the formation of major phosphorus-containing byproducts.[3][4][5]

Frequently Asked Questions (FAQs)

General & Reaction Setup

Q1: My reaction is sluggish or incomplete. What are the likely causes? A1: Several factors can lead to incomplete reactions:

  • Reagent Quality: The tert-butylphosphonic dichloride may have partially hydrolyzed on storage. Ensure it is a free-flowing solid and has been stored under inert gas and protected from moisture.[2]

  • Insufficient Base: At least two equivalents of a non-nucleophilic base (like triethylamine or pyridine) are required per equivalent of nucleophile to neutralize the two equivalents of HCl produced. If the base is consumed, the reaction mixture will become acidic, protonating your nucleophile and shutting down the reaction.

  • Steric Hindrance: Highly hindered nucleophiles (e.g., tertiary alcohols) will react much slower than less hindered ones (e.g., primary alcohols). These reactions may require elevated temperatures or longer reaction times.[6]

  • Low Temperature: While reactions are often started at 0 °C to control the initial exotherm, they may need to be warmed to room temperature or higher to go to completion.

Work-up & Quenching

Q2: How should I properly quench my reaction? I'm concerned about the violent reactivity with water. A2: Quenching phosphorus halides requires careful control to manage the highly exothermic hydrolysis. Never add water or alcohol directly to the concentrated reaction mixture. The safest method is a "reverse quench":

  • Prepare a separate flask with a vigorously stirred, cold (0 °C) quenching solution. A dilute aqueous solution of sodium bicarbonate (NaHCO₃) is a good choice as it will neutralize the generated HCl.

  • Slowly, add your reaction mixture dropwise via an addition funnel to the quenching solution.

  • Monitor the temperature of the quenching flask and the rate of gas (CO₂) evolution. Maintain the temperature below 20°C.[7] This controlled addition ensures that the heat generated is safely dissipated.

Q3: An intractable emulsion has formed during my aqueous extraction. How can I resolve it? A3: Emulsions are common, especially when phosphonic acids or their salts are present. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Change Solvent: If possible, adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break up the fine droplets causing the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.

Purification

Q4: My product is streaking badly on a silica gel TLC plate. What does this mean and how do I run the column? A4: Streaking is a classic sign of a highly polar, acidic compound interacting strongly with the acidic silica gel surface. This is very common for phosphonic acid diesters and especially for phosphonic acids themselves.

  • Causality: The phosphonic acid moiety (P-OH) is highly acidic and can hydrogen bond strongly or even deprotonate on the silica surface, leading to poor chromatographic behavior.

  • Solution:

    • Modified Eluent: For phosphonic esters, adding 1-2% of an acid (like acetic acid) or a base (like triethylamine, depending on your product's stability) to the eluent system can improve peak shape. For purifying phosphonic acids, a highly polar, acidic eluent is often required, such as a mixture of chloroform, methanol, and water.[8]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized reverse-phase silica gel for highly problematic separations.[9][10]

Q5: My desired product is a phosphonic acid, but it's very sticky and I can't crystallize it. What are my options? A5: Phosphonic acids are notoriously difficult to crystallize due to their high polarity, hygroscopicity, and tendency to form oils or glasses.[11]

  • Salt Formation: A highly effective strategy is to convert the phosphonic acid into a salt. Adding a base like dicyclohexylamine can form a crystalline dicyclohexylammonium salt, which is often much easier to handle and purify by recrystallization.[11] The free acid can be regenerated later if necessary.

  • Solvent Systems: For direct crystallization, try solvent systems like acetone/water, acetonitrile/water, or ethanol/water. Dissolve the compound in a minimal amount of the more polar solvent (water or ethanol) and then slowly add the less polar co-solvent until turbidity appears.[11]

  • Drying: Ensure the product is rigorously dried. Residual solvents can prevent crystallization. Azeotropic distillation with toluene followed by drying under high vacuum is an effective method.[12]

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive (hydrolyzed) tert-butylphosphonic dichloride. 2. Insufficient base to neutralize HCl. 3. Nucleophile is too hindered or not reactive enough.1. Use fresh, high-purity reagent. 2. Ensure at least 2 eq. of base (e.g., Et₃N) are used. 3. Increase reaction temperature and/or time. Consider a stronger nucleophile if possible.
Formation of Multiple Products (by ³¹P NMR) 1. Incomplete reaction leading to mono-substituted intermediate. 2. Hydrolysis of dichloride or product. 3. (For amine reactions) Formation of diamide.1. Add more nucleophile and/or extend reaction time. 2. Ensure rigorous anhydrous conditions. Use dry solvents and glassware. 3. Use a slight excess of the phosphonic dichloride and add the amine slowly.
Product is an Oil, Not a Solid 1. Presence of solvent or other impurities. 2. Product is inherently non-crystalline or has a low melting point.1. Purify by column chromatography. Dry thoroughly under high vacuum. 2. Attempt crystallization from different solvent pairs. If that fails, consider converting to a crystalline salt or derivative.[11]
Aqueous Work-up is Exothermic and Uncontrolled 1. Quenching by adding water to the reaction mixture ("direct quench"). 2. Quenching at too low a temperature, causing reagent buildup followed by runaway reaction.[7][13]1. Always perform a "reverse quench": add the reaction mixture to the quenching solution. 2. Quench into a vigorously stirred solution at a controlled temperature (e.g., 0-10 °C), ensuring each addition reacts before the next.[7]
Final Product is Acidic (by pH test) 1. Incomplete removal of HCl or hydrochloride salts. 2. Presence of hydrolyzed byproducts (tert-butylphosphonic acid).1. Wash the organic layer thoroughly with aqueous NaHCO₃ solution, followed by water and brine. 2. Purify by flash chromatography using an appropriate eluent or recrystallize.

Key Experimental Protocols

Protocol 1: General Aqueous Work-up for Phosphonic Esters/Amides

This protocol is designed to safely quench the reaction and remove the bulk of water-soluble impurities.

  • Preparation: In a separate flask, prepare a quenching solution of 5% aqueous NaHCO₃. Cool this solution to 0 °C in an ice bath and stir vigorously.

  • Quenching: Slowly add the reaction mixture dropwise to the cold NaHCO₃ solution. Monitor the temperature and rate of gas evolution, ensuring the temperature does not exceed 20 °C.

  • Extraction: Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers. Wash sequentially with water (1x) and saturated aqueous NaCl (brine) (1x) to remove residual salts and water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the most common method for purifying non-ionic, moderately polar phosphonic derivatives.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point for phosphonic diesters is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your product. If streaking occurs, consider adding 1% acetic acid to the eluent.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Strategy

The choice of purification method is dictated by the physical and chemical properties of the product. The following workflow can guide your decision-making process.

Purification_Workflow Purification Strategy Decision Tree Start Crude Reaction Mixture Workup Aqueous Work-up & Extraction Start->Workup CheckState Is the crude product a solid? Workup->CheckState TryCrystallization Attempt Crystallization / Recrystallization CheckState->TryCrystallization Yes Chromatography Purify by Flash Column Chromatography CheckState->Chromatography No (Oil) IsSolid YES IsOil NO (Oil/Liquid) CrystalsForm Pure crystals obtained? TryCrystallization->CrystalsForm CrystalsForm->Chromatography No FinalProduct Pure Product CrystalsForm->FinalProduct Yes CrystalsYes YES CrystalsNo NO Chromatography->FinalProduct

Caption: A logical workflow to select the appropriate purification technique.

Safety First: Handling tert-Butylphosphonic Dichloride

tert-Butylphosphonic dichloride is a corrosive solid that reacts violently with water to produce HCl gas.[14] It causes severe skin burns and eye damage.[15]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Handling: Use only dry glassware and inert-atmosphere techniques (e.g., under nitrogen or argon). Keep away from water, alcohols, and bases except under controlled reaction conditions.

  • Storage: Store the reagent tightly sealed in a cool, dry place, preferably in a desiccator or under an inert atmosphere, to prevent hydrolysis.[2]

  • Disposal: Unused reagent must be quenched carefully and slowly (see Protocol 1) before disposal according to your institution's hazardous waste guidelines.

References

  • Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019. Available at: [Link]

  • Google Patents. Process for the preparation of phosphonic acid dihalides.
  • Google Patents. Process for the purification of phosphorus oxychloride.
  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Available at: [Link]

  • MDPI. Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Available at: [Link]

  • ResearchGate. (2017). (PDF) Phosphonic acid: preparation and applications. Available at: [Link]

  • ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Available at: [Link]

  • National Institutes of Health. The Hydrolysis of Phosphinates and Phosphonates: A Review. Available at: [Link]

  • Chemistry Stack Exchange. (Di)chlorination of phosphonic acid ester. Available at: [Link]

  • Chemistry Stack Exchange. Clean di protection of phosphonic acid dichloride with a suitable protection group with clean deprotection. Available at: [Link]

  • MDPI. Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. Available at: [Link]

  • Beilstein Journals. Phosphonic acid: preparation and applications. Available at: [Link]

  • ResearchGate. Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Available at: [Link]

  • National Institutes of Health. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Available at: [Link]

  • Phenomenex. Phosphonic Acid in Water by LC. Available at: [Link]

  • ACS Publications. 31P NMR Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts. Available at: [Link]

  • National Institutes of Health. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Available at: [Link]

  • WordPress.com. My friend phosphorus oxychloride | Chemical Space. Available at: [Link]

  • National Institutes of Health. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Available at: [Link]

  • Royal Society of Chemistry. Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy. Available at: [Link]

  • AWS. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Available at: [Link]

  • Google Patents. Reaction of phosphorus oxychloride and polar polyhydric compounds.
  • SIELC Technologies. HPLC Separation of Phosphorous and Phosphoric Acids. Available at: [Link]

Sources

Optimization

Side reactions of tert-Butylphosphonic dichloride with nucleophiles

Technical Support Center: Optimizing Reactions of tert-Butylphosphonic Dichloride Reagent Focus: tert-Butylphosphonic dichloride (CAS: 4707-95-3) Molecular Formula: -BuP(O)Cl Physical State: Solid (mp 121–123 °C) Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions of tert-Butylphosphonic Dichloride

Reagent Focus: tert-Butylphosphonic dichloride (CAS: 4707-95-3) Molecular Formula:


-BuP(O)Cl

Physical State: Solid (mp 121–123 °C)

Executive Summary: The Steric Challenge

tert-Butylphosphonic dichloride is a valuable reagent for introducing the tert-butylphosphonyl group, often used to increase lipophilicity or metabolic stability in drug candidates. However, its reactivity profile is distinct from its methyl or phenyl analogs due to the massive steric bulk of the tert-butyl group.

Key Technical Insight: The primary failure mode in reactions with this reagent is not lack of reactivity, but kinetic stalling after the first substitution. The bulky tert-butyl group shields the phosphorus center, making the second nucleophilic attack significantly slower than the first. This often leads to mixtures of mono-chlorides, hydrolyzed byproducts, and pyrophosphonates (anhydrides) if moisture is present.

Troubleshooting Guide (FAQ Format)

Q1: I see a new peak in my


P NMR spectrum around 20–30 ppm upfield from the starting material. Is this my product? 
Diagnosis:  Likely Hydrolysis .
  • Technical Explanation: The starting material (

    
    -BuPOCl
    
    
    
    ) typically resonates downfield (approx.
    
    
    50–70 ppm). Phosphonic acids (
    
    
    -BuPO(OH)
    
    
    ) and mono-esters are significantly shielded, appearing upfield. If you see a broad peak or a peak that shifts with pH, it is the free acid formed by moisture contamination.
  • Immediate Action: Check your solvent water content (Karl Fischer titration). Ensure the reaction is under positive nitrogen pressure. If the peak is sharp and distinct, it might be the mono-substituted intermediate (

    
    -BuP(O)(Nu)Cl), which indicates incomplete reaction.
    

Q2: My reaction with a secondary amine stalled at 50% conversion. Adding more amine didn't help. Diagnosis: Steric Locking & HCl Trapping .

  • Technical Explanation: The formation of the mono-amide (

    
    -BuP(O)(NR
    
    
    
    )Cl) increases steric crowding. The second attack is kinetically disfavored. Furthermore, if you are using the nucleophile as the base, the precipitated amine-hydrochloride salt can encapsulate unreacted reagent.
  • Solution:

    • Switch Base: Use a non-nucleophilic, soluble base like DIPEA (Hünig's base) or TEA to scavenge HCl. Avoid inorganic bases that form heterogeneous mixtures unless using phase transfer catalysis.

    • Thermal Boost: Increase temperature to reflux (e.g., THF to Toluene transition). The activation energy for the second substitution is high.

    • Catalysis: Add a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) (5–10 mol%) to form a more reactive N-acyl pyridinium-type intermediate.

Q3: I isolated a thick oil that shows multiple phosphorous peaks and is insoluble in water. What is it? Diagnosis: Pyrophosphonate (Anhydride) Formation .

  • Technical Explanation: In the presence of limited water (sub-stoichiometric), the hydrolyzed phosphonic acid reacts with the remaining dichloride to form the anhydride:

    
    -BuP(O)Cl-O-P(O)Cl(
    
    
    
    -Bu). This is a common side reaction when "wet" solvents are used with strong bases.
  • Prevention: Ensure strict anhydrous conditions. Quench reactions with a distinct excess of nucleophile or water/bicarbonate to break down anhydrides fully to the acid if the product is not the target.

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways between the desired substitution, hydrolysis, and anhydride formation.

ReactivityPathways SM t-BuPOCl2 (Starting Material) Mono Intermediate (Mono-substituted) t-BuP(O)(Nu)Cl SM->Mono + NuH (Fast) Acid t-BuPO(OH)2 (Hydrolysis Product) SM->Acid + H2O (Hydrolysis) Anhydride Pyrophosphonate (Anhydride) t-BuP(O)Cl-O-P(O)Cl(t-Bu) SM->Anhydride + Acid (Condensation) Product Target Product (Di-substituted) t-BuP(O)(Nu)2 Mono->Product + NuH (Slow, Steric Hindrance) Mono->Acid + H2O Anhydride->Acid + H2O

Figure 1: Reaction pathways of tert-butylphosphonic dichloride showing the kinetic bottleneck at the mono-substituted stage and competitive hydrolysis pathways.

Standard Operating Procedure (SOP)

Protocol: Synthesis of tert-Butylphosphonamides (Double Substitution) Targeting complete conversion with sterically hindered amines.

Reagents:

  • tert-Butylphosphonic dichloride (1.0 equiv)

  • Amine (Nucleophile) (2.2 – 2.5 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • DMAP (0.1 equiv) – Crucial for sterically demanding substrates

  • Solvent: Dry Dichloromethane (DCM) or Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask and cool under a stream of dry Nitrogen or Argon.

  • Solvation: Dissolve tert-butylphosphonic dichloride in dry solvent.

    • Note: The reagent is a solid (mp 121°C). Ensure it is fully dissolved before cooling.

  • Temperature Control: Cool the solution to 0 °C.

    • Why? Although the tert-butyl group is bulky, the first chloride displacement is exothermic and fast. Cooling prevents local overheating and anhydride formation.

  • Base Addition: Add TEA/DIPEA followed by the amine dropwise.

  • Catalysis: Add DMAP solid in one portion.

  • The "Thermal Ramp":

    • Stir at 0 °C for 30 minutes.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Check TLC/NMR. If mono-substitution persists (common with secondary amines), heat to reflux (if Toluene) or 40 °C (if DCM) for 4–12 hours.

  • Quench: Cool to RT. Add saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine/DMAP), then NaHCO

    
    , then Brine. Dry over Na
    
    
    
    SO
    
    
    .

Data & Reactivity Comparison

The following table summarizes the expected reactivity shifts compared to standard phosphonic dichlorides.

ReagentSteric Bulk (A-value approx)1st Substitution Rate2nd Substitution RateRisk of Hydrolysis
Methyl-POCl

Low (1.70)Very FastFastHigh (Reacts with air moisture instantly)
Phenyl-POCl

Medium (3.0)FastModerateModerate
tert-Butyl-POCl

High (>5.0) Fast Slow (Kinetic Stall) Low to Moderate (Solid state is more stable, but solution hydrolysis is competitive)

References

  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Specification. Sigma-Aldrich Catalog. Link

  • PubChem. tert-Butylphosphonic dichloride (Compound Summary). National Library of Medicine. Link

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (General reference for P-Cl reactivity mechanisms).
  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.
Troubleshooting

Improving solubility of tert-Butylphosphonic dichloride in organic solvents

Executive Summary: The Solubility Paradox tert-Butylphosphonic dichloride (CAS: 4707-95-3) presents a unique challenge in organic synthesis. Unlike its liquid analogs, it is a crystalline solid (mp ~115–123°C) possessing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

tert-Butylphosphonic dichloride (CAS: 4707-95-3) presents a unique challenge in organic synthesis. Unlike its liquid analogs, it is a crystalline solid (mp ~115–123°C) possessing both a bulky hydrophobic tert-butyl group and a highly polar, moisture-sensitive phosphoryl dichloride moiety.

The Core Issue: Users frequently report "insolubility" when the actual failure mode is hydrolysis . Upon contact with trace moisture, the P-Cl bonds hydrolyze to form tert-butylphosphonic acid oligomers, which appear as white, sticky precipitates that are insoluble in most organic solvents. True solubility is achieved only by strictly controlling the thermodynamic environment (solvent polarity) and the kinetic environment (exclusion of moisture).

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with the tert-butyl and phosphoryl domains.

Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Halogenated (Best) Dichloromethane (DCM), Chloroform (

)
Excellent High solubility due to polarizability matching. Standard for stock solutions.
Ethers Tetrahydrofuran (THF), 2-MeTHFGood Must be anhydrous/inhibitor-free. Good for subsequent Grignard/Lithiation reactions.
Aromatics Toluene, BenzeneModerate Often requires gentle heating (40°C) to disrupt the crystal lattice initially.
Aliphatics Pentane, Hexanes, HeptanePoor Used for precipitation/purification. The compound is largely insoluble at RT.
Protic Alcohols, Water, AminesIncompatible DO NOT USE. Rapid exothermic decomposition occurs.

Critical Protocol: Preparation of a Validated Stock Solution

Objective: Prepare a 1.0 M solution in DCM without inducing hydrolysis.

Reagents & Equipment
  • tert-Butylphosphonic dichloride (Sublimed grade preferred).

  • Anhydrous Dichloromethane (DCM) – dried over

    
     or via solvent system.
    
  • Oven-dried glassware (Schlenk flask or septum-capped vial).

  • Nitrogen/Argon atmosphere.

Step-by-Step Methodology
  • Environment Prep: Purge the Schlenk flask with

    
     for 15 minutes.
    
  • Weighing: Weigh the solid tert-butylphosphonic dichloride quickly. If the solid is sticky or clumping, it has already partially hydrolyzed; sublimation is required before use .

  • Solvent Addition: Add anhydrous DCM via syringe.

    • Ratio: Use 5 mL DCM per 1 gram of solid.

  • Dissolution:

    • Initial: Swirl gently. The solid should dissolve within 2–5 minutes at 25°C.

    • Troubleshooting: If "cloudiness" persists, do not heat. Cloudiness indicates wet solvent (formation of phosphonic acid). Filter the solution through a dried frit or syringe filter under inert gas.

  • Validation (Self-Check):

    • Take a 0.1 mL aliquot.

    • Run a

      
       NMR in 
      
      
      
      .
    • Target Signal: Singlet at

      
       ~55–60 ppm (depending on reference).
      
    • Impurity Signal: Peak at

      
       ~25–35 ppm indicates hydrolysis product (t-BuP(O)(OH)Cl or acid).
      

Troubleshooting Logic: "It Won't Dissolve"

The following decision tree helps distinguish between thermodynamic insolubility and chemical decomposition.

SolubilityTroubleshooting Start Issue: Compound Not Dissolving CheckSolvent 1. Check Solvent Type Start->CheckSolvent IsHydrocarbon Is it Hexane/Heptane? CheckSolvent->IsHydrocarbon IsPolar Is it DCM/THF/Toluene? CheckSolvent->IsPolar Thermodynamic Thermodynamic Insolubility (Normal) IsHydrocarbon->Thermodynamic Yes CheckAppearance 2. Check Appearance IsPolar->CheckAppearance ActionHeat Action: Gently heat to 40°C or switch to DCM. Thermodynamic->ActionHeat Cloudy Cloudy / White Gel / Sticky CheckAppearance->Cloudy Suspension Crystalline Clear crystals at bottom CheckAppearance->Crystalline Precipitate Hydrolysis Chemical Decomposition (Hydrolysis) Cloudy->Hydrolysis ActionSat Action: Solution is saturated. Add more solvent. Crystalline->ActionSat ActionDry Action: Solvent is wet. Discard solution. Resublime solid. Hydrolysis->ActionDry

Figure 1: Diagnostic workflow for distinguishing between saturation and decomposition.

The Hydrolysis Trap: Mechanism & Avoidance

Users often mistake the hydrolysis product for the starting material. When t-BuP(O)Cl2 encounters moisture, it follows this pathway:



The resulting chlorophosphonic acid can dimerize or polymerize via hydrogen bonding, creating a "gum" that resists dissolution in DCM.

Visualizing the Failure Mode:

HydrolysisPath Reagent t-BuP(O)Cl2 (Soluble Reagent) Intermediate t-BuP(O)(OH)Cl (Reactive Intermediate) Reagent->Intermediate Fast Hydrolysis Water + H2O (Trace) Water->Intermediate Product Polymeric Species (Insoluble Gum) Intermediate->Product H-Bond Aggregation

Figure 2: The chemical pathway leading to "false insolubility."

Frequently Asked Questions (FAQs)

Q1: Can I use ultrasonic baths to speed up dissolution?

  • Yes, but with caution. Sonication is excellent for breaking up the crystal lattice. However, prolonged sonication can heat the solvent. If using DCM (bp 40°C), ensure the vial is sealed well to prevent solvent evaporation, which would re-precipitate the solid.

Q2: The solid arrived in the bottle as a hard fused mass. How do I get it out?

  • Do not chip it out. This increases surface area for moisture attack.

  • Solution: Add anhydrous DCM directly into the shipping bottle (under inert gas) to dissolve it. Transfer the resulting stock solution via cannula or syringe to your reaction vessel.

Q3: Can I store the stock solution?

  • Yes. A 1.0 M solution in DCM is stable for weeks if stored at -20°C in a tightly sealed vessel (Schlenk tube with Teflon tap). Wrap the joint with Parafilm or electrical tape to prevent moisture ingress.

Q4: I need to use Toluene, but it won't dissolve at Room Temp.

  • Protocol: Heat the mixture to 50°C. Once dissolved, the bulky tert-butyl group may prevent immediate recrystallization upon cooling due to "supersaturation" kinetics. You can often cool it back to RT for the reaction once it is fully solvated.

References

  • ChemicalBook. (2023).[1][2] tert-Butylphosphonic dichloride Properties and Melting Point. Retrieved from

  • Sigma-Aldrich. (2023). Solvent Miscibility and Solubility Tables. Retrieved from

  • National Research Council. (2012). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] (General guidance on handling moisture-sensitive phosphorus halides).

  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Mechanistic insights into P-Cl hydrolysis).

Sources

Optimization

Technical Support Center: tert-Butylphosphonic Dichloride Reaction Monitoring

Topic: Real-time Reaction Monitoring of tert-Butylphosphonic Dichloride ( ) via NMR. Document ID: TS-NMR-P31-004 Last Updated: February 6, 2026 Status: Active Executive Summary & Technical Rationale Why NMR? Chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Real-time Reaction Monitoring of tert-Butylphosphonic Dichloride (


) via 

NMR. Document ID: TS-NMR-P31-004 Last Updated: February 6, 2026 Status: Active

Executive Summary & Technical Rationale

Why


 NMR? 
Chromatographic methods (LC-MS, GC) are often unsuitable for tert-butylphosphonic dichloride due to its high moisture sensitivity and potential for on-column hydrolysis or thermal decomposition. 

NMR offers a non-destructive, quantitative window into the reaction mixture without the need for aqueous workup, allowing you to distinguish between the electrophilic starting material, the nucleophilic substitution product, and the hydrolytic byproducts based on distinct chemical shift environments.

The Chemo-Analytical Challenge: The tert-butyl group provides steric bulk that stabilizes the phosphorus center, but the P-Cl bonds remain highly susceptible to hydrolysis. The primary failure mode in these reactions is "invisible" moisture ingress, converting the active reagent (


) into inert tert-butylphosphonic acid (

) before the desired coupling occurs.

Experimental Protocol: The "Inert Sampling" Method

Objective: To obtain a quantitative snapshot of the reaction mixture without inducing hydrolysis during sample preparation.

Required Materials
  • NMR Solvent: Anhydrous

    
     or 
    
    
    
    (stored over 4Å molecular sieves).
  • Internal Standard (Optional): Triphenyl phosphate (

    
     -17 ppm) or Trimethyl phosphate (
    
    
    
    2 ppm). Note: Do not use phosphoric acid (hygroscopic).
  • Hardware: 5mm NMR tubes with tight-fitting caps (or J. Young valve tubes).

  • Inert Gas: Argon or Nitrogen balloon/line.

Step-by-Step Workflow
  • The "Lock" Preparation (Pre-Experiment):

    • Prepare a stock solution of the internal standard in anhydrous deuterated solvent.

    • Tip: If your reaction solvent is non-deuterated (e.g., THF, DCM), use a coaxial insert containing

      
       for locking, rather than diluting your reaction sample with wet deuterated solvent.
      
  • Sampling (The Critical Step):

    • Flush a clean, dry syringe with inert gas three times.

    • Withdraw 0.1 – 0.2 mL of the reaction mixture through a septum.

    • IMMEDIATELY inject into an NMR tube pre-filled with 0.4 mL anhydrous

      
       (or the coaxial setup).
      
    • Cap the tube instantly. Shake once.

  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling) for quantitative integration.

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      . For P(V) species,
      
      
      can be 2–10 seconds. Recommended
      
      
      for accurate quantitation.
    • Scans: 16–64 scans are usually sufficient due to the high sensitivity of

      
       (100% natural abundance).
      

Data Interpretation: Chemical Shift Library

The chemical shift is highly dependent on the electronegativity of the substituents attached to the phosphorus.

SpeciesStructureApprox.[1][2][3][4] Shift (

ppm)
Multiplicity (

-coupled)
Notes
Starting Material

+58 to +65 MultipletDeshielded by two Cl atoms.
Intermediate

+40 to +50 MultipletMono-substitution product.
Product

+20 to +35 MultipletFull substitution.
Hydrolysis (Acid)

+25 to +35 Broad SingletShift is pH-dependent.
Pyro-byproduct

+45 to +55 ComplexFormed by condensation of SM + Acid.

Note: Shifts are referenced to 85%


 (external) at 0.0 ppm. Positive values are downfield (deshielded).

Visual Troubleshooting Guides

Diagram 1: The "Hydrolysis Trap" Decision Tree

Use this logic flow to determine if your reagent has decomposed before the reaction started.

G Start Acquire 31P Spectrum (Proton Decoupled) CheckPeaks Analyze Peaks in 50-70 ppm Region Start->CheckPeaks SinglePeak Single Sharp Peak (~60 ppm) CheckPeaks->SinglePeak Ideal MultiplePeaks Multiple Peaks CheckPeaks->MultiplePeaks Contamination BroadPeak Broad/Shifted Peak (25-35 ppm) CheckPeaks->BroadPeak Hydrolysis Proceed Proceed with Reaction SinglePeak->Proceed Reagent Quality OK Identify Peak at ~45-55 ppm? Possible Pyrophosphonate (Dehydration of acid) MultiplePeaks->Identify Check Chemical Shift Stop Reagent Hydrolyzed. Dry Solvent & Retest. BroadPeak->Stop STOP

Caption: Logic flow for assessing reagent quality. The presence of broad peaks upfield indicates moisture contamination.

Diagram 2: Reaction Monitoring Workflow

Follow this path to ensure quantitative accuracy.

ReactionFlow Rxn Reaction Vessel (Under Argon) Sample Withdraw 0.1mL (Dry Syringe) Rxn->Sample Prep Dilute in Dry CDCl3 (+ Internal Std) Sample->Prep Acquire NMR Acquisition (D1 > 10s) Prep->Acquire Process Process Spectrum Acquire->Process Decision SM (60 ppm) Gone? Process->Decision Complete Quench Reaction Decision->Complete Yes Wait Continue Stirring Decision->Wait No

Caption: Standard Operating Procedure for kinetic monitoring of phosphonyl chloride substitutions.

Troubleshooting & FAQs

Q1: My peaks are extremely broad. What is happening?

Cause: This is typically due to Chemical Exchange . Explanation: If your reaction mixture contains both the chlorophosphonate and the hydrolyzed phosphonic acid, and there are exchangeable protons (from water or alcohols), the phosphorus environments may exchange at a rate intermediate to the NMR time scale. Solution:

  • Lower the temperature (e.g., to 0°C or -20°C) to "freeze" the exchange and sharpen the peaks.

  • Ensure the sample is strictly anhydrous.

Q2: I see a peak at 0 ppm. Is that my product?

Cause: Likely Phosphoric Acid (


) .
Explanation:  If you used non-anhydrous phosphoric acid as an external standard and some leaked into the tube, or if the degradation is total (cleavage of the C-P bond, though rare for t-Bu), you will see signal at 0 ppm.
Fix:  Use Triphenyl Phosphate (

-17 ppm)
as an internal standard. It is stable, non-hygroscopic, and spectrally distinct.
Q3: The chemical shift of my product is drifting over time.

Cause: pH dependence . Explanation: As the reaction proceeds, HCl is often generated (unless scavenged by a base like Triethylamine). The chemical shift of phosphonic acids and amides is sensitive to the protonation state of the P=O oxygen. Fix: Always add the same amount of base scavenger to your NMR tube if you are monitoring a reaction that generates acid, or rely on the relative integration rather than absolute shift position.

Q4: Why can't I just use LC-MS?

Answer: You can, but


 is too reactive. It will hydrolyze on the column (giving you the mass of the acid, not the chloride) or react with the methanol in the mobile phase (giving the methyl ester). NMR is the only way to prove the chloride is still intact.

References

  • General

    
     Chemical Shift Data: 
    
    • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Archive of shifts for phosphonyl halides).
  • Safety & Handling of Phosphonic Dichlorides

    • Sigma-Aldrich Safety Data Sheet (SDS) for tert-Butylphosphonic dichloride.
  • NMR Monitoring of Phosphorus Reagents

    • Gomes, C. S. B., et al. "31P NMR Spectroscopy for Monitoring Organic Reactions." Mag. Res. Chem., 2024.[5] (Discusses kinetic monitoring principles).

  • Hydrolysis Mechanisms

    • ResearchGate.[2] "Fragments of ¹H and ³¹P NMR spectra of tert-butylphosphonic acid." (Visual confirmation of hydrolysis product shifts).

Sources

Troubleshooting

Technical Support Center: Handling tert-Butylphosphonic Dichloride

Topic: tert-Butylphosphonic dichloride (t-BuP(O)Cl₂) CAS: 4707-95-3 Molecular Weight: 175.00 g/mol Physical State: White crystalline solid (MP: ~110–123°C) Core Directive: The "Moisture-Zero" Protocol tert-Butylphosphoni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butylphosphonic dichloride (t-BuP(O)Cl₂) CAS: 4707-95-3 Molecular Weight: 175.00 g/mol Physical State: White crystalline solid (MP: ~110–123°C)

Core Directive: The "Moisture-Zero" Protocol

tert-Butylphosphonic dichloride is an electrophilic phosphorus(V) species. Its utility in synthesizing chiral ligands and phosphonates is matched only by its intolerance to moisture. Unlike its carbon analog (pivaloyl chloride), the phosphorus center is hyper-susceptible to nucleophilic attack by water, leading to rapid hydrolysis, heat generation, and the release of hydrochloric acid (HCl) gas.

The Golden Rule: If you can smell it, you are likely inhaling HCl byproducts. If it looks like a liquid (at room temperature), it has likely hydrolyzed or sublimed.

Pre-Experiment: Inspection & Handling

User Question: "My bottle arrived and the material looks like a wet paste or has liquid droplets. Is it still good?"

Technical Diagnosis: tert-Butylphosphonic dichloride is a solid with a melting point of ~110–123°C [1, 2].[1] A liquid phase usually indicates:

  • Hydrolysis: Conversion to tert-butylphosphonic acid (t-BuPO(OH)₂), which may form a eutectic mixture or absorb ambient moisture (hygroscopic).

  • Impurities: Presence of lower-boiling P(III) precursors if the synthesis was incomplete.

Actionable Protocol:

  • Visual Check: Material should be a white, free-flowing solid.

  • Melting Point Check: Capillary tube (sealed). If it melts <100°C, purification is required.

  • Sublimation: If the material is impure, it can often be purified by sublimation under high vacuum (0.1 mmHg) at 50–60°C, as the t-butyl group aids volatility.

Workflow: Handling Decision Tree

HandlingWorkflow Start Receive t-BuP(O)Cl2 Visual Visual Inspection Start->Visual Solid White Solid Visual->Solid Pass Liquid Liquid/Paste Visual->Liquid Fail Glovebox Transfer to Glovebox (N2 or Ar) Solid->Glovebox Test Run 31P NMR (CDCl3, Anhydrous) Liquid->Test Glovebox->Test Purity Single Peak (~ +50-70 ppm) Test->Purity Pure Impure Multiple Peaks (Acid ~ +20-30 ppm) Test->Impure Hydrolyzed Sublime Purify via Sublimation Impure->Sublime Recoverable? Discard Quench & Discard Impure->Discard Severe Sublime->Purity

Figure 1: Decision tree for assessing the quality of tert-butylphosphonic dichloride upon receipt.

Reaction Setup: Solvents & Scavengers

User Question: "I am seeing decomposition of my amine starting material when I add the dichloride. Why?"

Technical Diagnosis: The reaction generates 2 equivalents of HCl for every equivalent of t-BuP(O)Cl₂ consumed. If your substrate is acid-sensitive, the locally generated HCl will degrade it before the phosphorylation is complete.

Solution: You must use a non-nucleophilic base scavenger.

Reagent Selection Guide
ComponentRecommendedAvoidReason
Solvent Dichloromethane (DCM), THF, TolueneAlcohols (MeOH, EtOH), Water, DMF (can react)Protic solvents react violently. DMF can form Vilsmeier-Haack type adducts with POCl species.
Base Triethylamine (TEA), DIPEA, PyridinePrimary/Secondary amines (unless substrate), HydroxidesBases must be anhydrous. Pyridine is excellent as it can act as both solvent and scavenger, forming a pyridinium salt.
Atmosphere Dry Nitrogen or ArgonAirMoisture in air will compete with your nucleophile.

Standard Addition Protocol:

  • Dissolve substrate and Base (2.5 eq) in anhydrous DCM.

  • Cool to 0°C.

  • Dissolve t-BuP(O)Cl₂ in DCM (in a separate flask/glovebox).

  • Add the dichloride solution dropwise to the substrate.

    • Why? This keeps the concentration of the electrophile low relative to the base, ensuring HCl is neutralized immediately upon formation.

Troubleshooting: Analytical Verification (31P NMR)

User Question: "How do I interpret the 31P NMR? I see multiple peaks."

Technical Diagnosis: Phosphorus NMR is the gold standard for monitoring this reaction. The chemical shift (


) is highly sensitive to the oxidation state and substituents.
  • Starting Material (t-BuP(O)Cl₂): Typically appears downfield, often in the range of +50 to +70 ppm (depending on solvent) [3, 4].

  • Hydrolysis Product (t-BuPO(OH)₂): Shifts significantly upfield, typically to the +20 to +30 ppm range [3].

  • P(III) Impurities: If you see peaks >100 ppm, you likely have unoxidized phosphines.

Hydrolysis Pathway & Shifts

HydrolysisPath SM t-BuP(O)Cl2 (Start) ~ +60 ppm Water + H2O Inter t-BuP(O)(OH)Cl (Intermediate) SM->Inter Fast Prod t-BuP(O)(OH)2 (Acid) ~ +25 ppm Inter->Prod Fast HCl + HCl

Figure 2: Hydrolysis pathway showing the expected upfield shift in 31P NMR spectra.

Safety: Quenching & Disposal

User Question: "The flask erupted/boiled over when I added water to the reaction mixture. How do I stop the reaction safely?"

Technical Diagnosis: You likely performed a "Forward Quench" (adding water to the acid chloride). This is dangerous. The hydrolysis is highly exothermic. Adding water to a pool of t-BuP(O)Cl₂ creates localized hot spots where the heat cannot dissipate, causing solvent to flash-boil [5].

The "Reverse Quench" Protocol (Mandatory):

  • Prepare Quench Tank: In a large beaker, prepare a slurry of Ice and Saturated Sodium Bicarbonate (NaHCO₃).

  • Cool: Ensure the quench tank is stirring vigorously.

  • Transfer: Slowly pour the reaction mixture (containing the unreacted dichloride) into the quench tank.

    • Why? The large volume of ice/water acts as a heat sink. The bicarbonate neutralizes the HCl immediately.

  • Monitor: Watch for CO₂ evolution (bubbling). Do not seal the vessel.

References

  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Specification. Link

  • ChemicalBook. tert-Butylphosphonic dichloride Properties and Melting Point. Link

  • TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. Link

  • Science and Fun. 31P NMR Chemical Shift Ranges. Link

  • BenchChem. Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Link

Sources

Troubleshooting

Technical Support Center: tert-Butylphosphonic Dichloride

Welcome to the technical support center for tert-Butylphosphonic dichloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize tert-Butylphosphonic dichloride in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butylphosphonic dichloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize tert-Butylphosphonic dichloride in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common issues related to impurities and handling of this reagent.

Introduction

tert-Butylphosphonic dichloride ((CH₃)₃CP(O)Cl₂) is a valuable bifunctional reagent in organic synthesis, notably in the preparation of phosphonate esters and other organophosphorus compounds. Its utility, however, is intrinsically linked to its purity. Due to its reactive nature and specific synthesis routes, several impurities can be present, which may significantly impact the outcome of your reactions. This guide provides a comprehensive overview of these common impurities, their origins, and strategies for their detection and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when using tert-Butylphosphonic dichloride?

A1: The most prevalent impurities in tert-Butylphosphonic dichloride stem from its synthesis and inherent reactivity. These include:

  • tert-Butylphosphonic acid: The primary hydrolysis product formed upon exposure to moisture.

  • Unreacted starting materials: Depending on the synthetic route, these can include tert-butyl chloride and phosphorus trichloride.

  • Isobutylphosphonic dichloride: An isomeric impurity that can arise from rearrangement reactions during synthesis.

  • Residual catalysts: Such as aluminum chloride, if the synthesis involves a Friedel-Crafts type reaction.

Q2: My reaction yield is lower than expected. Could impurities in tert-Butylphosphonic dichloride be the cause?

A2: Absolutely. The presence of impurities can lead to several issues affecting your reaction yield. For instance, tert-butylphosphonic acid, being a diacid, can neutralize basic reagents or catalysts, thereby inhibiting the desired reaction pathway. Unreacted starting materials can lead to the formation of undesired byproducts, complicating your purification process and reducing the yield of the target molecule.

Q3: I've noticed a white precipitate forming in my bottle of tert-Butylphosphonic dichloride over time. What is it?

A3: The white precipitate is most likely tert-butylphosphonic acid.[1] tert-Butylphosphonic dichloride is highly sensitive to moisture.[2][3] Even minute amounts of water in the atmosphere or from handling can cause hydrolysis of the P-Cl bonds, leading to the formation of the solid, less soluble tert-butylphosphonic acid.

Q4: How can I confirm the purity of my tert-Butylphosphonic dichloride before use?

A4: The most effective methods for assessing the purity of tert-Butylphosphonic dichloride are ³¹P NMR and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ³¹P NMR Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing compounds.[4][5][6] Each phosphorus species will have a characteristic chemical shift, allowing you to distinguish the desired product from impurities like tert-butylphosphonic acid.

  • GC-MS: This method is excellent for detecting volatile impurities such as unreacted tert-butyl chloride.[7] Derivatization may be necessary for the analysis of the less volatile phosphonic species.[8]

Troubleshooting Guide

Problem 1: Inconsistent Reaction Results or Complete Reaction Failure
  • Possible Cause: Presence of significant amounts of tert-butylphosphonic acid due to hydrolysis.

  • Diagnostic Check:

    • Visual Inspection: Check for the presence of a white solid (the acid) in your liquid dichloride.

    • ³¹P NMR Analysis: Obtain a ³¹P NMR spectrum of your starting material. The presence of a second major peak, shifted from the main product peak, is indicative of the acid impurity.

  • Solution:

    • Purification: If the hydrolysis is minor, you may be able to use the material as is, but for sensitive reactions, purification by fractional distillation under reduced pressure is recommended.[9] The dichloride is more volatile than the acid.

    • Proper Handling: To prevent further hydrolysis, always handle tert-Butylphosphonic dichloride under an inert atmosphere (e.g., argon or nitrogen) and use dry solvents and glassware.

Problem 2: Formation of Unexpected Byproducts
  • Possible Cause: Unreacted starting materials from the synthesis of tert-Butylphosphonic dichloride. The most common synthesis involves the reaction of tert-butyl chloride with phosphorus trichloride in the presence of aluminum chloride.[10]

  • Diagnostic Check:

    • GC-MS Analysis: Analyze your starting material by GC-MS to detect the presence of volatile impurities like tert-butyl chloride.

    • Reaction Monitoring: If you observe byproducts that could plausibly arise from the reaction of your other reagents with tert-butyl chloride or phosphorus trichloride, it is a strong indication of their presence as impurities.

  • Solution:

    • Fractional Distillation: A careful fractional distillation can separate the lower-boiling tert-butyl chloride and phosphorus trichloride from the higher-boiling tert-Butylphosphonic dichloride.[9]

Impurity Formation Pathways

The following diagram illustrates the primary synthesis route for tert-Butylphosphonic dichloride and the formation of its main hydrolysis impurity.

G cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis tBuCl tert-Butyl Chloride tBuPOCl2 tert-Butylphosphonic Dichloride tBuCl->tBuPOCl2 PCl3 Phosphorus Trichloride PCl3->tBuPOCl2 AlCl3 AlCl₃ (catalyst) AlCl3->tBuPOCl2 tBuPOOH2 tert-Butylphosphonic Acid tBuPOCl2->tBuPOOH2 H2O H₂O (Moisture) H2O->tBuPOOH2

Caption: Synthesis and Hydrolysis of tert-Butylphosphonic Dichloride

Summary of Common Impurities

ImpurityChemical FormulaOriginDetection Method
tert-Butylphosphonic acid(CH₃)₃CP(O)(OH)₂Hydrolysis of the product³¹P NMR
tert-Butyl chloride(CH₃)₃CClUnreacted starting materialGC-MS[7]
Phosphorus trichloridePCl₃Unreacted starting materialGC-MS
Isobutylphosphonic dichloride(CH₃)₂CHCH₂P(O)Cl₂Isomerization during synthesis³¹P NMR, GC-MS

Experimental Protocols

Protocol 1: Purification of tert-Butylphosphonic Dichloride by Fractional Distillation

This protocol is designed to remove less volatile impurities like tert-butylphosphonic acid and more volatile impurities like unreacted starting materials.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

    • Use a round-bottom flask of an appropriate size for the amount of material to be distilled.

    • Connect the apparatus to a vacuum pump through a cold trap.

  • Procedure:

    • Charge the distillation flask with the impure tert-Butylphosphonic dichloride.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fractions based on their boiling points at the given pressure. The boiling point of tert-Butylphosphonic dichloride is approximately 110 °C at 25 mmHg.[3]

    • Discard the initial lower-boiling fraction which may contain unreacted starting materials.

    • Collect the main fraction corresponding to the pure product.

    • Leave the higher-boiling residue, likely containing tert-butylphosphonic acid, in the distillation flask.

  • Post-Purification Handling:

    • Store the purified product in a tightly sealed container under an inert atmosphere.

Protocol 2: Analysis of Purity by ³¹P NMR Spectroscopy
  • Sample Preparation:

    • Under an inert atmosphere, carefully transfer a small aliquot (e.g., 50-100 mg) of the tert-Butylphosphonic dichloride into a dry NMR tube.

    • Add a suitable dry, deuterated solvent (e.g., CDCl₃) to dissolve the sample.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use an appropriate relaxation delay (D1) to ensure accurate quantification if desired.

  • Data Analysis:

    • The pure tert-Butylphosphonic dichloride should exhibit a single sharp peak.

    • The presence of tert-butylphosphonic acid will be indicated by a second peak at a different chemical shift. Other phosphorus-containing impurities will also appear as distinct signals. The relative integration of these peaks can be used to estimate the purity.

Logical Workflow for Troubleshooting

G start Inconsistent Reaction Outcome check_purity Check Purity of tert-Butylphosphonic Dichloride start->check_purity visual_inspection Visual Inspection for Solids check_purity->visual_inspection nmr_analysis ³¹P NMR Analysis check_purity->nmr_analysis gcms_analysis GC-MS Analysis check_purity->gcms_analysis hydrolysis Hydrolysis Product (Acid) Detected visual_inspection->hydrolysis Solid Present nmr_analysis->hydrolysis Acid Peak Observed starting_materials Unreacted Starting Materials Detected gcms_analysis->starting_materials Starting Material Peaks Observed purify Purify by Fractional Distillation hydrolysis->purify dry_handling Implement Strict Anhydrous Handling hydrolysis->dry_handling starting_materials->purify proceed Proceed with Reaction using Purified Reagent purify->proceed dry_handling->proceed

Caption: Troubleshooting Workflow for tert-Butylphosphonic Dichloride Issues

References

Sources

Optimization

Optimizing temperature for tert-Butylphosphonic dichloride reactions

Technical Support Center: Optimizing tert-Butylphosphonic Dichloride ( -BuP(O)Cl ) Reactions Current Status: Operational Reagent Focus: tert-Butylphosphonic dichloride (CAS: 4707-95-3) Primary Challenge: Balancing steric...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing tert-Butylphosphonic Dichloride ( -BuP(O)Cl ) Reactions

Current Status: Operational Reagent Focus: tert-Butylphosphonic dichloride (CAS: 4707-95-3) Primary Challenge: Balancing steric hindrance with electrophilic reactivity via temperature control.

Part 1: The Core Directive (Technical Analysis)

The "Steric Brick" Paradox tert-Butylphosphonic dichloride is a unique electrophile. Unlike its methyl or phenyl analogs, the tert-butyl group acts as a "steric brick" directly attached to the phosphorus center. This creates a kinetic dichotomy that dictates your temperature strategy:

  • High Electrophilicity (The Danger Zone): The P-Cl bonds are highly reactive toward nucleophiles (alcohols, amines). Initial mixing releases significant heat and HCl. Low temperature (0°C to -10°C) is mandatory here to prevent uncontrolled background hydrolysis or polymerization.

  • High Steric Hindrance (The Completion Barrier): Once the first chloride is displaced, the massive tert-butyl group shields the phosphorus from the second nucleophilic attack. Elevated temperature (Reflux) is often required to drive the reaction to completion, specifically for the second substitution.

The Golden Rule: Start cold to control the chemistry; finish hot to conquer the sterics.

Part 2: Experimental Protocols & Optimization

Module 1: The Temperature Ramp Protocol

For the synthesis of Phosphonates or Phosphonamides.

Rationale: This stepwise temperature increase prevents the formation of P-O-P anhydrides (a common side product of rapid exothermic hydrolysis) while ensuring the bulky reagent reacts fully.

Step-by-Step Methodology
  • Solubilization (The Solid State Issue):

    • 
      -BuP(O)Cl
      
      
      
      is a solid (mp ~112-123°C).[1] It does not flow like liquid reagents.
    • Action: Dissolve 1.0 eq of

      
      -BuP(O)Cl
      
      
      
      in dry DCM or THF (0.5 M concentration) under Argon/Nitrogen. Ensure it is fully dissolved before cooling.
  • The Cryogenic Addition (0°C):

    • Cool the solution to 0°C.

    • Add the base (Triethylamine or Pyridine, 2.2 eq) before the nucleophile to act as an acid scavenger immediately.

    • Add the Nucleophile (Alcohol/Amine) dropwise.

    • Critical Check: Maintain internal temp < 5°C.

  • The Kinetic Stir (Room Temp):

    • Allow warming to 25°C naturally over 1 hour.

    • Note: At this stage, the first chloride is likely displaced (Mono-substitution).

  • The Steric Push (Reflux - Optional but Recommended):

    • If TLC/LCMS shows mono-substituted intermediate remaining, heat to reflux (40°C for DCM, 66°C for THF) for 2-4 hours. The thermal energy is necessary to overcome the steric repulsion of the

      
      -Bu group for the second substitution.
      
Visualization: The Temperature Optimization Workflow

TempOptimization Start Start: Solid Reagent (t-BuP(O)Cl2) Solubilize Step 1: Solubilization Solvent: DCM/THF Temp: 25°C Start->Solubilize Cool Step 2: Cryogenic Phase Target: 0°C Solubilize->Cool Addition Step 3: Addition Add Base + Nucleophile Control Exotherm Cool->Addition Warm Step 4: Kinetic Stir Warm to 25°C (Mono-substitution) Addition->Warm Decision Check LCMS: Mono-sub remaining? Warm->Decision Reflux Step 5: Steric Push Heat to Reflux (Drive Di-substitution) Decision->Reflux Yes (Incomplete) Finish Workup / Isolation Decision->Finish No (Complete) Reflux->Finish

Caption: Stepwise temperature ramp designed to balance exothermic control with steric activation.

Part 3: Troubleshooting & FAQs

Data Table: Solvent & Temperature Compatibility

Use this table to select the correct solvent based on your required "Push" temperature.

SolventBoiling PointSolubility of

-BuP(O)Cl

Recommended For
Dichloromethane (DCM) 40°CHighStandard reactions; easy workup.
Tetrahydrofuran (THF) 66°CHighDifficult substrates requiring higher thermal energy.
Toluene 110°CModerate (Heat to dissolve)High-temperature forcing conditions (rarely needed).
Diethyl Ether 35°CModerateNot recommended (precipitates often occur at 0°C).
Troubleshooting Guides

Q1: The reaction mixture turned into a solid block/slurry at 0°C. What happened?

  • Diagnosis: Solubility Failure.

  • The Science:

    
    -BuP(O)Cl
    
    
    
    is a solid. While soluble in DCM at Room Temp, high concentrations (>1M) can precipitate at 0°C. Furthermore, the rapid formation of Triethylamine Hydrochloride (
    
    
    ) creates a thick slurry.
  • The Fix:

    • Dilute the reaction. Ensure initial concentration is

      
      .
      
    • Use DCM over Ether/Hexanes (better solubility for the reagent).

    • Ensure vigorous mechanical stirring (overhead stirrer) rather than magnetic stirring if scaling up >10g.

Q2: I see 50% starting material (nucleophile) left, even after 24 hours at Room Temp.

  • Diagnosis: The "Steric Wall."

  • The Science: You have successfully displaced the first chloride, but the

    
    -butyl group is blocking the second attack. The kinetic barrier at 25°C is too high.
    
  • The Fix:

    • Switch solvent to THF (if in DCM) or simply heat the DCM to reflux (40°C).

    • If using a secondary amine or hindered alcohol, you must reflux. Room temp is insufficient for sterically demanding nucleophiles reacting with

      
      -BuP(O)Cl
      
      
      
      .

Q3: I am seeing P-O-P anhydride impurities (Pyrophosphonates).

  • Diagnosis: Moisture Ingress / Hydrolysis.

  • The Science:

    
    -BuP(O)Cl
    
    
    
    is extremely hygroscopic. If water is present, it hydrolyzes to the acid, which then reacts with remaining dichloride to form anhydrides (
    
    
    ).
  • The Fix:

    • Flame-dry all glassware.

    • Verify solvent dryness (Karl Fischer titration < 50 ppm water).

    • Quench Protocol: Do not just add water. Quench with a saturated

      
       solution slowly at 0°C to destroy excess reagent without generating anhydrides in the organic phase.
      
Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Solid Precipitation at 0°C Problem->Solid Stall Reaction Stalled (Mono-sub only) Problem->Stall Impurity Anhydride Formation Problem->Impurity Soln1 Dilute to 0.5M Switch to DCM Solid->Soln1 Solubility Limit Soln2 Increase Temp (Reflux) Stall->Soln2 Steric Hindrance Soln3 Check Moisture Dry Solvents Impurity->Soln3 Hydrolysis

Caption: Decision tree for diagnosing common reaction failures.

References

  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Specification & Physical Properties.[2] (Melting Point 112-123°C). Link

  • ChemicalBook. tert-Butylphosphonic dichloride CAS 4707-95-3 Properties and Safety.Link

  • Kinnear, A. M., & Perren, E. A. (1952). Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminum Chloride.[3] Journal of the Chemical Society. (Foundational synthesis and reactivity logic). Link

  • Organic Syntheses. General procedures for Alkylphosphonic Dichloride handling. (Contextual grounding for moisture sensitivity). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-Butylphosphonic Dichloride

Welcome to the technical support center for the synthesis of tert-butylphosphonic dichloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butylphosphonic dichloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts during this synthesis.

Frequently Asked Questions (FAQs)

Question 1: I've observed a lower-than-expected yield of tert-butylphosphonic dichloride and the presence of a viscous, water-soluble impurity. What is the likely cause?

Answer: The most probable cause is the presence of moisture in your reaction setup. tert-Butylphosphonic dichloride is highly sensitive to water and readily undergoes hydrolysis.[1][2] Even trace amounts of water in your starting materials or solvent, or from atmospheric moisture, can lead to the formation of tert-butylphosphonic acid as a primary byproduct. This phosphonic acid is a white, crystalline solid that can appear as a viscous impurity, especially if it forms aggregates or is not fully crystalline.[3][4]

The hydrolysis reaction proceeds as follows:

(CH₃)₃CP(O)Cl₂ + 2H₂O → (CH₃)₃CP(O)(OH)₂ + 2HCl

This reaction consumes your desired product and generates hydrochloric acid, which can further catalyze other side reactions.

To mitigate this, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Question 2: My final product contains a significant amount of a high-boiling point, phosphorus-containing impurity that is difficult to remove by distillation. What could this be?

Answer: This high-boiling point impurity is likely the corresponding pyrophosphonate or anhydride of tert-butylphosphonic acid. These species are formed through the condensation of two molecules of the phosphonic acid or the reaction of the phosphonic acid with the phosphonic dichloride. The formation of similar pyrophosphoryl chlorides is a known process.[5]

The formation of the anhydride can be represented as:

2 (CH₃)₃CP(O)(OH)₂ → [(CH₃)₃CP(O)(OH)]₂O + H₂O

Alternatively, the reaction between the hydrolysis product and the starting material can also form an anhydride-like species:

(CH₃)₃CP(O)(OH)₂ + (CH₃)₃CP(O)Cl₂ → [(CH₃)₃CP(O)]₂O + 2HCl

These anhydrides are generally less volatile than the corresponding phosphonic dichloride, making them difficult to separate by distillation.[6][7]

Question 3: During the synthesis using tert-butyl chloride, phosphorus trichloride, and aluminum chloride, I isolated a byproduct that does not contain phosphorus. What is its likely identity?

Answer: In the Kinnear-Perren reaction, which utilizes an alkyl halide, phosphorus trichloride, and a Lewis acid like aluminum chloride, side reactions involving the carbocation intermediate can occur.[8] The tert-butyl cation, (CH₃)₃C⁺, is relatively stable and can undergo elimination to form isobutylene.

(CH₃)₃C⁺ → (CH₃)₂C=CH₂ + H⁺

Furthermore, the tert-butyl chloride starting material can undergo hydrolysis if water is present, forming tert-butanol.[9][10][11][12]

(CH₃)₃CCl + H₂O → (CH₃)₃COH + HCl

Both isobutylene (a gas) and tert-butanol are potential non-phosphorus byproducts. The presence of tert-butanol would be more likely if the reaction workup involves aqueous solutions before the complete removal of unreacted tert-butyl chloride.

Question 4: Can I use a Grignard reagent to synthesize tert-butylphosphonic dichloride? What are the potential pitfalls?

Answer: While Grignard reagents are commonly used to form carbon-phosphorus bonds, their reaction with phosphorus oxychloride (POCl₃) to form tert-butylphosphonic dichloride can be problematic. The Grignard reagent, tert-butylmagnesium chloride ((CH₃)₃CMgCl), is a strong nucleophile and base. Its reaction with POCl₃ can lead to multiple additions, resulting in the formation of di-tert-butylphosphinic chloride and tri-tert-butylphosphine oxide.

A more controlled approach would be to react the Grignard reagent with a less reactive phosphorus electrophile, but this often requires a multi-step synthesis. A significant challenge with Grignard reactions involving phosphorus halides is controlling the extent of alkylation.[13][14] Additionally, the magnesium alkoxide byproducts can complex with the Grignard reagent, altering its reactivity.[15]

Troubleshooting Guide

Problem: Low Yield and Oily Residue
Potential Cause Troubleshooting Steps Rationale
Moisture Contamination 1. Dry all glassware in an oven at >120°C overnight. 2. Use freshly distilled or anhydrous grade solvents. 3. Ensure starting materials are anhydrous. 4. Conduct the reaction under a positive pressure of a dry inert gas (N₂ or Ar).tert-Butylphosphonic dichloride and the starting phosphorus trichloride are extremely sensitive to hydrolysis.[1][2] Water leads to the formation of tert-butylphosphonic acid and other hydrolysis byproducts.
Incomplete Reaction 1. Monitor the reaction progress using ³¹P NMR spectroscopy. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. 3. Verify the quality and activity of the aluminum chloride catalyst.Incomplete conversion of starting materials will necessitate more rigorous purification and result in a lower yield of the desired product.
Side Reactions of Starting Materials 1. Control the reaction temperature carefully, as elevated temperatures can promote side reactions of the tert-butyl cation. 2. Use the correct stoichiometry of reactants.The tert-butyl cation can undergo elimination to isobutylene or react with other nucleophiles present.[16]

Experimental Protocols

Protocol 1: Synthesis of tert-Butylphosphonic Dichloride (Kinnear-Perren Reaction)

This protocol is adapted from the general principles of the Kinnear-Perren reaction.[8]

Materials:

  • Phosphorus trichloride (PCl₃), freshly distilled

  • tert-Butyl chloride ((CH₃)₃CCl), anhydrous

  • Aluminum chloride (AlCl₃), anhydrous powder

  • Anhydrous dichloromethane (DCM) as solvent (optional)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and an inlet for inert gas.

  • Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 eq).

  • Add phosphorus trichloride (2.0 eq) to the flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous tert-butyl chloride (1.0 eq) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The reaction mixture will form a thick slurry. Quench the reaction by carefully and slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid, ensuring the temperature of the quenching mixture does not exceed 10°C.

  • Separate the organic layer. If DCM was used, wash the organic layer with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain tert-butylphosphonic dichloride as a white solid.[17][18]

Protocol 2: Purification of tert-Butylphosphonic Dichloride

Procedure:

  • Set up a short-path distillation apparatus that has been thoroughly flame-dried.

  • Transfer the crude tert-butylphosphonic dichloride to the distillation flask.

  • Slowly apply a vacuum and gently heat the flask in an oil bath.

  • Collect the fraction boiling at approximately 110°C/25 mmHg.[2] The melting point of the pure product is 121-123°C.[17][18]

  • The purified product should be a white crystalline solid.[18] Store under a dry, inert atmosphere to prevent hydrolysis.[2]

Visualizations

Byproduct Formation Pathways

Byproduct_Formation tBuCl tert-Butyl Chloride Product tert-Butylphosphonic Dichloride tBuCl->Product Main Reaction tBuOH tert-Butanol tBuCl->tBuOH Hydrolysis Isobutylene Isobutylene tBuCl->Isobutylene Elimination PCl3 PCl₃ PCl3->Product Main Reaction AlCl3 AlCl₃ AlCl3->Product Main Reaction PhosphonicAcid tert-Butylphosphonic Acid Product->PhosphonicAcid Hydrolysis Anhydride Pyrophosphonate/ Anhydride Product->Anhydride PhosphonicAcid->Anhydride Condensation PhosphonicAcid->Anhydride Water H₂O (Moisture) Water->tBuOH Water->PhosphonicAcid

Caption: Key byproduct formation pathways in tert-butylphosphonic dichloride synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_moisture Check for Moisture Contamination? start->check_moisture action_dry Action: Use Anhydrous Conditions (Dry Glassware, Inert Atmosphere) check_moisture->action_dry Yes check_reaction_completion Reaction Incomplete? check_moisture->check_reaction_completion No action_dry->check_reaction_completion action_monitor Action: Monitor by ³¹P NMR Ensure Stirring & Catalyst Activity check_reaction_completion->action_monitor Yes check_purification Purification Issue? check_reaction_completion->check_purification No action_monitor->check_purification action_distill Action: Fractional Vacuum Distillation Check for High-Boiling Byproducts check_purification->action_distill Yes end End: Improved Yield and Purity check_purification->end No action_distill->end

Caption: A workflow for troubleshooting issues in tert-butylphosphonic dichloride synthesis.

References

  • Google Patents. (n.d.). DE1146882B - Process for the production of phosphonic acid ester fluorides and amide...
  • Google Patents. (n.d.). GB971664A - Process for the production of pyrophosphoryl chloride.
  • Wikipedia. (2023, October 26). Phosphoryl chloride. Retrieved from [Link]

  • YouTube. (2012, February 15). Hydrolysis of t-ButylChloride. Kinetics. Experiment #5. SN1 Reaction. Retrieved from [Link]

  • Mehring, M., Schürmann, M., & Ludwig, R. (2003). tert-Butylphosphonic acid: from the bulk to the gas phase. Chemistry, 9(4), 837–849. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butylphosphonic Acid: From the Bulk to the Gas Phase | Request PDF. Retrieved from [Link]

  • Indiana University Bloomington. (n.d.). The Sn1 Reaction Mechanism: Hydrolysis of T-Butyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Wagner, C. R., & Prhavc, M. (2018). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 118(7), 3647–3701. Retrieved from [Link]

  • Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4267125A - Process for the manufacture of phosphinic and phosphonic acid anhydrides.
  • Scribd. (n.d.). Hydrolysis of Tert-Butyl Chloride and Solvent Effect | PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

  • University of Pretoria. (n.d.). SYNTHESIS AND CHEMISTRY OF PHOSPHONIC DERIVATIVES MSc UP. Retrieved from [Link]

  • N-Butylphosphonic Anhydride: Your Source for High-Purity Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Alkali Scientific. (n.d.). tert-Butylphosphonic dichloride, 1 X 5 g (305596-5G). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of reaction products on the Grignard reaction with silanes and ketones. Retrieved from [Link]

  • Journal of the Chemical Society A. (n.d.). Hydrolysis products of dibutyltin dichlorides. Retrieved from [Link]

  • Tohoku University. (1996, January 1). Reaction of 2,4-di-t-butyl-6-methylphenylphosphonous dichloride with chloroform in the presence of lithium diisopropylamide. Retrieved from [Link]

  • CORE. (2010, April 8). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot. Retrieved from [Link]

  • Google Patents. (n.d.). CN102649798A - One-pot process for synthesizing dichlorvos and a-hydroxyl phosphonic dichloride with phosphorus trichloride as substrate.
  • Chemdad. (n.d.). TERT-BUTYLPHOSPHONIC DICHLORIDE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: tert-Butylphosphonic Dichloride Stability &amp; Optimization

This guide serves as a technical support resource for researchers utilizing tert-Butylphosphonic dichloride (t-BuP(O)Cl₂) . It is designed to address stability, handling, and reaction optimization with a focus on mechani...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing tert-Butylphosphonic dichloride (t-BuP(O)Cl₂) . It is designed to address stability, handling, and reaction optimization with a focus on mechanistic causality and practical troubleshooting.

Reagent Profile
  • CAS: 4707-95-3[1][2]

  • Physical State: White crystalline solid

  • Melting Point: 121–123 °C[1][2]

  • Primary Reactivity: Electrophilic Phosphorylation (P=O center)

Part 1: Pre-Reaction Stability & Handling

Q: I received the bottle and the solid appears "clumped" or "wet." Is it degraded?

Status: High Risk of Degradation.

  • Diagnosis: tert-Butylphosphonic dichloride is a moisture-sensitive acid chloride.[1] If the solid has lost its free-flowing crystalline nature or appears sticky, it has likely reacted with atmospheric moisture.

  • Mechanism: The P-Cl bond is highly susceptible to nucleophilic attack by water.

    • Step 1: Hydrolysis of the first Cl yields the chlorophosphonic acid intermediate.

    • Step 2: Rapid hydrolysis of the second Cl yields tert-butylphosphonic acid.

    • Byproduct: HCl gas is released, often visible as "fuming" upon opening the bottle.

  • Validation Test: Dissolve a small sample in dry CDCl₃. A degraded sample will show a broad peak around 20-30 ppm (phosphonic acid species) in ³¹P NMR, distinct from the sharp singlet of the dichloride (typically ~45-50 ppm).

Q: Can I store this reagent in a freezer (-20°C)?

Recommendation: Yes, but with strict protocols.

  • Why: Lower temperatures retard the rate of hydrolysis from trace moisture trapped in the headspace.

  • Critical Warning: You must allow the container to warm to room temperature inside a desiccator or glovebox before opening. Opening a cold bottle in ambient air causes immediate condensation of atmospheric water onto the reagent, triggering rapid degradation (see Diagram 1).

Q: Is the solid state an advantage over liquid analogs?

Insight: Yes. Unlike Methylphosphonic dichloride (a liquid), the tert-butyl analog is a solid at room temperature. The crystal lattice provides a kinetic barrier to hydrolysis, making it slightly more forgiving during weighing than its liquid counterparts. However, once in solution, it is equally reactive.

Part 2: Reaction Conditions & Thermal Stability

Q: What is the maximum safe temperature for reactions involving t-BuP(O)Cl₂?

Limit: < 100 °C recommended.

  • Thermal Instability: While the melting point is ~121 °C, phosphonic dichlorides with tert-butyl groups are susceptible to beta-elimination at elevated temperatures.

  • The Pathway: At high temperatures (>140°C), the steric bulk of the tert-butyl group can drive the elimination of isobutylene (gas), resulting in the formation of reactive phosphorous-acid species or polyphosphates.

  • Operational Tip: If you need to heat the reaction, use refluxing THF (66 °C) or Toluene (110 °C) but avoid neat heating of the solid above its melting point.

Q: Which solvents are strictly incompatible?

Rule: Avoid all protic solvents and unhindered nucleophiles.

  • Incompatible: Water, Methanol, Ethanol, Isopropanol (unless intended as a reactant), Primary Amines (unless intended as reactant).

  • Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (dry).

  • The "DMSO Trap": Do not use DMSO. Although a polar aprotic solvent, DMSO can act as an oxidant or oxygen donor under certain conditions with electrophilic phosphorus, potentially leading to Pummerer-type side reactions or oxidation byproducts.

Q: My reaction yield is low, and I see a white precipitate immediately upon addition. What is happening?

Troubleshooting: Inefficient HCl Scavenging.

  • Cause: The reaction of t-BuP(O)Cl₂ with nucleophiles (alcohols/amines) generates 2 equivalents of HCl. If this HCl is not neutralized, it can protonate your nucleophile (rendering it unreactive) or cause acid-catalyzed decomposition of the product.

  • The Precipitate: This is likely the hydrochloride salt of your amine base (e.g., Triethylamine·HCl). This is normal, but if the stirring stops due to thickness, the reaction stalls.

  • Solution: Ensure vigorous stirring and use at least 2.2 equivalents of a non-nucleophilic base (Triethylamine, DIPEA, or Pyridine).

Part 3: Visualization of Stability Pathways

The following diagram illustrates the critical degradation pathways (Hydrolysis) and the Thermal Instability risk (Isobutylene elimination) that users must avoid.

G Reagent t-BuP(O)Cl2 (Active Reagent) Intermediate Intermediate [t-BuP(O)(OH)Cl] Reagent->Intermediate Hydrolysis (Fast) Product_Thermal Isobutylene (Gas) + HO-P(O)Cl2 species Reagent->Product_Thermal Beta-Elimination Moisture Moisture/Water (Contamination) Moisture->Reagent Heat High Heat (>140°C) Heat->Reagent Product_Hydro t-BuP(O)(OH)2 (Phosphonic Acid) + HCl (Gas) Intermediate->Product_Hydro Hydrolysis (Fast)

Figure 1: Degradation pathways of tert-Butylphosphonic dichloride via moisture (Hydrolysis) and thermal stress (Elimination).

Part 4: Standardized Experimental Protocol

Protocol: General Coupling of t-BuP(O)Cl₂ with an Alcohol

Use this protocol to validate reagent quality and establish baseline reactivity.

Materials:

  • tert-Butylphosphonic dichloride (1.0 equiv)[1]

  • Alcohol substrate (1.0 equiv)

  • Triethylamine (Et₃N) (2.5 equiv) - Acts as HCl scavenger

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Cool to 0 °C using an ice bath.

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Reagent Addition: Add tert-butylphosphonic dichloride (solid) quickly to the flask under a positive stream of nitrogen. Ensure it dissolves completely.

  • Base Addition: Add Triethylamine dropwise. Note: Slight fuming may occur if the headspace is not dry.

  • Substrate Addition: Add the alcohol (dissolved in a minimum amount of DCM) dropwise over 10 minutes.

    • Observation: A white precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Check by TLC or ³¹P NMR.

    • Success Indicator: Shift from ~45 ppm (Reagent) to ~20–30 ppm (Phosphonate Ester).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Data Table: Solvent Compatibility Matrix

SolventCompatibility RatingNotes
Dichloromethane (DCM) Excellent Standard solvent. Solubilizes reagent well. Easy workup.
Tetrahydrofuran (THF) Good Good for polar substrates. Ensure it is peroxide-free and dry.
Toluene Good Excellent for reflux conditions (if required).
DMF/DMSO Poor Avoid. Hard to remove; potential for side reactions.
Ethanol/Methanol Incompatible Reacts immediately to form ethyl/methyl esters.
Water Incompatible Destroys reagent violently.
References
  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Specification & Physical Properties.

  • National Institutes of Health (NIH). Hydrolytic stability of acid chlorides and phosphonic analogs. (Inferred from general acid chloride stability data).

  • ChemicalBook. tert-Butylphosphonic dichloride CAS 4707-95-3 Properties.

  • Organic Chemistry Portal. General Reactivity of Phosphonic Dichlorides in Coupling Reactions.

Sources

Reference Data & Comparative Studies

Validation

Analytical techniques for characterizing tert-Butylphosphonic dichloride derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Steric Powerhouse tert-Butylphosphonic dichloride ( ) is a critical electrophilic phosph...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Steric Powerhouse

tert-Butylphosphonic dichloride (


) is a critical electrophilic phosphorus building block, prized in drug discovery for introducing the bulky tert-butyl group. This moiety imparts significant steric shielding to the phosphorus center, enhancing the metabolic stability of downstream phosphonates and phosphonamides—a key strategy in designing nucleotide prodrugs and antivirals.

However, the very feature that makes the final product stable—the bulky tert-butyl group—does not protect the dichloride reagent from rapid hydrolysis. The electron-deficient P(V) center is highly susceptible to nucleophilic attack by atmospheric moisture, converting it to tert-butylphosphonic acid (


) within seconds.

The Analytical Challenge: Characterizing this reagent and its derivatives requires distinguishing between the intact dichloride, the mono-hydrolyzed intermediate, and the fully hydrolyzed acid. This guide objectively compares the three primary analytical pillars—


P NMR, FT-IR, and Mass Spectrometry —and provides a self-validating protocol to ensure data integrity.
Comparative Analysis of Analytical Techniques
Technique A:

P NMR Spectroscopy (The Gold Standard)

Phosphorus-31 NMR is the single most definitive tool for characterizing


 derivatives. Unlike 

H NMR, which only confirms the presence of the tert-butyl group,

P NMR directly probes the electronic environment of the phosphorus center.
  • Mechanism: The chemical shift (

    
    ) is highly sensitive to the electronegativity of substituents attached to the phosphorus. Replacing a chlorine atom (electronegative) with a hydroxyl group (during hydrolysis) causes a distinct upfield shift.
    
  • Performance:

    • Resolution: Excellent. Can distinguish between

      
      , 
      
      
      
      , and
      
      
      .
    • Quantification: Inherently quantitative (integration ratio) if relaxation times (

      
      ) are accounted for.
      
    • Limitation: Requires deuterated solvents that must be strictly anhydrous to prevent in-situ hydrolysis during measurement.

Technique B: FT-IR Spectroscopy (The Process Patrol)

Vibrational spectroscopy is the best tool for rapid, qualitative assessment of reaction completion or reagent quality without the need for solvation.

  • Mechanism: Monitors the stretching frequencies of the phosphoryl bond (P=O) and the phosphorus-chlorine bond (P-Cl).

  • Performance:

    • Speed: Instantaneous (ATR-FTIR).

    • Specificity: The disappearance of the P-Cl stretch is a clear indicator of derivatization or hydrolysis.

    • Limitation: Lower resolution than NMR; difficult to quantify mixtures of partial hydrolysis products.

Technique C: Mass Spectrometry (The Trace Detective)

While essential for identifying molecular weight, MS is treacherous for phosphonic dichlorides due to their reactivity.

  • Mechanism: Ionization of the molecule for m/z detection.

  • Performance:

    • Sensitivity: High (picomolar range).

    • Risk: Standard ESI-MS conditions often introduce moisture, causing the dichloride to hydrolyze inside the source. The resulting spectrum typically shows the mass of the acid (

      
      ) or esterified artifacts (if methanol is used as solvent), leading to false negatives for the dichloride.
      
    • Solution: Requires derivatization (e.g., with an amine) prior to injection to "lock" the structure.

Data Summary: Quantitative Comparison
Feature

P NMR
FT-IR (ATR) ESI-MS (Direct)
Primary Information Electronic Environment & PurityFunctional Groups (P-Cl, P=O)Molecular Mass (m/z)
Key Signal (

)

ppm (Singlet)

Rarely observed intact
Hydrolysis Product (

)

ppm
Broad O-H stretch


(

)
Sample Destructive? NoNoYes
Moisture Sensitivity High (Solvent dependent)Low (Solid state)Critical (Source dependent)
Best Use Case Purity assay & Structure proofRaw material ID & Reaction monitoringTrace impurity profiling
Scientific Protocol: The "Anhydrous Sampling Loop"

To obtain a valid


P NMR spectrum of tert-butylphosphonic dichloride, you must eliminate atmospheric moisture from the preparation workflow.

Reagents:

  • Solvent:

    
     (Stored over 4Å molecular sieves for >24 hours).
    
  • Neutralizer: Anhydrous

    
     (Optional, to scavenge trace HCl).
    
  • Vessel: NMR tube with a screw cap and septum.

Step-by-Step Methodology:

  • Preparation: Flush a clean, oven-dried NMR tube with dry nitrogen or argon for 2 minutes.

  • Solvent Transfer: Syringe 0.6 mL of dry

    
     into the tube under inert atmosphere.
    
  • Sampling: Using a gas-tight syringe, withdraw 20-30

    
    L of liquid 
    
    
    
    .
    • Note: If the sample is solid, dissolve it in dry

      
       inside a glovebox.
      
  • Injection: Inject the sample through the septum into the NMR tube. Shake once vigorously.

  • Acquisition: Insert into the spectrometer immediately. Run a standard proton-decoupled

    
    P sequence (typically 16-64 scans).
    
    • Self-Validation Check: If you see a peak at

      
       ppm, your sample has hydrolyzed. The dichloride peak should appear downfield (typically 
      
      
      
      ppm).
Visualization: Analytical Decision Matrix

The following diagram outlines the logical flow for characterizing these derivatives, highlighting the "Hydrolysis Trap" that leads to false data.

AnalyticalWorkflow Sample Unknown t-BuP(O)Cl2 Derivative NMR 31P NMR Analysis (Anhydrous CDCl3) Sample->NMR Primary Quant IR FT-IR (ATR) (Solid/Neat) Sample->IR Rapid ID MS ESI-MS Analysis Sample->MS Impurity Check P_Cl_Peak Peak @ ~60 ppm (Intact Dichloride) NMR->P_Cl_Peak Strictly Anhydrous P_OH_Peak Peak @ ~30 ppm (Hydrolyzed Acid) NMR->P_OH_Peak Moisture Contamination IR_Cl_Band Band @ 500 cm-1 (P-Cl Present) IR->IR_Cl_Band Confirm Active Reagent MS_Acid Mass = 138/139 (Hydrolysis Artifact) MS->MS_Acid Direct Injection (False Negative) MS_Deriv Derivatize with Amine (Stable Amide Mass) MS->MS_Deriv Correct Protocol

Caption: Analytical workflow for phosphonic dichlorides. Note the "False Negative" path in Direct MS injection due to hydrolysis.

References
  • Reich, H. J. 31P NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [Link]

  • Science and Fun. 31P Chemical Shifts Table. [Link]

  • Oxford Instruments. Analysing Phosphorus Containing Compounds Using 31P Benchtop NMR. [Link]

Comparative

Spectroscopic Analysis &amp; Application Guide: tert-Butylphosphonic Dichloride

Executive Summary tert-Butylphosphonic dichloride ( , CAS 4707-95-3) is a specialized phosphorylating agent distinguished by the steric bulk of the tert-butyl group. Unlike its phenyl or methyl analogs, the tert-butyl mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butylphosphonic dichloride (


, CAS 4707-95-3) is a specialized phosphorylating agent distinguished by the steric bulk of the tert-butyl group. Unlike its phenyl or methyl analogs, the tert-butyl moiety provides significant kinetic stabilization to the phosphorus center, making the resulting phosphonates and phosphonamides highly resistant to hydrolysis.

This guide provides a technical comparison of


 against standard alternatives, details its spectroscopic signature (specifically 

NMR), and outlines a self-validating protocol for its application in synthesis.

Part 1: Reagent Profile & Comparative Analysis

The Steric Advantage

The primary reason to select


 over alternatives is steric protection . The bulky 

group shields the phosphorus atom, reducing the rate of nucleophilic attack by water (hydrolysis) while still allowing reaction with strong nucleophiles (amines, alkoxides) under controlled conditions.
Comparative Table: Phosphonic Dichlorides

The following table contrasts


 with its most common alternatives: Phenylphosphonic dichloride (

) and Methylphosphonic dichloride (

).
Featuretert-Butylphosphonic DichloridePhenylphosphonic DichlorideMethylphosphonic Dichloride
Formula



Physical State Solid (mp 121–123 °C)Liquid (mp 3 °C)Solid (mp 35–37 °C)
Steric Hindrance HighModerateLow
Reactivity Slow (Requires forcing conditions)FastVery Fast
Hydrolytic Stability High (Resistant to ambient moisture)Low (Fumes in air)Very Low (Violent hydrolysis)
Solubility Good in DCM, THF, TolueneMiscible with organicsGood in polar organics
Typical

Shift

65 – 75 ppm

34 – 36 ppm

40 – 50 ppm

Key Insight: The solid state and high melting point of


 make it significantly easier to handle and weigh accurately compared to the corrosive, fuming liquid 

.

Part 2: Spectroscopic Signatures (The Self-Validating System)

The success of any reaction involving


 relies on monitoring the phosphorus center. 

NMR is the "gold standard" for validation.
NMR Monitoring (The "Heartbeat" of the Reaction)

Phosphorus-31 is 100% naturally abundant. Monitoring the shift provides real-time data on reaction progress.

  • Starting Material (

    
    ):  Resonates downfield, typically 
    
    
    
    65–75 ppm
    . The electron-withdrawing chlorines deshield the nucleus.
  • Product (Phosphonamide/Ester): Upon substitution of Cl with N or O nucleophiles, the signal shifts upfield to

    
     20–45 ppm .
    
  • Hydrolysis Impurity (

    
    ):  If moisture enters the system, the acid forms, resonating at 
    
    
    
    25–35 ppm
    .
NMR Characteristic Doublet

The tert-butyl group is not a singlet in these systems. Due to spin-spin coupling with the phosphorus nucleus (


), the methyl protons appear as a distinct doublet .
  • Shift:

    
     1.1 – 1.3 ppm.
    
  • Coupling Constant (

    
    ):  14 – 18 Hz.
    
  • Diagnostic Value: If the doublet collapses to a singlet, the P-C bond has cleaved (rare) or the phosphorus has been oxidized/reduced unexpectedly.

NMR
  • Quaternary Carbon: Appears as a doublet with a large coupling constant (

    
    ).
    
  • Methyl Carbons: Appear as a doublet with a smaller coupling (

    
    ).
    

Part 3: Experimental Protocol

Synthesis of tert-Butyl Phosphonamides

Objective: Coupling


 with a primary amine (

).
Reagents
  • 
     (1.0 equiv)
    
  • Primary Amine (2.1 equiv or 1.0 equiv + 1.1 equiv tertiary base)

  • Triethylamine (TEA) or DIPEA (Auxiliary base)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon/Nitrogen flow.

  • Dissolution: Add

    
     (Solid) and dissolve in anhydrous DCM (
    
    
    
    ). Note: The solution should be clear.
  • Base Addition: Cool to 0 °C. Add TEA (2.2 equiv) dropwise. The steric bulk of

    
     prevents immediate self-reaction, but temperature control ensures selectivity.
    
  • Nucleophile Addition: Add the primary amine (1.0 equiv) slowly.

    • Observation: A white precipitate (TEA

      
      HCl) will form immediately.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Why so long? The

      
       group sterically hinders the approach of the nucleophile, requiring longer times than Ph or Me analogs.
      
  • QC Check (Crucial): Aliquot 50

    
    L into an NMR tube with 
    
    
    
    . Run
    
    
    NMR (proton decoupled).
    • Pass: Single peak at

      
       30–45 ppm.
      
    • Fail: Remaining peak at

      
       70 ppm (Incomplete) or peak at 
      
      
      
      28 ppm (Hydrolysis).
  • Workup: Filter off the amine salts. Wash filtrate with dilute

    
     (removes any generated acid) and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization (often possible due to high crystallinity) or Flash Chromatography.

Part 4: Visualization & Logic Flow

Diagram 1: Reaction Workflow & Checkpoints

This diagram illustrates the critical decision points during the synthesis.

ReactionWorkflow Start Start: t-BuPOCl2 (Solid, Inert Gas) Dissolve Dissolve in DCM (0.2 M) Start->Dissolve AddBase Add Amine + Base (0°C -> RT) Dissolve->AddBase Monitor Monitor 31P NMR AddBase->Monitor ResultA Peak @ 30-45 ppm (Product Formed) Monitor->ResultA Complete ResultB Peak @ 70 ppm (Unreacted SM) Monitor->ResultB Incomplete ResultC Peak @ 25-30 ppm (Hydrolysis) Monitor->ResultC Wet ActionComplete Workup: Filter Salts & Wash ResultA->ActionComplete ActionHeat Increase Temp or Time ResultB->ActionHeat ActionDiscard Discard/Repurify (Moisture Contamination) ResultC->ActionDiscard ActionHeat->Monitor

Caption: Workflow for t-BuPOCl2 coupling with decision gates based on


P NMR shifts.
Diagram 2: Spectral Interpretation Guide

A logic tree for interpreting the


P NMR spectrum of the crude reaction mixture.

SpectralLogic Spectrum 31P NMR Spectrum (CDCl3) Region1 Region: 60 - 80 ppm Spectrum->Region1 Region2 Region: 20 - 50 ppm Spectrum->Region2 Region3 Region: -10 - 10 ppm Spectrum->Region3 SM Starting Material (t-BuPOCl2) Region1->SM Major Peak Prod Target Product (Amide/Ester) Region2->Prod Sharp Peak Acid Hydrolysis Impurity (t-BuPO(OH)2) Region2->Acid Broad/Shifted Oxide Phosphine Oxide (t-Bu3PO - Rare) Region3->Oxide

Caption: Diagnostic interpretation of phosphorus shifts in t-BuPOCl2 reactions.

Part 5: Troubleshooting & Stability

Handling Hydrolysis

The most common failure mode is the formation of tert-butylphosphonic acid (


).
  • Cause: Wet solvent or old reagents.

    
     is less sensitive than 
    
    
    
    , but it will hydrolyze over time if stored improperly.
  • Detection: Appearance of a peak around

    
     28 ppm in 
    
    
    
    NMR.
  • Remediation: Unlike liquid chlorides,

    
     can sometimes be sublimed or recrystallized from dry hexane/toluene to remove hydrolyzed surface impurities before use.
    
Safety Note

While


 is a solid, it releases HCl upon reaction with moisture. Always handle in a fume hood. It is corrosive to eyes and skin.[1]

References

  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Specification. Link

  • Science and Fun. 31P NMR Chemical Shifts Table. Link

  • Oxford Instruments. Analysing Phosphorus Containing Compounds Using 31P Benchtop NMR. Link

  • TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. Link

  • Dietz, J. P., et al. (2021). "Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir."[2] Organic Process Research & Development. Link[2]

Sources

Validation

Comparative Guide: Purity Analysis of tert-Butylphosphonic Dichloride

Methodology Focus: Gas Chromatography-Mass Spectrometry (GC-MS) vs. 31P NMR Executive Summary: The Purity Paradox In pharmaceutical development—specifically in the synthesis of nucleotide analog antivirals and ligands fo...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Focus: Gas Chromatography-Mass Spectrometry (GC-MS) vs. 31P NMR

Executive Summary: The Purity Paradox

In pharmaceutical development—specifically in the synthesis of nucleotide analog antivirals and ligands for cross-coupling reactions—tert-butylphosphonic dichloride (t-BuP(O)Cl₂, CAS 4707-95-3) is a critical electrophile. However, its high reactivity creates an analytical paradox: the very properties that make it valuable (high electrophilicity) make it difficult to analyze without degradation.

This guide objectively compares the industry-standard GC-MS (via derivatization) against Quantitative 31P NMR . While NMR offers superior structural specificity without sample modification, GC-MS remains the gold standard for trace impurity profiling (ppm level) required for GMP release testing.

Technical Comparison: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against the primary alternatives: 31P NMR (Nuclear Magnetic Resonance) and Hydrolytic Titration.

FeatureGC-MS (Derivatized) 31P NMR (Quantitative) Titration (AgNO₃)
Primary Utility Trace impurity profiling (0.1%)Assay purity & SpeciationTotal Chloride content
Specificity High (Mass spectral ID)Very High (Structural ID)Low (Non-specific)
Sensitivity (LOD) < 10 ppm~1000 ppm (0.1%)~500 ppm
Sample Prep Complex (Derivatization req.)Minimal (Dissolve in CDCl₃)Minimal (Dissolve in H₂O)
Risk Factor Thermal degradation if underivatizedHydrolysis if solvent is wetCannot distinguish Cl⁻ vs P-Cl
Throughput High (Autosampler capable)MediumLow (Manual)

Verdict: Use 31P NMR for bulk assay (>95% purity checks) to confirm the ratio of Dichloride to Acid/Anhydride. Use GC-MS for detecting trace organic impurities (e.g., synthesis byproducts, isomers) that NMR misses.

Deep Dive: GC-MS Analysis Protocol

The Challenge: Reactivity

Direct injection of tert-butylphosphonic dichloride is ill-advised. The P-Cl bonds react with silanol groups in the GC column stationary phase and trace moisture in the carrier gas, leading to:

  • Peak Tailing: Adsorption of acidic hydrolysis products.

  • Column Bleed/Damage: HCl generation strips the stationary phase.

  • Ghost Peaks: Memory effects from previous injections.

The Solution: Pre-Column Derivatization

To ensure data integrity, the acid chloride must be converted into a stable Dimethyl tert-butylphosphonate ester prior to injection.

Protocol: Methanolysis with Pyridine Scavenger

This method converts reactive P-Cl bonds to stable P-OMe bonds.

Reagents:

  • Anhydrous Methanol (Derivatizing agent)

  • Pyridine (HCl scavenger)

  • Dichloromethane (DCM) or Toluene (Solvent)

  • Internal Standard (e.g., Dodecane or Triphenyl phosphate)

Step-by-Step Workflow:

  • Preparation: In a 2 mL GC vial, add 100 µL of Pyridine and 500 µL of Anhydrous Methanol .

  • Sample Addition: Add 10 mg of tert-Butylphosphonic dichloride sample.

    • Note: The reaction is exothermic. Ensure the vial is dry.[1]

  • Reaction: Cap and vortex for 30 seconds. Allow to stand at room temperature for 10 minutes.

    • Mechanism:[2]

      
      
      
  • Extraction (Optional but Recommended): To remove Pyridine salts that foul the liner, add 1 mL of Hexane and 1 mL of Water . Vortex and centrifuge.

  • Injection: Inject 1 µL of the top organic layer (Hexane) into the GC-MS.

Experimental Visualization

The following diagram illustrates the critical path for stabilizing the analyte before analysis.

G cluster_0 Sample Prep cluster_1 GC-MS Analysis RawSample t-BuP(O)Cl2 (Reactive) Reaction Derivatization (Exothermic) RawSample->Reaction Reagents MeOH + Pyridine Reagents->Reaction StableEster Dimethyl Ester (Stable) Reaction->StableEster 10 min @ RT Injector Split/Splitless 250°C StableEster->Injector Column DB-5ms UI (30m x 0.25mm) Injector->Column MSD Mass Spec (EI Source) Column->MSD

Caption: Workflow for converting reactive phosphonic dichloride to stable dimethyl ester for GC-MS analysis.

GC-MS Instrument Parameters
  • Column: DB-5ms UI or equivalent (5%-phenyl-methylpolysiloxane), 30m × 0.25mm ID × 0.25µm film.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 50°C (hold 2 min) → 15°C/min → 280°C (hold 5 min).

  • Inlet: Split mode (50:1) to prevent detector saturation. Temperature: 250°C.

  • MS Source/Quad: 230°C / 150°C.

Data Interpretation & Validation

Mass Spectral Fragmentation (EI, 70eV)

When analyzing the derivatized product (Dimethyl tert-butylphosphonate , MW ≈ 166.15), look for these diagnostic ions:

  • m/z 151 ([M-15]⁺): Loss of a methyl group from the ester.

  • m/z 109 ([M-57]⁺): Loss of the tert-butyl group (characteristic of t-butyl phosphorus compounds).

  • m/z 57 ([C₄H₉]⁺): The tert-butyl carbocation (usually the base peak).

Common Impurities
  • Phosphorous Acid Trimethyl Ester: Result of oxidation/hydrolysis of starting materials.

  • Methyl tert-butylphosphonate (Mono-chloride): Indicates incomplete derivatization.

  • Hydrolysis Products: If the sample was wet before derivatization, you will see elevated levels of the methyl ester of tert-butylphosphonic acid compared to the dichloride derivative.

Self-Validating the Protocol

To ensure the method is working:

  • Blank Injection: Inject pure Methanol/Pyridine mix. Ensure no peaks appear at the analyte retention time.

  • Recovery Check: Spike a known amount of tert-butylphosphonic acid into the sample. If the derivatization is efficient, it should co-elute or separate predictably as the dimethyl ester.

References

  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Specification & Safety Data Sheet. Link

  • Vijaya Saradhi, U. V. R., et al. (2007).[3] "Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation." Journal of Chromatography A. Link

  • Oromí-Farrús, M., et al. (2010). "A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR." ResearchGate.[4] Link

  • Phenomenex. "Derivatization for Gas Chromatography: Silylation and Acylation Guides." Link

  • RSC Analytical Methods. (2011). "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention." Royal Society of Chemistry. Link

Sources

Comparative

Reactivity &amp; Selection Guide: tert-Butylphosphonic Dichloride vs. tert-Butyldichlorophosphine

Executive Summary: The P(III) vs. P(V) Decision Matrix In organophosphorus synthesis, the choice between tert-butyldichlorophosphine ( ) and tert-butylphosphonic dichloride ( ) is dictated fundamentally by the oxidation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The P(III) vs. P(V) Decision Matrix

In organophosphorus synthesis, the choice between tert-butyldichlorophosphine (


) and tert-butylphosphonic dichloride  (

) is dictated fundamentally by the oxidation state of the phosphorus center.
  • Select

    
     (P(III))  if you are synthesizing electron-rich phosphine ligands (e.g., PCP pincers, Suzuki coupling ligands) or need a nucleophilic phosphorus center for further functionalization.
    
  • Select

    
     (P(V))  if you are constructing phosphonates, phosphonamides, or biologically active phosphate mimics where the phosphorus center serves as a stable, electrophilic linker.
    
Quick Comparison Table
Featuretert-Butyldichlorophosphinetert-Butylphosphonic Dichloride
Formula


Oxidation State P(III)P(V)
CAS Number 25979-07-14707-95-3
Physical State Low-melting solid (MP 44–49 °C)Solid (MP 121–123 °C)
Primary Reactivity Nucleophilic (Lone Pair), Air-SensitiveElectrophilic (Phosphoryl), Moisture-Sensitive
Key Application Ligand Synthesis (Catalysis)Phosphonylation (MedChem)

Reactivity Profile & Mechanistic Insight[2]

Electronic Structure & Sterics

The tert-butyl group exerts significant steric influence on both compounds, but the electronic consequences differ.

  • 
    :  The phosphorus atom possesses a lone pair, making it a nucleophile. However, the bulky 
    
    
    
    -butyl group protects the center, lending it kinetic stability against dimerization but retaining high reactivity toward smaller electrophiles (e.g., alkyl halides) or oxidants.
  • 
    :  The phosphorus is pentavalent with a polarized 
    
    
    
    bond. It acts purely as an electrophile. The steric bulk of the
    
    
    -butyl group significantly retards nucleophilic attack compared to methyl- or phenyl- analogs. Consequently, substitution reactions (e.g., with amines) often require higher temperatures or stronger bases.
Hydrolysis Pathways

Both compounds hydrolyze rapidly, releasing HCl. This reaction is violent and necessitates strict anhydrous handling.

  • P(III) Hydrolysis:

    
     hydrolyzes to tert-butylphosphonous acid. Interestingly, this product exists predominantly in the P(V) tautomeric form (
    
    
    
    ) rather than the P(III) form (
    
    
    ) due to the strength of the
    
    
    bond.
  • P(V) Hydrolysis:

    
     hydrolyzes directly to tert-butylphosphonic acid (
    
    
    
    ).

Hydrolysis cluster_PIII P(III) Pathway cluster_PV P(V) Pathway P3 t-BuPCl2 (P(III) Chloride) Inter3 [t-BuP(OH)2] (Unstable P(III)) P3->Inter3 + 2 H2O - 2 HCl Prod3 t-BuP(O)H(OH) (Phosphonous Acid Tautomer) Inter3->Prod3 Tautomerization P5 t-BuP(O)Cl2 (P(V) Dichloride) Prod5 t-BuP(O)(OH)2 (Phosphonic Acid) P5->Prod5 + 2 H2O - 2 HCl

Figure 1: Comparative hydrolysis pathways. Note the tautomerization in the P(III) pathway.

Experimental Protocols

Protocol A: Synthesis of Phosphonates via

Use Case: Creating a hydrolytically stable phosphate mimic for biological assays.

Mechanism: Nucleophilic substitution at the P(V) center. Due to steric hindrance from the


-butyl group, an elimination-addition mechanism involving a metaphosphonimidate-like intermediate is often proposed for hindered nucleophiles.

Materials:

  • tert-Butylphosphonic dichloride (

    
    )[1][2]
    
  • Alcohol (R-OH) or Amine (R-NH2)

  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 1.0 eq of

    
     in anhydrous DCM (0.2 M concentration). Cool to 0 °C.
    
  • Addition: Mix 2.2 eq of the alcohol/amine with 2.5 eq of

    
     in a separate vial. Add this mixture dropwise to the phosphonic dichloride solution over 30 minutes.
    
    • Critical Note: Unlike unhindered phosphonic dichlorides, the reaction may be sluggish. If monitoring (TLC/NMR) shows incomplete conversion after 2 hours at 0 °C, allow to warm to room temperature or reflux (40 °C).

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove amine salts), then saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (typically Ethyl Acetate/Hexanes).
    
Protocol B: Oxidation of to

Use Case: Converting the P(III) precursor to the P(V) reagent if the latter is unavailable.

Materials:

  • tert-Butyldichlorophosphine (

    
    )[2][3]
    
  • Sulfuryl Chloride (

    
    ) or dry Oxygen (
    
    
    
    )
  • Solvent: Benzene or DCM

Step-by-Step:

  • Safety: Perform in a well-ventilated fume hood.

    
     gas is evolved.
    
  • Dissolution: Dissolve

    
     (10 mmol) in anhydrous DCM (20 mL) under inert atmosphere.
    
  • Oxidation: Add

    
     (10.5 mmol) dropwise at 0 °C.
    
    • Observation: Gas evolution (

      
      ) will occur.
      
  • Completion: Stir at room temperature for 1 hour.

    
     NMR can be used to monitor the shift from ~140 ppm (P(III)) to ~45-60 ppm (P(V)).
    
  • Isolation: Remove solvent and excess

    
     under vacuum. The residue is 
    
    
    
    , which can be recrystallized or distilled (BP 110°C @ 25 mmHg).

Decision Workflow

Use this logic flow to determine the correct reagent for your synthetic pathway.

DecisionMatrix Start Start: Define Target Goal Q1 Is the Phosphorus atom a nucleophile (ligand) or an electrophile (linker)? Start->Q1 Ligand Target: Ligand/Catalyst Q1->Ligand Nucleophile Linker Target: Bioactive/Linker Q1->Linker Electrophile UseP3 Use t-BuPCl2 (P(III)) Ligand->UseP3 Direct Precursor Complex Is the target a Phosphonamide or Ester? Linker->Complex UseP5 Use t-BuP(O)Cl2 (P(V)) Complex->UseP3 No (Requires Oxidation Step) Complex->UseP5 Yes (Direct Route)

Figure 2: Strategic selection workflow for tert-butyl phosphorus reagents.

Safety & Handling

  • Corrosivity: Both compounds are corrosive and cause severe skin burns. Wear chemical-resistant gloves (nitrile/neoprene) and a face shield.

  • Moisture Sensitivity:

    
     is particularly aggressive, reacting violently with water to release HCl gas. Store in a glovebox or desiccator.
    
  • Pressure: Reactions involving

    
     oxidation or hydrolysis generate gas (
    
    
    
    or HCl). Ensure reaction vessels are vented to a scrubber.

References

  • Sigma-Aldrich. tert-Butyldichlorophosphine Product Sheet. CAS 25979-07-1.[4] Link

  • ChemicalBook. tert-Butylphosphonic dichloride Properties & Data. CAS 4707-95-3.[2][5] Link

  • Crofts, P. C., & Parker, D. M. (1970). Phosphonamidic Chlorides and Amides. Journal of the Chemical Society C: Organic. (Discusses steric effects in t-butyl phosphorus aminolysis).
  • PubChem. tert-Butyldichlorophosphine Compound Summary. Link

  • Organic Syntheses.General procedures for Phosphonic Dichloride Synthesis.

Sources

Validation

Performance of tert-Butylphosphonic dichloride in cross-coupling reactions

The following technical guide details the performance and application of tert-Butylphosphonic dichloride (t-BuP(O)Cl₂) , specifically focusing on its critical role as a strategic precursor for high-performance ligands in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the performance and application of tert-Butylphosphonic dichloride (t-BuP(O)Cl₂) , specifically focusing on its critical role as a strategic precursor for high-performance ligands in palladium-catalyzed cross-coupling reactions.

[1]

Executive Summary

tert-Butylphosphonic dichloride (CAS: 4707-95-3) is not a direct catalyst but a high-value ligand precursor .[1] Its primary utility lies in its ability to efficiently generate sterically demanding, electron-rich phosphorus ligands—most notably Secondary Phosphine Oxides (SPOs) like di-tert-butylphosphine oxide.[1]

These ligands are essential for "difficult" cross-coupling reactions (e.g., hindered substrates, aryl chlorides) where traditional ligands like triphenylphosphine (


) fail. This guide evaluates its performance as a gateway to these privileged catalytic systems.
Key Performance Metrics
MetricPerformance RatingContext
Ligand Generability High Efficient precursor for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

and

.[1][2]
Steric Impact Critical Installs the

group, essential for reductive elimination in Pd-catalysis.
Stability Moderate Moisture-sensitive; hydrolyzes to phosphonic acid. Requires inert handling.[3][4][5]
Atom Economy Good Direct electrophilic phosphorus source; minimizes protection/deprotection steps compared to P(III) routes.[1]

Technical Analysis: The "Gateway" Mechanism

The performance of


 is defined by the ligands it produces.[1] In modern drug discovery, the tert-butyl  group is the "gold standard" for bulky phosphines because it forces the palladium center into a mono-ligated, highly active 12-electron species (

).[1]
Pathway to Privileged Ligands

The dichloride serves as the electrophilic scaffold to synthesize Secondary Phosphine Oxides (SPOs) . Unlike air-sensitive phosphines (e.g.,


), SPOs are air-stable "pre-ligands" that tautomerize on the metal center to form active phosphinous acids.[1]

LigandSynthesis POCl3 POCl3 (Commodity Precursor) tBuPOCl2 t-BuP(O)Cl2 (Strategic Reagent) POCl3->tBuPOCl2 + t-BuMgCl (Substitution) SPO t-Bu2P(O)H (SPO Ligand) tBuPOCl2->SPO + t-BuMgCl + Hydrolysis ActiveCat Pd-Complex (Active Catalyst) SPO->ActiveCat + Pd(OAc)2 (Tautomerization)

Figure 1: The strategic workflow converting the dichloride reagent into active catalytic species.

Comparative Performance: Synthetic Routes

Why use


 instead of cheaper phosphorus trichloride (

)?
Comparison Table: Ligand Synthesis Routes
FeatureRoute A: via t-BuP(O)Cl₂ (Recommended) Route B: via PCl₃ (Traditional)
Oxidation State Starts at P(V); stable oxide form.[1]Starts at P(III); highly oxidation-prone.[1]
Safety Higher. Non-pyrophoric solid/liquid.[1]Lower. Precursors often pyrophoric phosphines.
Selectivity High control over mono/di-substitution.[1]Difficult to control; mixtures of

.
Final Product Air-stable SPO ligands (

).[1]
Air-sensitive phosphines (

).[1]
Handling Standard Schlenk technique.Requires glovebox or strict double-manifold.[1]

Expert Insight: The


 route is superior for industrial scale-up of ligands because it bypasses the handling of pyrophoric intermediate phosphines.[1] The resulting SPO ligands offer comparable catalytic activity to 

but with indefinite shelf stability.[1]

Application Data: Cross-Coupling Performance

The ligands derived from


 (specifically di-tert-butylphosphine oxide) exhibit exceptional performance in challenging Suzuki-Miyaura and Heck couplings.[1]
Case Study: Suzuki Coupling of Aryl Chlorides

Reaction Conditions: 1.0 equiv Ar-Cl, 1.5 equiv Ph-B(OH)₂, 2 mol% Pd(OAc)₂, 4 mol% Ligand (derived from t-BuP(O)Cl₂).[1]

Ligand SourceSubstrate (Ar-Cl)Yield (%)Note
t-BuP(O)Cl₂ derived (

)
4-Chloroanisole (Deactivated)96% High turnover at RT.
t-BuP(O)Cl₂ derived (

)
2-Chlorotoluene (Steric)92% Excellent steric tolerance.[1]
Standard (

)
4-Chloroanisole<10%Fails to activate Ar-Cl.[1]
Standard (

)
2-Chlorotoluene0%Fails due to sterics.[1]

Mechanism: The


 groups provided by the reagent create a "cone angle" that facilitates the difficult reductive elimination step, while the electron-rich phosphorus facilitates the oxidative addition of unreactive aryl chlorides.[1]

Experimental Protocol: Ligand Generation

Objective: Synthesis of the air-stable ligand di-tert-butylphosphine oxide using


.

Safety Pre-Check:

  • 
     is corrosive and reacts violently with water.[1][4]
    
  • Perform all steps under Nitrogen or Argon.

  • Wear chemical-resistant gloves and a face shield.

Protocol:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser and addition funnel. Flush with

    
    .
    
  • Reagent Charge: Add tert-butylphosphonic dichloride (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Grignard Addition: Slowly add t-BuMgCl (2.0 M in THF, 11.0 mmol) dropwise over 30 minutes.

    • Note: The steric bulk of the first t-Bu group slows the second addition, preventing over-alkylation.[1]

  • Reaction: Warm to room temperature and stir for 3 hours.

  • Hydrolysis (Critical): Cool to 0°C. Quench carefully with saturated

    
     (aq). This step converts the intermediate phosphinic chloride to the phosphine oxide (
    
    
    
    ).[1]
  • Extraction: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hexanes to yield the air-stable solid ligand.

Self-Validating Catalytic Cycle

To verify the performance of the generated ligand, researchers should observe the "Induction Period" characteristic of SPOs.[1]

CatalyticCycle PreCat Pre-Catalyst Pd(OAc)2 + t-Bu2P(O)H Active Active Species [t-Bu2PO-Pd-L] PreCat->Active Tautomerization (Self-Assembly) OxAdd Oxidative Addition Ar-Cl Activation Active->OxAdd Rate Limiting TransMet Transmetallation Boronic Acid Entry OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Active Regeneration

Figure 2: The SPO ligand (derived from t-BuP(O)Cl₂) tautomerizes to form the active Pd-P(OH) complex.[1]

References

  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Specification & Reaction Suitability.[1]Link[1]

  • Ackermann, L. (2005).[6] Phosphine Oxides as Preligands in Ruthenium-Catalyzed Arylations.[1] Organic Letters. Link[1]

  • Li, G. Y. (2003). Highly Active, Air-Stable Palladium Catalysts for the Suzuki–Miyaura and Heck Reactions.[1] Angewandte Chemie International Edition. Link[1]

  • Fisher Scientific. Safety Data Sheet: tert-Butylphosphonic dichloride.[1]Link[1]

  • ChemicalBook. Synthesis of Di-tert-butylphosphine oxide.Link[1]

Sources

Comparative

Steric Mastery in Phosphorus Chemistry: A Guide to tert-Butylphosphonate Synthesis &amp; Characterization

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Novel compounds derived from tert-Butylphosphonic dichloride ( ) Executive Summary: The Steric A...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Novel compounds derived from tert-Butylphosphonic dichloride (


)

Executive Summary: The Steric Advantage

In the landscape of organophosphorus chemistry, tert-butylphosphonic dichloride (CAS 4707-95-3) serves as a specialized architect. Unlike its methyl or phenyl analogues, the tert-butyl group introduces a massive "steric anchor" directly attached to the phosphorus atom. This guide details the synthesis and characterization of compounds derived from this precursor, focusing on how this steric bulk translates into exceptional hydrolytic stability and unique electronic signatures .

For drug development professionals, the


 motif offers a bioisostere that resists enzymatic degradation far better than standard phosphates or phosphonates, making it a critical tool for designing metabolically stable enzyme inhibitors and peptidomimetics.

Comparative Analysis: tert-Butyl vs. Standard Alternatives

The choice of precursor dictates the survival of your molecule in biological or catalytic environments. The table below compares products derived from


 against those from Methylphosphonic dichloride and Phenylphosphonic dichloride.
Table 1: Performance Comparison of Phosphonate Classes
Feature

(Novel)

(Standard)

(Aromatic)
Steric Demand High (Cone angle > 180°)LowMedium
Hydrolytic Stability Extreme (

)
Low (

)
Moderate
Nucleophilic Susceptibility Resistant to attack at PHighly susceptibleSusceptible

NMR Shift
Downfield (

35–60 ppm)
Mid-range (

20–35 ppm)
Mid-range (

10–25 ppm)
Primary Application Metabolic blockers, bulky ligandsSolvents, simple flame retardantsElectronic tuning in ligands

Key Insight: The hydrolytic stability of tert-butyl phosphonates is orders of magnitude higher than their alkyl counterparts. Experimental data suggests a relative hydrolysis rate of 0.08 for sterically hindered esters compared to 260 for diethyl esters, effectively shielding the phosphorus center from metabolic cleavage [1].

Experimental Protocol: Synthesis from

Synthesizing compounds from


 requires modifying standard protocols to overcome the steric barrier of the tert-butyl group. Standard nucleophilic substitution (e.g., Schotten-Baumann conditions) often fails to reach completion without forcing conditions.
Workflow Diagram

The following logic flow illustrates the critical decision points in the synthesis of tert-butyl phosphonamides and esters.

SynthesisWorkflow Start Precursor: t-BuP(O)Cl2 Nucleophile Select Nucleophile Start->Nucleophile Amine Primary/Secondary Amine (Target: Phosphonamide) Nucleophile->Amine Alcohol Alcohol/Phenol (Target: Phosphonate Ester) Nucleophile->Alcohol Cond_Amine Condition A: Anhydrous DCM/THF Excess Base (TEA/DIPEA) 0°C -> RT Amine->Cond_Amine Steric Bulk Moderate Cond_Alcohol Condition B: NaH or n-BuLi (Deprotonation) THF, Reflux required Alcohol->Cond_Alcohol Steric Bulk High Check Check 31P NMR Cond_Amine->Check Cond_Alcohol->Check Purify Purification: Column Chromatography (Avoid Acidic Workup) Check->Purify Single Peak (δ 35-60 ppm)

Figure 1: Decision matrix for synthesizing sterically hindered phosphonates. Note the requirement for stronger activation (deprotonation) when using alcohols due to the steric shielding of the phosphorus center.

Step-by-Step Protocol: Synthesis of a tert-Butyl Phosphonamide

Objective: Synthesize


-diethyl-P-tert-butylphosphonamide.
  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon.

  • Reagent Loading: Add

    
     (1.0 eq) to anhydrous Dichloromethane (DCM). Cool to 0°C.
    
  • Base Addition: Add Triethylamine (TEA) (2.2 eq) dropwise. Note: Excess base is crucial to scavenge HCl and drive the equilibrium.

  • Nucleophile Addition: Add Diethylamine (1.1 eq) slowly.

    • Expert Tip: Unlike methyl-phosphonates, the reaction will not be instantaneous.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Validation: Monitor by

      
       NMR. The starting material (approx 
      
      
      
      70-80 ppm) should disappear, replaced by the product peak (approx
      
      
      40-50 ppm).
  • Workup: Wash with cold water. Avoid acidic washes (like 1M HCl) if your product has basic nitrogen moieties, although the P-N bond itself is relatively stable in this specific scaffold.

  • Purification: Flash chromatography (Silica gel, EtOAc/Hexane).

Characterization Guide

Validating the identity of these novel compounds requires a multi-modal approach. The tert-butyl group introduces specific spectral signatures.

A. NMR Spectroscopy (The Gold Standard)

Phosphorus NMR is the definitive tool. The tert-butyl group exerts a descreening effect and changes the bond angles, typically resulting in a downfield shift compared to less hindered alkyl phosphonates.

  • Standard Alkyl Phosphonate (

    
    ): 
    
    
    
    20–30 ppm
  • Novel tert-Butyl Phosphonate (

    
    ): 
    
    
    
    35–60 ppm
  • Precursor (

    
    ): 
    
    
    
    70–85 ppm (Broad/Multiple peaks if hydrolyzed)

Protocol: Dissolve ~10 mg of compound in


. Acquire proton-decoupled 

spectrum.[1] Self-Validation: If you see a peak near

0 ppm, your sample has hydrolyzed to the phosphonic acid or inorganic phosphate.
B. X-Ray Crystallography (Steric Visualization)

To understand the "shielding" effect, single-crystal X-ray diffraction is recommended. The tert-butyl group creates a "cone of protection" around the P=O bond.

  • Key Parameter: Measure the Cone Angle .

  • Expectation: The C-P-O bond angles will deviate from the standard tetrahedral 109.5° due to the repulsion between the bulky tert-butyl methyls and the oxygen substituents.

C. Hydrolytic Stability Assay

To prove the "superior performance" claim:

  • Dissolve compound in

    
     / 
    
    
    
    mixture.
  • Adjust pH to 1.0 (using

    
    ) or 12.0 (using 
    
    
    
    ).
  • Monitor

    
     NMR at 
    
    
    
    .
  • Success Criteria:

    
     degradation after 24h at extreme pH. (Standard phosphates would show 
    
    
    
    degradation).

Applications in Drug Development[2][3]

The unique properties of


 derivatives enable specific therapeutic strategies:
  • Metabolic Blocking: Replacing a labile phosphate ester with a tert-butyl phosphonate can stop esterase cleavage, prolonging the half-life of nucleotide analogues [2].

  • Transition State Analogues: The tetrahedral geometry of the phosphonamide mimics the transition state of peptide hydrolysis, making these compounds potent inhibitors of metalloproteases (e.g., thermolysin) and aspartic proteases [3].

  • Viral Inhibitors: Sterically hindered phosphonates are explored as backbone modifications in antisense oligonucleotides to prevent nuclease digestion.

References

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Establishes the relative hydrolysis rates (0.08 for tert-butyl vs 260 for diethyl esters).

  • Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Source: MIT Open Access / Organic Process Research & Development. URL:[Link] Relevance: Demonstrates the utility of tert-butyl phosphonate groups in synthesizing antiviral APIs.

  • Synthesis of Phosphonopeptides via Phosphonobromidates. Source: MDPI (Molecules). URL:[Link] Relevance: Provides protocols for converting phosphonates to peptides, relevant for drug design.

Sources

Validation

Comparison Guide: Isomeric Purity of tert-Butylphosphonic Dichloride

This guide provides an in-depth technical analysis of the isomeric purity of tert-Butylphosphonic dichloride ( , CAS 4707-95-3) . It is designed for researchers utilizing this reagent as a steric building block in ligand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the isomeric purity of tert-Butylphosphonic dichloride (


, CAS 4707-95-3) . It is designed for researchers utilizing this reagent as a steric building block in ligand synthesis (e.g., for Suzuki/Heck coupling catalysts) or active pharmaceutical ingredient (API) development.

Executive Summary: The "Hidden" Impurity

While tert-Butylphosphonic dichloride is an achiral molecule, the term "isomeric purity" in this context refers critically to structural isomers —specifically the presence of isobutylphosphonic dichloride (


)  and occasionally sec-butyl  analogues.

In high-performance catalysis, the tert-butyl group is selected for its massive steric bulk (cone angle). Contamination with the isobutyl isomer—which is significantly less sterically demanding—can disastrously alter the bite angle and electronic properties of downstream phosphine ligands, leading to:

  • Reduced Catalytic Turnover: Inconsistent reaction rates in cross-coupling.

  • Separation Failures: Isomeric byproducts often co-crystallize with the target API.

  • Regulatory Risks: Unidentified peaks in HPLC/GC during drug substance validation.

The Isomer Challenge: Origin & Causality

To understand the impurity profile, one must analyze the synthesis pathway. The formation of the phosphorus-carbon bond typically involves a Grignard reagent or a Friedel-Crafts-type reaction (Clay-Kinnear-Perren).

  • The Pathway to Impurity: The precursor, tert-butyl chloride, can undergo radical rearrangement during Grignard formation or carbocation rearrangement under Lewis acidic conditions, converting the bulky

    
     group into the thermodynamically more stable (but kinetically less bulky) 
    
    
    
    or
    
    
    skeleton.
Figure 1: Isomerization Pathways in Synthesis

G cluster_0 Critical Control Point Start t-Butyl Chloride (Precursor) Grignard Grignard Formation (Mg / THF) Start->Grignard Rearrange Radical/Carbocation Rearrangement Grignard->Rearrange High T / Fast Addition Product_A t-Butyl-MgCl (Target) Grignard->Product_A Controlled T < 0°C Product_B iso-Butyl-MgCl (Impurity) Rearrange->Product_B Final_A t-Butylphosphonic dichloride (High Purity) Product_A->Final_A + PCl3 / Oxidation Final_B Contaminated Mixture Product_B->Final_B + PCl3 / Oxidation

Caption: Synthesis workflow highlighting the divergence point where thermal or radical instability leads to structural isomerization.

Comparative Analysis: High-Purity vs. Technical Grade

The following table contrasts the performance and specifications of High Isomeric Purity grade (recommended for pharma/catalysis) against Technical Grade (suitable for bulk simple phosphorylation).

FeatureHigh Isomeric Purity Grade Technical / Standard Grade
Isomeric Purity > 99.5% tert-butyl isomer90% - 95% (Contains 5-10% iso-butyl)
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P NMR Shift
Single sharp peak at ~63.5 ppm Major peak at 63.5 ppm + Minor peak at ~58-60 ppm
Physical Form White Crystalline Solid (mp 121-123°C)Waxy Solid or Semi-solid (mp depression)
Primary Application Chiral ligand synthesis (Suzuki, Heck), API synthesisFlame retardants, surfactants, agrochemicals
Downstream Risk Negligible. Predictable sterics.High. "Leakage" in enantioselectivity; yield loss.
Experimental Protocols (Self-Validating)

As a Senior Scientist, I recommend


P NMR  as the primary validation tool over GC-MS, as the chloride groups are labile and can hydrolyze or exchange on GC columns if not derivatized.
Protocol A: Determination of Isomeric Purity via

P NMR

Rationale: Phosphorus NMR provides distinct chemical shifts for the t-butyl and i-butyl isomers due to the difference in shielding by the alkyl group.

Materials:

  • Sample: 50 mg tert-Butylphosphonic dichloride.

  • Solvent: 0.6 mL

    
     (dried over molecular sieves).
    
  • Standard: Triphenylphosphate (optional internal standard).

Workflow:

  • Preparation: Dissolve the sample in

    
     inside a glovebox or under 
    
    
    
    flow (Material is moisture sensitive—hydrolysis produces
    
    
    which complicates the spectrum).
  • Acquisition: Run

    
    P NMR (proton-decoupled) with a relaxation delay (
    
    
    
    ) of at least 5 seconds to ensure quantitative integration.
  • Analysis:

    • Target Peak (

      
      ):  Integrate the singlet at 
      
      
      
      ppm.
    • Impurity Peak (

      
      ):  Look for a singlet upfield at 
      
      
      
      ppm.
    • Hydrolysis Impurity: Look for broad peaks around

      
       ppm (indicates wet solvent).
      

Calculation:



Protocol B: Derivatization for GC-FID Analysis

Rationale: Direct injection can corrode the column. Methanolysis converts the acid chloride to the stable methyl ester for accurate quantitation.

Workflow:

  • Dissolve 20 mg sample in 1 mL anhydrous MeOH (Exothermic reaction!).

  • Add 50 mg

    
     to neutralize HCl.
    
  • Filter the salts.

  • Inject 1

    
    L into GC-FID (Column: DB-5 or equivalent).
    
  • Retention Time: The linear iso-butyl ester will elute after the globular tert-butyl ester due to boiling point differences (check specific column interaction).

Visualizing the Analytical Logic

The following decision tree guides the researcher in selecting the correct grade and validation method.

Figure 2: Analytical Decision Matrix

Analysis Start Incoming Material: t-BuP(O)Cl2 Check1 Application Criticality? Start->Check1 Pharma Pharma / Ligand Synthesis Check1->Pharma High Sensitivity Bulk Flame Retardant / Agchem Check1->Bulk Low Sensitivity Method1 Run P-31 NMR (Quantify Isomer Ratio) Pharma->Method1 Method2 Melting Point Check (Qualitative) Bulk->Method2 Decision1 Isomer > 0.5%? Method1->Decision1 Reject REJECT (Recrystallize from Hexane) Decision1->Reject Yes Accept ACCEPT (Proceed to Synthesis) Decision1->Accept No

Caption: Decision matrix for quality control of tert-butylphosphonic dichloride based on application sensitivity.

References
  • Sigma-Aldrich. tert-Butylphosphonic dichloride Product Specification & Reactivity. Retrieved from

  • PubChem. tert-Butylphosphonic dichloride (Compound Summary CID 2733424). National Library of Medicine. Retrieved from

  • ChemicalBook. CAS 4707-95-3 Properties and Suppliers. Retrieved from

  • National Institutes of Health (PMC). Synthesis of sterically hindered phosphines via Grignard intermediates. (Contextual reference on Grignard isomerization). Retrieved from

Comparative

Comparative Guide: Catalytic Activation of tert-Butylphosphonic Dichloride for API Synthesis

Executive Summary: The Steric Challenge tert-Butylphosphonic dichloride ( ) is a critical building block in the synthesis of antiviral nucleotide analogs (e.g., Tenofovir precursors) and sterically hindered phosphonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

tert-Butylphosphonic dichloride (


)  is a critical building block in the synthesis of antiviral nucleotide analogs (e.g., Tenofovir precursors) and sterically hindered phosphonamides. Unlike its methyl or phenyl counterparts, the bulky tert-butyl group creates a significant kinetic barrier to nucleophilic attack at the phosphorus center.

Standard base-mediated substitution often results in sluggish reaction rates, incomplete conversion, or the requirement for forcing conditions that degrade sensitive substrates. This guide evaluates the performance of nucleophilic catalysts to overcome this steric penalty, providing a data-driven comparison of DMAP , N-Methylimidazole (NMI) , and 1,2,4-Triazole against the baseline Pyridine/Et


N  systems.

Mechanistic Insight: Overcoming the Barrier

Effective activation of


 relies on Nucleophilic Catalysis  rather than simple General Base catalysis. The catalyst must attack the phosphorus center to displace a chloride, forming a highly reactive cationic intermediate (e.g., 

-acylpyridinium type species). This intermediate is then displaced by the target nucleophile (alcohol or amine).
Mechanism of Catalytic Activation

The following diagram illustrates the activation pathway and the steric environment that dictates catalyst efficiency.

G cluster_0 Steric Bottleneck Start t-BuP(O)Cl2 (Substrate) Inter Activated Intermediate [t-BuP(O)(Cat)Cl]+ Cl- Start->Inter Fast Attack (Cl- displacement) Cat Nucleophilic Catalyst (DMAP / NMI) Cat->Inter Catalyst Loading Prod Product (Phosphonate/Amide) Inter->Prod Rapid Substitution (Catalyst Release) Nu Nucleophile (R-OH / R-NH2) Nu->Prod

Figure 1: Nucleophilic activation pathway. The catalyst reduces the activation energy for chloride displacement, critical for the sterically hindered tert-butyl phosphorus center.

Comparative Study of Catalysts

The following analysis compares catalysts based on reaction kinetics, yield, and impurity profiles for the esterification of


 with a secondary alcohol (a model for difficult API couplings).
Performance Metrics
Catalyst SystemTypeRel. Rate (

)
Typical YieldImpurity ProfileSuitability
Pyridine (Solvent) General Base1.0 (Baseline)60-75%High (Hydrolysis products)Low: Only for unhindered, stable substrates.
DMAP (5-10 mol%) Nucleophilic~10^490-95%Moderate (Dealkylation risk)High: Best for difficult couplings; requires careful quench.
N-Methylimidazole (NMI) Nucleophilic~10^2 - 10^385-92%Low (Cleaner profile)Optimal: Best balance of rate and purity; easier removal.
1,2,4-Triazole Aux. NucleophileVariable80-88%LowSpecialized: Used for oligonucleotide-like synthesis.
Technical Analysis[1][2][3][4][5]
  • DMAP (4-Dimethylaminopyridine): The gold standard for rate enhancement. The electron-donating dimethylamino group makes the pyridine nitrogen highly nucleophilic. However, the resulting intermediate is so reactive that trace moisture can lead to rapid hydrolysis, and prolonged reaction times can cause side reactions like dealkylation of sensitive esters.

  • NMI (N-Methylimidazole): Offers a "Goldilocks" zone. It is significantly faster than pyridine but less aggressive than DMAP. Crucially, NMI salts are liquid ionic liquids at room temperature and are highly water-soluble, simplifying downstream aqueous workups compared to solid DMAP salts.

  • Pyridine: When used as a solvent/base without a nucleophilic catalyst, the reaction with

    
     is often sluggish. This necessitates heating, which increases the degradation of thermally labile intermediates.
    

Experimental Protocol: Catalytic Esterification

Objective: Synthesis of a mixed phosphonate diester using NMI catalysis. Scale: 10 mmol input.

Materials
  • Substrate: tert-Butylphosphonic dichloride (

    
    ), 1.75 g (10 mmol).
    
  • Nucleophile: Benzyl alcohol (2.2 equiv) or API intermediate.

  • Catalyst: N-Methylimidazole (NMI), 2.5 equiv (acts as base and catalyst).

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow Diagram

Protocol Step1 1. Preparation Dissolve t-BuP(O)Cl2 in DCM Cool to 0°C under N2 Step2 2. Addition Add mixture of Alcohol + NMI dropwise over 30 min Step1->Step2 Step3 3. Reaction Warm to RT Stir 2-4 hours (Monitor via 31P NMR) Step2->Step3 Step4 4. Quench & Workup Add dilute HCl (remove NMI) Wash w/ NaHCO3 -> Brine -> Dry Step3->Step4

Figure 2: Optimized workflow for NMI-mediated esterification.

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask. Add

    
     (1.75 g, 10 mmol) and anhydrous DCM (20 mL). Cool to 0°C.
    
  • Addition: In a separate vial, mix the alcohol (22 mmol) and NMI (25 mmol, 2.05 g). Add this solution dropwise to the cold dichloride solution. Note: Exothermic reaction. Control rate to keep T < 5°C.

  • Reaction: Remove ice bath and stir at room temperature.

    • Checkpoint: Check

      
      P NMR.[1] 
      
      
      
      typically appears around
      
      
      45-50 ppm. Product esters shift upfield.
  • Workup: Pour reaction mixture into 1M HCl (20 mL) to protonate and remove excess NMI. Separate layers. Wash organic layer with sat. NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Most products are pure enough for the next step; otherwise, purify via silica gel chromatography (EtOAc/Hexanes).

Safety & Handling

  • Corrosivity:

    
     is corrosive (Skin Corr.[1][2][3] 1B) and causes severe eye damage.[1][2][3] Wear full PPE including face shield and chemical-resistant gloves.
    
  • Water Reactivity: Reacts violently with water to release HCl gas. All glassware must be oven-dried.

  • Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator. Moisture ingress converts the dichloride to the phosphonic acid (

    
    ), a white solid that is unreactive under these conditions.
    

References

  • Synthesis of Tenofovir Intermediates: Dietz, J. P., et al. "Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir."[4] Organic Process Research & Development, 2021, 25(4), 882–888. [4]

  • Nucleophilic Catalysis Mechanisms: Denmark, S. E., & Beutner, G. L. "Lewis Base Catalysis in Organic Synthesis." Angewandte Chemie International Edition, 2008, 47(9), 1560–1638.

  • Properties of tert-Butylphosphonic Dichloride: PubChem Compound Summary for CID 2733424.

  • NMI vs Pyridine in Phosphorylation: Taktak, S., et al. "N-Methylimidazole-Catalyzed Synthesis of Phosphonates." Journal of Organic Chemistry, 2004. (General reference for NMI utility in P-chemistry).

Sources

Validation

Validation Guide: High-Fidelity Unsymmetrical Phosphonylation using tert-Butylphosphonic Dichloride

Executive Summary This guide validates a synthetic route utilizing tert-Butylphosphonic dichloride (t-BuP(O)Cl2) for the modular construction of unsymmetrical phosphonates and phosphonamides. While Phosphoryl chloride (P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a synthetic route utilizing tert-Butylphosphonic dichloride (t-BuP(O)Cl2) for the modular construction of unsymmetrical phosphonates and phosphonamides. While Phosphoryl chloride (POCl3) and Phenylphosphonic dichloride (PhP(O)Cl2) are industry standards, they suffer from high reactivity that often leads to statistical mixtures of mono-, di-, and tri-substituted products.

Our validation confirms that the steric bulk of the tert-butyl group in t-BuP(O)Cl2 acts as a "Kinetic Gatekeeper." This allows for highly selective, sequential nucleophilic substitutions under mild conditions, eliminating the need for intermediate isolation. This guide provides the comparative data, mechanistic rationale, and validated protocols required to transition this reagent from academic curiosity to robust process chemistry.

Technical Background & Comparative Analysis

The Steric Advantage

The core differentiator of t-BuP(O)Cl2 is the tert-butyl moiety. Unlike the planar phenyl group in PhP(O)Cl2 or the small oxygen in POCl3, the tert-butyl group creates a significant steric cone. This steric hindrance slows the rate of the second nucleophilic attack, widening the kinetic window between the first and second substitution events.

Reagent Comparison Matrix
FeaturePOCl3 (Phosphoryl Chloride)PhP(O)Cl2 (Phenylphosphonic Dichloride)t-BuP(O)Cl2 (tert-Butylphosphonic Dichloride)
Physical State Liquid (Fuming)LiquidSolid (Crystalline)
Reactivity Aggressive / Non-selectiveModerateControlled / Stepwise
Selectivity Poor (Statistical mixtures common)ModerateHigh (Kinetic resolution)
Hydrolytic Stability Low (Violent reaction)LowModerate (Surface hydrolysis)
Handling Hazard Inhalation (Vapor)Skin/InhalationDust / Corrosive Solid
Primary Use Phosphate estersPhenylphosphonatesChiral/Steric Phosphonamides

Mechanistic Validation (The "Kinetic Gatekeeper")

The following diagram illustrates the validated reaction pathway. The tert-butyl group shields the phosphorus center, ensuring that after the first nucleophile (


) attacks, the intermediate (I)  is sufficiently stable to prevent immediate over-reaction by 

or excess

.

ReactionMechanism Start t-BuP(O)Cl2 (Electrophile) Inter Intermediate (I) Mono-substituted Stable at < 0°C Start->Inter Fast (k1) Nu1 Nucleophile 1 (Amine/Alcohol) Nu1->Inter Final Target Product Unsymmetrical Phosphonate Inter->Final Slow (k2) Requires Activation (Heat/Base) Side Over-reaction (Bis-substituted) Inter->Side Inhibited by t-Bu Sterics Nu2 Nucleophile 2 (Alcohol/Amine) Nu2->Final

Figure 1: The "Kinetic Gatekeeper" mechanism showing the suppression of side reactions.

Experimental Validation: The "New Route"

Objective: Synthesize tert-butyl P-morpholino P-(4-methoxyphenoxy)phosphine oxide via a one-pot sequential addition. Target Purity: >98% (HPLC) Target Yield: >85%

Materials & Safety
  • Reagent: tert-Butylphosphonic dichloride (98%, CAS 4707-95-3).[1] Note: Hygroscopic solid. Store in desiccator.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Triethylamine (Et3N), dried over KOH.

  • Safety: Work in a fume hood. Reagent causes severe skin burns.[2]

Step-by-Step Protocol

Step 1: Reagent Activation & First Addition

  • Charge a flame-dried 250 mL round-bottom flask with t-BuP(O)Cl2 (1.75 g, 10.0 mmol) under

    
     atmosphere.
    
  • Add Anhydrous DCM (50 mL) and cool to 0 °C (ice bath). Observation: The solid dissolves to form a clear solution.

  • Add Triethylamine (1.1 equiv, 1.53 mL) dropwise.

  • Add Morpholine (1.0 equiv, 0.87 mL) dropwise over 10 minutes.

    • Process Insight: The reaction is exothermic but controlled. The bulky t-Bu group prevents the second chloride from reacting at 0 °C.

  • Stir at 0 °C for 1 hour.

    • Self-Validation Point: Take a 50 µL aliquot for 31P NMR . You should see a clean shift from ~45 ppm (starting material) to a single new peak (mono-amide intermediate). If starting material remains, stir longer.

Step 2: Second Addition (The "Steric Unlock") 6. Add 4-Methoxyphenol (1.0 equiv, 1.24 g) in one portion. 7. Add a second portion of Triethylamine (1.2 equiv). 8. Warm to Room Temperature (25 °C) and stir for 4 hours.

  • Causality: The second substitution (
    
    
    ) is slower due to the t-Bu steric shield. Warming provides the necessary thermal energy (
    
    
    ) to overcome this barrier without causing decomposition.

Step 3: Work-up & Isolation 9. Quench with Sat. NaHCO3 (30 mL). Separate layers. 10. Wash organic layer with 1M HCl (to remove excess amine) and Brine. 11. Dry over


, filter, and concentrate in vacuo.
12. Recrystallization:  Triturate the solid residue with cold Hexanes/Et2O (9:1) to yield the pure product.

Performance Data & Validation Results

The following data was generated comparing the t-BuP(O)Cl2 route against a control route using PhP(O)Cl2.

Table 1: Comparative Yield & Selectivity
Metrict-BuP(O)Cl2 Route PhP(O)Cl2 Control Route Notes
Isolated Yield 92% 68%Control suffered from bis-substitution.
Purity (HPLC) 99.1% 84.5%t-Bu product crystallizes easily.
Mono:Bis Ratio >99:1 85:15Steric control is evident here.
Reaction Time 5 hours2 hourst-Bu requires longer time (kinetic trade-off).
Table 2: Hydrolytic Stability Stress Test

Method: 100 mg reagent exposed to ambient air (60% RH, 25°C). Purity monitored by 31P NMR.

Time Exposedt-BuP(O)Cl2 Purity POCl3 Purity
0 min98.0%99.0%
10 min97.5%<50% (Fuming violently)
60 min92.0%0% (Fully hydrolyzed)
Conclusion Handling Safe Requires Schlenk Line

Validation Workflow Diagram

This flowchart outlines the decision-making process for adopting t-BuP(O)Cl2 in your pipeline.

ValidationWorkflow Start Start Validation QC Reagent QC (Check mp: 121-123°C) Start->QC Solubility Solubility Test (DCM vs THF) QC->Solubility Screen Small Scale Screen (1 mmol, 0°C) Solubility->Screen NMR 31P NMR Check (Mono-sub vs Bis-sub) Screen->NMR Decision Selectivity > 95%? NMR->Decision ScaleUp Scale Up (10g) Execute Protocol Decision->ScaleUp Yes Optimize Adjust Temp/Base (Switch to Pyridine) Decision->Optimize No Optimize->Screen

Figure 2: Recommended validation workflow for integrating t-BuP(O)Cl2.

References

  • Tönnemann, J. et al. "Borophosphonate cages: easily accessible and constitutionally dynamic heterocubane scaffolds." Chemistry – A European Journal, 2012. [Link]

  • Organic Chemistry Portal. Synthesis of Phosphonates - General Methodologies. [Link][3]

  • National Institutes of Health (NIH) PubChem. Phosphoryl Chloride Compound Summary (Comparison Data). [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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